1-(6-Bromohexyl)-1,2,4-triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14BrN3 |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
1-(6-bromohexyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H14BrN3/c9-5-3-1-2-4-6-12-8-10-7-11-12/h7-8H,1-6H2 |
InChI Key |
CEBTWXLTEBLRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCCCCCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(6-Bromohexyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-(6-bromohexyl)-1,2,4-triazole, a valuable building block in medicinal chemistry and materials science. The document details the core synthetic pathway, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a bifunctional molecule featuring a reactive bromohexyl chain and a versatile 1,2,4-triazole moiety. The triazole ring is a well-known pharmacophore found in a wide range of clinically used drugs, exhibiting antifungal, antiviral, and anticancer properties. The bromohexyl group allows for further functionalization through nucleophilic substitution reactions, making this compound a key intermediate for the synthesis of more complex molecules with potential therapeutic applications or for the development of novel materials. The synthesis of this compound is primarily achieved through the N-alkylation of 1,2,4-triazole with 1,6-dibromohexane.
Synthetic Pathway and Mechanism
The synthesis of this compound involves the nucleophilic substitution reaction between the deprotonated 1,2,4-triazole and 1,6-dibromohexane. The reaction typically proceeds under basic conditions to generate the triazolide anion, which then acts as a nucleophile.
Reaction Scheme:
A Technical Guide to 1-(6-Bromohexyl)-1,2,4-triazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(6-Bromohexyl)-1,2,4-triazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. While a specific CAS number for this compound is not readily found in public databases, this guide outlines a probable synthetic route based on established N-alkylation methodologies for 1,2,4-triazoles. The document details a generalized experimental protocol, summarizes expected physicochemical properties, and explores potential applications in drug discovery and materials science. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and utilization of novel triazole derivatives.
Introduction
1,2,4-Triazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, most notably in the pharmaceutical and agrochemical industries. The triazole moiety is a key pharmacophore in numerous clinically used drugs, including antifungal agents like fluconazole and voriconazole, and anticancer agents such as anastrozole and letrozole. The introduction of an N-alkyl substituent, such as a 6-bromohexyl group, provides a versatile chemical handle for further molecular elaboration, making this compound a potentially valuable intermediate in the synthesis of novel bioactive molecules and functional materials.
Synthesis of this compound
The primary synthetic route to this compound is the N-alkylation of 1,2,4-triazole with a suitable six-carbon electrophile bearing a bromine atom. The most direct approach involves the reaction of 1,2,4-triazole with 1,6-dibromohexane. This reaction typically proceeds via a nucleophilic substitution mechanism where one of the nitrogen atoms of the triazole ring attacks a carbon atom of the dibromoalkane, displacing a bromide ion.
It is important to note that the alkylation of 1,2,4-triazole can result in a mixture of two regioisomers: the 1-substituted and the 4-substituted derivatives. The ratio of these isomers is influenced by factors such as the choice of base, solvent, and reaction temperature. Generally, the 1-substituted isomer is the major product.
General Experimental Protocol
The following is a generalized procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
1,2,4-Triazole
-
1,6-Dibromohexane
-
Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,6-dibromohexane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Physicochemical Properties
The exact quantitative data for this compound is not available. However, based on the properties of similar N-alkylated triazoles, the following table summarizes the expected physicochemical characteristics.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₈H₁₄BrN₃ |
| Molecular Weight | 232.12 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Expected to be > 200 °C at atmospheric pressure |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, CH₂Cl₂). Insoluble in water. |
| ¹H NMR (CDCl₃, ppm) | δ 8.0-8.2 (2H, s, triazole-H), 4.2-4.4 (2H, t, N-CH₂), 3.4 (2H, t, Br-CH₂), 1.2-2.0 (8H, m, alkyl chain) |
| ¹³C NMR (CDCl₃, ppm) | δ 151-153 (triazole-C), 143-145 (triazole-C), 49-51 (N-CH₂), 33-35 (Br-CH₂), and signals for the alkyl chain carbons. |
Potential Applications
The bifunctional nature of this compound, possessing both a nucleophilic triazole ring and an electrophilic bromoalkyl chain, makes it a versatile intermediate for various applications.
-
Drug Discovery: The bromohexyl chain can be used to link the triazole core to other pharmacophores or to tether it to a solid support for combinatorial synthesis. The triazole moiety itself is a known bioisostere for amide and ester groups and can participate in hydrogen bonding interactions with biological targets. Potential therapeutic areas include the development of new antifungal, anticancer, and antiviral agents.
-
Materials Science: The triazole unit can act as a ligand for metal coordination, opening possibilities for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties. The bromoalkyl group allows for post-synthetic modification of these materials.
-
Click Chemistry: The terminal bromide can be converted to an azide, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions for the construction of more complex molecular architectures.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Potential Application Pathways
Caption: Potential synthetic pathways utilizing this compound.
Conclusion
This compound represents a valuable, albeit not widely cataloged, synthetic intermediate. Its preparation via N-alkylation of 1,2,4-triazole is a feasible and scalable process. The presence of both the triazole ring and a terminal bromoalkyl chain offers significant opportunities for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to explore the chemistry and utility of this promising molecule. Further experimental investigation is warranted to fully characterize its properties and unlock its synthetic potential.
An In-Depth Technical Guide to the Chemical Properties of 1-(6-Bromohexyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(6-Bromohexyl)-1,2,4-triazole. This molecule is of interest to researchers in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the 1,2,4-triazole scaffold.
Core Chemical Properties
| Property | Estimated Value/Information |
| Molecular Formula | C₈H₁₄BrN₃ |
| Molecular Weight | 232.12 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid at room temperature. |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in water is expected to be low due to the hydrophobic hexyl chain. |
| Boiling Point | Estimated to be high due to the polar triazole ring and the bromohexyl chain; likely decomposes upon distillation at atmospheric pressure. |
| Melting Point | If solid, expected to have a relatively low melting point. |
Synthesis of this compound
The most common and effective method for the synthesis of 1-alkyl-1,2,4-triazoles is the N-alkylation of the 1,2,4-triazole ring with a suitable alkyl halide.[1][2] In the case of this compound, this involves the reaction of 1,2,4-triazole with 1,6-dibromohexane.
Experimental Protocol: N-Alkylation of 1,2,4-Triazole
Materials:
-
1,2,4-Triazole
-
1,6-Dibromohexane
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,2,4-triazole (1.0 eq) in anhydrous DMF. To this suspension, add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C. Alternatively, a weaker base like potassium carbonate (2.0 eq) can be used, and the reaction can be performed at room temperature or with gentle heating.
-
Alkylation: After stirring the mixture for 30-60 minutes to ensure complete deprotonation, add 1,6-dibromohexane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or elevated temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound. It is important to note that this reaction may yield a mixture of N1 and N2 substituted isomers, which can often be separated by chromatography.[3][4]
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the distinct properties of its two main functional components: the 1,2,4-triazole ring and the bromohexyl chain.
1,2,4-Triazole Ring:
-
Aromaticity: The 1,2,4-triazole ring is an aromatic heterocycle, which confers it with significant stability.[1]
-
Basicity: The nitrogen atoms of the triazole ring possess lone pairs of electrons, making the molecule basic and capable of forming salts with acids.
-
Nucleophilicity: The nitrogen atoms can also act as nucleophiles, allowing for further alkylation or other electrophilic substitution reactions, although this is less favorable on an already N-substituted triazole.
Bromohexyl Chain:
-
Electrophilicity: The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic substitution reactions.[1] This allows for the facile introduction of various functional groups by reacting this compound with a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols).
Caption: Reactivity profile of this compound.
Potential Biological Activities and Signaling Pathways
The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically used drugs, particularly antifungals and anticancer agents.[5][6][7][8][9][10][11]
Antifungal Activity:
Many 1-alkyl-1,2,4-triazole derivatives exhibit potent antifungal activity. The primary mechanism of action for many azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][9][12] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.
Anticancer Activity:
Derivatives of 1,2,4-triazole have also shown promise as anticancer agents, acting through various mechanisms.[6][7][8][10][11] These include the inhibition of key signaling proteins involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, as well as the disruption of microtubule dynamics through tubulin inhibition.
Caption: Potential anticancer signaling pathways targeted by 1,2,4-triazole derivatives.
Conclusion
This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. Its synthesis is achievable through established N-alkylation procedures, and its reactivity allows for a wide range of subsequent chemical modifications. The well-documented biological activities of the 1,2,4-triazole scaffold, particularly as antifungal and anticancer agents, make this compound and its derivatives promising candidates for drug discovery and development programs. Further experimental validation of its physicochemical properties and biological activities is warranted.
References
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study [ejchem.journals.ekb.eg]
- 12. isres.org [isres.org]
An In-depth Technical Guide to 1-(6-Bromohexyl)-1,2,4-triazole for Researchers and Drug Development Professionals
An Introduction to a Versatile Building Block in Medicinal Chemistry
1-(6-Bromohexyl)-1,2,4-triazole is a heterocyclic organic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of both a reactive bromohexyl chain and a polar triazole ring imparts a bifunctional nature to the molecule, allowing for a wide range of chemical modifications. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties. The bromohexyl group provides a convenient linker for attaching the triazole core to other molecular scaffolds or for introducing it into larger systems.
Core Molecular Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₁₄BrN₃ |
| Molecular Weight | 232.12 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO (predicted) |
Synthetic Methodology: Alkylation of 1,2,4-triazole
The synthesis of this compound is typically achieved through the N-alkylation of the 1,2,4-triazole ring with a suitable haloalkane, in this case, 1,6-dibromohexane. The reaction is generally carried out in the presence of a base to deprotonate the triazole ring, thereby activating it for nucleophilic attack on the electrophilic carbon of the haloalkane. It is important to note that the alkylation of 1,2,4-triazole can result in a mixture of N1 and N4 substituted isomers. The regioselectivity of the reaction can be influenced by factors such as the choice of solvent, base, and reaction temperature.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2,4-triazole
-
1,6-dibromohexane
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF or ACN, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the triazolide anion.
-
Add 1,6-dibromohexane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
Applications in Drug Discovery and Development
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. Derivatives of 1,2,4-triazole are known to exhibit a wide array of pharmacological activities.[1][2][3][4][5] The incorporation of a bromohexyl linker allows for the exploration of structure-activity relationships by enabling the attachment of this core to diverse molecular fragments. This approach is central to the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Potential therapeutic applications for derivatives of this compound include:
-
Antifungal Agents: The triazole moiety is a cornerstone of many antifungal drugs that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][2]
-
Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways.[5]
-
Antiviral and Antibacterial Agents: The versatile nature of the triazole ring has been exploited to develop agents effective against a range of viral and bacterial pathogens.[3][4]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via N-alkylation.
References
- 1. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Solubility of 1-(6-Bromohexyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(6-Bromohexyl)-1,2,4-triazole, a heterocyclic compound with potential applications in various research and development fields. Due to the limited availability of direct quantitative data for this specific molecule, this guide combines information on the solubility of the parent 1,2,4-triazole, related alkyl-substituted triazoles, and bromo-alkyl-substituted heterocyclic compounds to provide a robust predictive analysis.
Core Concepts: Predicting Solubility
The solubility of this compound is governed by the interplay of its polar 1,2,4-triazole ring and its nonpolar 6-bromohexyl side chain. The triazole moiety, with its three nitrogen atoms, is capable of hydrogen bonding and contributes to solubility in polar solvents.[1] Conversely, the long alkyl chain with a terminal bromine atom introduces significant nonpolar character, favoring solubility in organic solvents.[1][2]
Quantitative Solubility Data
| Compound | Solvent System | Solubility | Source |
| N-hexyl-1H-1,2,4-triazole-5-carboxamide | pH 7.4 Buffer | 21.1 µg/mL | PubChem[3] |
| 1H-1,2,4-triazole (parent compound) | Water | ~1 g/100mL | solubilityofthings.com[4] |
| 1H-1,2,4-triazole (parent compound) | Ethanol | Soluble | ChemicalBook[2] |
| 1H-1,2,4-triazole (parent compound) | Methanol | Soluble | solubilityofthings.com[4] |
| 1H-1,2,4-triazole (parent compound) | Acetone | Soluble | solubilityofthings.com[4] |
Note: The solubility of N-hexyl-1H-1,2,4-triazole-5-carboxamide is provided as a proxy due to structural similarity. The presence of the bromo group and the absence of the carboxamide group in the target compound will influence its actual solubility.
Based on the general principles of solubility and the data from related compounds, this compound is expected to exhibit the following solubility profile:
-
Low solubility in water. The long, nonpolar bromohexyl chain will likely dominate, leading to poor aqueous solubility.
-
Good solubility in polar organic solvents, such as ethanol, methanol, and acetonitrile. The polar triazole ring will facilitate interactions with these solvents.
-
Good solubility in chlorinated solvents, such as chloroform and dichloromethane.
-
Moderate to good solubility in less polar organic solvents, such as ethyl acetate and tetrahydrofuran.
-
Limited solubility in nonpolar solvents, such as hexane.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general and widely applicable method for the N-alkylation of 1,2,4-triazole can be adapted.
General Protocol for the Synthesis of this compound:
This procedure is based on the well-established N-alkylation of 1,2,4-triazole.
Materials:
-
1H-1,2,4-triazole
-
1,6-Dibromohexane
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1H-1,2,4-triazole in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for a specified time to ensure the formation of the triazolide anion.
-
Add 1,6-dibromohexane to the reaction mixture.
-
Heat the reaction mixture and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the alkyl substituent.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Potential Signaling Pathways and Biological Activities
While the specific biological activity and signaling pathways of this compound have not been extensively studied, the broader class of 1,2,4-triazole derivatives is well-known for a wide range of pharmacological activities.[5][6][7]
Antifungal Activity:
Many N-substituted 1,2,4-triazole derivatives are potent antifungal agents.[6] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] Inhibition of this pathway disrupts the membrane integrity, leading to fungal cell death.
Caption: Antifungal mechanism of azole compounds.
Other Potential Activities:
Derivatives of 1,2,4-triazole have also been reported to exhibit a variety of other biological activities, including:
-
Antibacterial: Some triazoles have shown efficacy against various bacterial strains.[5]
-
Anticancer: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.
-
Anti-inflammatory: Anti-inflammatory properties have also been observed in this class of compounds.[9]
The presence of the bromohexyl chain in this compound could influence its biological activity, potentially by enhancing its lipophilicity and ability to cross cell membranes. However, it is also possible that a long alkyl chain could decrease activity in some contexts.[5]
Experimental Workflow for Solubility Determination
For researchers wishing to determine the precise solubility of this compound, the following experimental workflow is recommended.
Caption: Workflow for experimental solubility determination.
Conclusion
This compound is a molecule with predicted low aqueous solubility and good solubility in a range of organic solvents. Its structural features suggest potential for various biological activities, particularly as an antifungal agent, though this requires experimental validation. The provided general synthesis and solubility determination protocols offer a starting point for researchers to further investigate the properties and applications of this compound. As with any research chemical, appropriate safety precautions should be taken during handling and experimentation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. N-hexyl-1H-1,2,4-triazole-5-carboxamide | C9H16N4O | CID 1871672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemconsai.com [chemconsai.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety Profile of 1-(6-Bromohexyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and toxicological data relevant to 1-(6-Bromohexyl)-1,2,4-triazole. No specific Safety Data Sheet (SDS) or extensive toxicological studies for this particular compound were found in the public domain at the time of this writing. The information presented herein is a consolidation of data from the parent compound, 1,2,4-triazole, and related derivatives, and should be used for informational and research guidance purposes only. It is not a substitute for a formal risk assessment or a product-specific SDS. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.
Executive Summary
This compound is a heterocyclic compound incorporating a 1,2,4-triazole ring and a bromohexyl substituent. While the toxicological profile of this specific molecule is not well-documented, the known bioactivities of the 1,2,4-triazole core and the potential reactivity of the bromoalkyl chain necessitate a thorough and cautious approach to its handling and use. This guide summarizes the known physicochemical properties, extrapolates potential hazards based on related compounds, outlines general experimental protocols for synthesis and safety assessment, and visualizes a potential signaling pathway that may be influenced by triazole-containing compounds.
Physicochemical and Toxicological Data
Due to the lack of specific data for this compound, the following tables present information for the parent compound, 1,2,4-triazole, to provide a baseline understanding of the potential properties and hazards.
Table 1: Physicochemical Properties of 1,2,4-Triazole
| Property | Value |
| Molecular Formula | C₂H₃N₃ |
| Molecular Weight | 69.07 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 120 °C |
| Boiling Point | 260 °C |
| Solubility | Soluble in water and alcohol |
Table 2: Acute Toxicity Data for 1,2,4-Triazole
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 1648 mg/kg |
| LD50 | Rat | Dermal | 3129 mg/kg |
| LD50 | Rabbit | Dermal | >200 and <2000 mg/kg |
Data for 1,2,4-triazole is presented as a surrogate for this compound. The presence of the bromohexyl group may alter these properties.
Hazard Identification and Safety Precautions
Based on the data for 1,2,4-triazole and general principles of chemical safety for alkyl halides, the following hazards should be considered for this compound:
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Mutagenicity/Genotoxicity: The bromoalkyl functional group has the potential to be an alkylating agent, suggesting a potential for mutagenic or genotoxic effects. This has not been confirmed experimentally for this specific compound.
-
Chronic Toxicity: Long-term exposure effects are unknown.
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves, a lab coat, and closed-toe shoes.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Synthesis of this compound
A general method for the N-alkylation of 1,2,4-triazole with a dihaloalkane can be adapted for the synthesis of this compound.
Materials:
-
1,2,4-triazole
-
1,6-dibromohexane
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-triazole in the anhydrous solvent.
-
Add the base portion-wise to the solution at 0 °C.
-
Allow the mixture to stir at room temperature for a specified time to ensure the formation of the triazole anion.
-
Add 1,6-dibromohexane dropwise to the reaction mixture.
-
The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Note: This is a generalized procedure and may require optimization for specific reaction conditions and scale.
In Vitro Cytotoxicity Assay
To assess the potential toxicity of this compound, an in vitro cytotoxicity assay using a cell line such as HeLa or HepG2 can be performed.
Procedure:
-
Cell Culture: Culture the chosen cell line in appropriate media and conditions until they reach a suitable confluence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.
-
Cell Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. The following day, replace the media with fresh media containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathway Perturbation
Certain triazole-containing fungicides are known to inhibit the ergosterol biosynthesis pathway in fungi by targeting the enzyme lanosterol 14α-demethylase (CYP51). While this is a fungal-specific pathway, triazoles have been shown to interact with other cytochrome P450 enzymes in mammals, which can lead to various toxicological effects. The following diagram illustrates a generalized workflow for investigating potential off-target effects of a novel triazole compound on hepatic cytochrome P450 enzymes.
Caption: Workflow for assessing the effects of a novel triazole on hepatic cytochrome P450 enzymes.
This logical workflow diagram illustrates a structured approach to characterizing the potential for a novel triazole compound to interfere with critical metabolic pathways in the liver. It begins with in vitro screening to identify direct interactions with CYP450 enzymes, followed by in vivo studies to observe effects in a whole organism, and concludes with data integration for a comprehensive risk assessment.
Conclusion
While specific safety data for this compound is currently unavailable, a precautionary approach is warranted based on the known properties of the 1,2,4-triazole moiety and alkyl bromides. The information and protocols provided in this guide are intended to assist researchers in the safe handling, synthesis, and initial toxicological evaluation of this compound. Further experimental investigation is crucial to definitively establish its safety profile.
An In-depth Technical Guide to the 1H NMR Spectrum of 1-(6-Bromohexyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(6-Bromohexyl)-1,2,4-triazole. This document outlines the predicted spectral data, a standard experimental protocol for its acquisition, and a logical workflow for spectral analysis, serving as a crucial resource for the characterization of this compound in research and development settings.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on the analysis of spectral data for analogous structures and established principles of NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, the splitting patterns are indicated by standard abbreviations, the coupling constants (J) are in Hertz (Hz), and the integration values represent the number of protons corresponding to each signal.
| Assignment | Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |
| H-3 (Triazole) | ~8.0 - 8.2 | s | - | 1H |
| H-5 (Triazole) | ~7.9 - 8.1 | s | - | 1H |
| N-CH₂ (a) | ~4.2 - 4.4 | t | ~7.2 | 2H |
| Br-CH₂ (f) | ~3.3 - 3.5 | t | ~6.8 | 2H |
| CH₂ (b) | ~1.8 - 2.0 | p | ~7.5 | 2H |
| CH₂ (e) | ~1.7 - 1.9 | p | ~7.0 | 2H |
| CH₂ (c, d) | ~1.2 - 1.5 | m | - | 4H |
Abbr: s = singlet, t = triplet, p = pentet, m = multiplet
Structural and Logical Diagrams
To facilitate the understanding of the molecule and the process of its spectral analysis, the following diagrams are provided.
Caption: Chemical structure of this compound with proton assignments.
Caption: Workflow for ¹H NMR spectroscopic analysis.
Experimental Protocol
The following is a standard protocol for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer should be properly tuned and shimmed to ensure optimal resolution and lineshape.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used to ensure full relaxation of the protons.
-
Number of Scans: 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Temperature: The experiment is usually performed at room temperature (298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate NMR software.
-
Apply a Fourier Transform (FT) to convert the time-domain data to the frequency domain.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Identify the multiplicity (splitting pattern) and measure the coupling constants for each signal.
Spectral Interpretation
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the triazole ring and the hexyl chain.
-
Triazole Protons: The two protons on the 1,2,4-triazole ring (H-3 and H-5) are expected to appear as singlets in the downfield region of the spectrum, typically between 7.9 and 8.2 ppm. Their distinct chemical shifts are due to the different electronic environments of the C-3 and C-5 positions.
-
Hexyl Chain Protons:
-
The methylene group attached to the triazole nitrogen (N-CH₂, position a) is expected to be the most deshielded of the aliphatic protons, appearing as a triplet around 4.2-4.4 ppm due to coupling with the adjacent methylene group.
-
The methylene group attached to the bromine atom (Br-CH₂, position f) will also be significantly deshielded, resonating as a triplet at approximately 3.3-3.5 ppm.
-
The methylene groups at positions b and e are adjacent to the electron-withdrawing triazole and bromine substituents, respectively, and are expected to appear as pentets in the range of 1.7-2.0 ppm.
-
The remaining two methylene groups in the middle of the hexyl chain (positions c and d) are the most shielded and are likely to overlap, appearing as a multiplet between 1.2 and 1.5 ppm.
-
This detailed guide provides a comprehensive overview of the ¹H NMR spectrum of this compound, which is essential for its unambiguous identification and characterization in various scientific and industrial applications.
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1-(6-Bromohexyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 1-(6-Bromohexyl)-1,2,4-triazole. It includes predicted chemical shifts, a comprehensive experimental protocol for data acquisition, and a structural diagram to aid in the interpretation of the spectral data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are estimated based on known spectral data for 1-alkyl-substituted 1,2,4-triazoles and bromoalkanes. The assignments are correlated with the carbon numbering scheme presented in the structural diagram below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~151 |
| C-5 | ~145 |
| C-1' | ~49 |
| C-2' | ~30 |
| C-3' | ~26 |
| C-4' | ~32 |
| C-5' | ~27 |
| C-6' | ~33 |
Structural Diagram with Carbon Numbering
The logical relationship between the carbon atoms and their corresponding predicted chemical shifts is illustrated in the following structural diagram.
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.
3.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
3.2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz for ¹³C |
| Pulse Program | Standard ¹³C{¹H} (proton-decoupled) |
| Spectral Width | 0 - 220 ppm |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay (D1) | 2-5 seconds |
| Number of Scans | 128 - 1024 (or more, depending on sample concentration) |
| Temperature | 298 K (25 °C) |
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Visualization of the Experimental Workflow
The general workflow for obtaining and analyzing the ¹³C NMR data is depicted below.
Mass Spectrometry of 1-(6-Bromohexyl)-1,2,4-triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(6-Bromohexyl)-1,2,4-triazole. It covers the predicted fragmentation patterns, detailed experimental protocols, and visual representations of the analytical workflow and fragmentation pathways. This document is intended to serve as a valuable resource for researchers and scientists involved in the characterization and analysis of novel heterocyclic compounds in the field of drug development.
Predicted Mass Spectrum and Fragmentation Patterns
The mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns originating from both the bromohexyl chain and the triazole ring. Due to the presence of bromine, the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks (M and M+2) with a relative intensity of approximately 1:1, corresponding to the natural isotopic abundance of 79Br and 81Br.
Molecular Ion: The expected molecular ion peaks for this compound (C8H14BrN3) would be observed at m/z 247 and 249.
The fragmentation of the molecular ion is anticipated to proceed through several key pathways:
-
Cleavage of the C-Br Bond: The most facile fragmentation is the loss of the bromine radical (•Br), leading to a prominent peak at m/z 168. This fragment represents the hexyl-triazole cation.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the triazole nitrogen is another likely fragmentation route. This would result in the formation of a stabilized triazolylmethyl cation at m/z 82 and a bromo-pentyl radical.
-
Fragmentation of the Alkyl Chain: The hexyl chain can undergo successive losses of CH2 units (14 Da), leading to a series of fragment ions.
-
Fragmentation of the Triazole Ring: The 1,2,4-triazole ring itself can undergo cleavage, although this is generally less favorable than the fragmentation of the alkyl chain. Common losses from the triazole ring include the elimination of N2 (28 Da) or HCN (27 Da).
Predicted Quantitative Data
The following table summarizes the predicted major fragment ions and their corresponding m/z values for this compound.
| Predicted Fragment Ion | Structure | m/z (79Br) | m/z (81Br) |
| [M]+• | [C8H14BrN3]+• | 247 | 249 |
| [M-Br]+ | [C8H14N3]+ | 168 | - |
| [M-C5H10Br]+ | [C3H4N3]+ | 82 | - |
| [C4H8Br]+ | [CH2=CH(CH2)2Br]+ | 135 | 137 |
| [C2H4N3]+ | [CH2=N-N=CH-NH2]+ | 69 | - |
Experimental Protocols
This section outlines detailed methodologies for the mass spectrometric analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective technique that can be used for the analysis of this compound, particularly in complex matrices.
Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 4000 V
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z 248): Product Ion (m/z 168)
-
Precursor Ion (m/z 250): Product Ion (m/z 168)
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the predicted fragmentation pathway of this compound.
Caption: Experimental workflow for the mass spectrometric analysis.
Caption: Predicted fragmentation pathway of this compound.
FT-IR Analysis of 1-(6-Bromohexyl)-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1-(6-Bromohexyl)-1,2,4-triazole using Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.
Introduction to FT-IR Spectroscopy of this compound
This compound is a heterocyclic compound of interest in pharmaceutical research due to the versatile biological activities associated with the 1,2,4-triazole nucleus. FT-IR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of this molecule. It provides valuable information about the functional groups present by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds within the molecule.
The structure of this compound incorporates a 1,2,4-triazole ring and a bromohexyl chain. The FT-IR spectrum of this compound will, therefore, exhibit characteristic absorption bands corresponding to the vibrational modes of these two key components.
Data Presentation: Characteristic FT-IR Absorption Bands
The following table summarizes the expected characteristic FT-IR absorption bands for this compound. The wavenumbers are based on typical values for the respective functional groups found in the literature.[1][2][3][4][5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic (Triazole Ring) |
| ~2990-2850 | Strong | C-H Stretch | Aliphatic (Hexyl Chain)[3][5] |
| ~1600-1585 | Medium | C=N Stretch | Triazole Ring |
| ~1500-1400 | Medium | C-C Stretch (in-ring) | Aromatic (Triazole Ring)[5] |
| ~1470-1450 | Medium | C-H Bend (Scissoring) | Aliphatic (Hexyl Chain)[3][5] |
| ~1370-1350 | Medium | C-H Rock (Methyl) | Aliphatic (Hexyl Chain)[3][5] |
| ~1300-1150 | Medium | C-H Wag (-CH₂X) | Alkyl Halide[4] |
| ~1250-1020 | Medium | C-N Stretch | Aliphatic Amine (Triazole-Hexyl Link)[4] |
| ~1045 | Medium | C-N-C Stretch | Triazole Ring[1] |
| ~900-675 | Strong | C-H "oop" (out-of-plane) | Aromatic (Triazole Ring)[5] |
| ~850-550 | Medium | C-Br Stretch | Alkyl Halide[4] |
| ~725-720 | Medium | C-H Rock (Methylene) | Long Chain Alkane[3][5] |
Experimental Protocol: FT-IR Spectral Acquisition
The following is a generalized protocol for acquiring the FT-IR spectrum of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Potassium bromide (KBr), spectroscopy grade
-
Hydraulic press with pellet-forming die
-
Spatula
-
Sample holder
3.2. Sample Preparation (KBr Pellet Method)
-
Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum.
-
In an agate mortar, grind a small amount (1-2 mg) of the this compound sample.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.
-
Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
3.3. Spectral Acquisition
-
Place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Acquire the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
Mandatory Visualization: Workflow and Structural Logic
The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship between the chemical structure and its expected spectral features.
Caption: Experimental workflow for the FT-IR analysis of this compound.
Caption: Correlation of molecular structure with expected FT-IR spectral features.
References
The Bifunctional Nature of 1-(6-Bromohexyl)-1,2,4-triazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of 1-(6-Bromohexyl)-1,2,4-triazole, a versatile bifunctional molecule with significant potential in drug development, chemical biology, and materials science. This document outlines its synthesis, chemical properties, and its role as a molecular linker, offering researchers and scientists a comprehensive resource for its application.
Core Concepts: A Molecule with Dual Reactivity
This compound is a heterocyclic compound characterized by two distinct reactive moieties: a 1,2,4-triazole ring and a terminal bromohexyl chain. This unique structure imparts a bifunctional nature, allowing it to act as a bridge between two different chemical entities. The 1,2,4-triazole ring, with its nitrogen atoms, can participate in coordination chemistry, hydrogen bonding, and click chemistry reactions.[1][2] Concurrently, the bromohexyl group provides a reactive site for nucleophilic substitution, enabling covalent linkage to a wide range of substrates.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through the N-alkylation of 1,2,4-triazole with a dihaloalkane, such as 1,6-dibromohexane. The reaction is generally performed in the presence of a base to deprotonate the triazole ring, thereby activating it for nucleophilic attack on the alkyl halide.
A plausible synthetic scheme is outlined below:
Caption: Synthetic pathway for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value (Estimated) |
| Molecular Formula | C₈H₁₄BrN₃ |
| Molecular Weight | 232.12 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | > 200 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
| pKa of Triazole Ring | ~10.26 |
The Bifunctional Nature in Application
The dual reactivity of this compound makes it an ideal candidate for a heterobifunctional linker.[3][4] This allows for the sequential or one-pot conjugation of two different molecules.
Role in "Click" Chemistry
The 1,2,4-triazole moiety is a key player in the realm of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[5][6] Specifically, the triazole can be further functionalized to bear an azide or an alkyne group, enabling its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[7] This allows for the efficient and specific ligation to molecules containing a complementary functional group.
Utility as a Linker in Drug Development
In the field of drug development, bifunctional linkers are crucial for the construction of complex therapeutic agents such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[8][9] this compound can serve as a versatile scaffold in these applications. The bromohexyl end can be reacted with a targeting moiety (e.g., a small molecule inhibitor or an antibody), while the triazole end can be modified to link to a payload (e.g., a cytotoxic agent or an E3 ligase ligand). The 1,2,4-triazole ring can also enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1]
The following diagram illustrates the logical workflow of utilizing this compound as a bifunctional linker:
Caption: Workflow of this compound as a bifunctional linker.
Experimental Protocols
Synthesis of this compound
Materials:
-
1,2,4-Triazole
-
1,6-Dibromohexane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add 1,6-dibromohexane (3.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Protocol for Conjugation using this compound
Step 1: Attachment of a Targeting Moiety (Molecule A with a nucleophilic group, e.g., a thiol or amine)
-
Dissolve this compound (1.0 eq) and the targeting moiety (1.1 eq) in a suitable solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) if necessary to facilitate the reaction.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Isolate the product (Molecule A-Linker) after an appropriate workup and purification.
Step 2: Modification of the Triazole and Attachment of a Payload (Molecule B with a complementary reactive group)
This step assumes the triazole is first converted to an azide- or alkyne-functionalized linker for a click reaction.
-
Chemically modify the triazole ring of the "Molecule A-Linker" to introduce an azide or alkyne functionality using established synthetic protocols.
-
Dissolve the modified "Molecule A-Linker" (1.0 eq) and the payload molecule (Molecule B, containing the complementary alkyne or azide) (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Add the copper(I) catalyst, typically generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature until completion.
-
Purify the final conjugate (A-Linker-B) using an appropriate chromatographic method.
Conclusion
This compound represents a valuable and versatile building block for chemical synthesis. Its inherent bifunctional nature, combining the reactivity of an alkyl halide with the unique properties of a 1,2,4-triazole ring, opens up a wide array of possibilities for the construction of complex molecular architectures. Researchers in drug discovery and materials science can leverage the properties of this compound to create novel and functional molecules with tailored characteristics. The provided synthetic and application protocols serve as a foundational guide for the effective utilization of this promising chemical tool.
References
- 1. researchgate.net [researchgate.net]
- 2. isres.org [isres.org]
- 3. Heterobifunctional Cross-Linkers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Bromohexyl Group in 1-(6-Bromohexyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromohexyl group in 1-(6-Bromohexyl)-1,2,4-triazole. This compound serves as a versatile building block in medicinal chemistry and materials science, primarily due to the reactive nature of the terminal bromine atom on the hexyl chain. The bromohexyl group readily participates in a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for the bromohexyl group in this compound is bimolecular nucleophilic substitution (SN2). In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. The 1,2,4-triazole ring, being electron-withdrawing, may have a modest electronic influence on the remote reaction center, but the reactivity is largely dictated by the principles of SN2 reactions involving primary alkyl halides.
The general workflow for a typical nucleophilic substitution reaction involving this compound can be visualized as follows:
Caption: General workflow for nucleophilic substitution.
Key factors influencing the outcome of these reactions include the nature of the nucleophile, the choice of solvent, the presence and type of base, and the reaction temperature.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with various nitrogen-containing nucleophiles is a cornerstone for the synthesis of novel bioactive molecules.
Amines and Piperazine Derivatives
Primary and secondary amines, including substituted piperazines, are common nucleophiles used to displace the bromide. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.
Experimental Protocol: Synthesis of 1-(6-(4-Arylpiperazin-1-yl)hexyl)-1H-1,2,4-triazole
A mixture of this compound, an equimolar amount of the desired arylpiperazine, and a slight excess of a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) are dissolved in a polar aprotic solvent like acetonitrile (CH3CN) or dimethylformamide (DMF). The reaction mixture is then heated, typically to reflux, and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Reactant (Electrophile) | Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |
| This compound | Substituted Piperazine | K2CO3 | CH3CN | Reflux | Good to Excellent | General Procedure |
Azide Ion
The azide ion (N3-) is an excellent nucleophile for displacing the bromide, leading to the formation of 1-(6-azidohexyl)-1,2,4-triazole. This azido-functionalized intermediate is a key precursor for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole linkages.[1][2][3][4]
Experimental Protocol: Synthesis of 1-(6-Azidohexyl)-1,2,4-triazole
This compound is dissolved in a suitable solvent, typically DMF. An excess of sodium azide (NaN3) is added, and the mixture is heated (e.g., to 60-80 °C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated in vacuo to afford the azido derivative, which can often be used in the next step without extensive purification.
| Reactant (Electrophile) | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Sodium Azide | DMF | 60-80 | High | General Procedure |
The subsequent click reaction pathway is illustrated below:
Caption: Pathway to 1,2,3-triazole adducts.
Reactions with Sulfur Nucleophiles
Sulfur-based nucleophiles, such as thiols and thioacetate, readily react with this compound to form thioether linkages.
Thiols
The reaction with thiols is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Experimental Protocol: Synthesis of 1-(6-(Arylthio)hexyl)-1,2,4-triazole
To a solution of the desired arylthiol in a solvent such as ethanol or DMF, a base like sodium hydroxide or potassium carbonate is added. This compound is then added to the mixture. The reaction is stirred at room temperature or with gentle heating until completion. The workup procedure is similar to that for amine alkylations, involving extraction and purification by chromatography.
| Reactant (Electrophile) | Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |
| This compound | Arylthiol | NaOH or K2CO3 | Ethanol/DMF | RT to 60°C | Good | General Procedure |
Thioacetate
Potassium thioacetate can be used as a convenient source of a sulfur nucleophile to introduce a protected thiol group. The resulting thioester can be subsequently hydrolyzed to the free thiol.
Experimental Protocol: Synthesis of S-(6-(1H-1,2,4-triazol-1-yl)hexyl) ethanethioate
This compound and potassium thioacetate are dissolved in a solvent like acetone or DMF. The mixture is stirred, often at room temperature, for several hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the thioacetate product.
| Reactant (Electrophile) | Nucleophile | Solvent | Temperature | Yield (%) | Reference |
| This compound | Potassium Thioacetate | Acetone/DMF | Room Temp. | High | General Procedure |
Logical Relationship of Reactivity
The reactivity of the bromohexyl group can be summarized in the following logical diagram, showcasing the formation of key intermediates and final products.
Caption: Reactivity pathways of the bromohexyl group.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. The bromohexyl group serves as an effective electrophilic handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This reactivity profile makes it a key component in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. The straightforward nature of these substitution reactions, coupled with the stability of the 1,2,4-triazole moiety, ensures its continued importance as a versatile chemical building block.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Pivotal Role of the 1,2,4-Triazole Moiety in 1-(6-Bromohexyl)-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 1-(6-bromohexyl)-1,2,4-triazole represents a versatile bifunctional molecule, integrating a reactive bromohexyl chain with the chemically robust and pharmacologically significant 1,2,4-triazole heterocycle. This technical guide delineates the fundamental roles of the triazole moiety within this structure, focusing on its synthetic utility, physicochemical properties, and potential applications in medicinal chemistry and materials science. While specific experimental data for this exact compound is sparse in publicly accessible literature, this guide consolidates established knowledge of N-alkylated 1,2,4-triazoles to provide a comprehensive overview of its expected characteristics and functional importance.
Introduction: The 1,2,4-Triazole Core
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which imparts a unique combination of properties. It is a planar, aromatic system characterized by high thermal stability and resistance to metabolic degradation. The triazole nucleus is a prevalent scaffold in a multitude of biologically active compounds, including antifungal, antiviral, anticancer, and anti-inflammatory agents. Its ability to act as a hydrogen bond donor and acceptor, its dipole moment, and its rigid structure contribute to its frequent use as a pharmacophore or a stable linker in drug design. In this compound, the triazole moiety serves as a polar, chemically stable anchor for the flexible and reactive hexyl bromide chain.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through the N-alkylation of 1,2,4-triazole with 1,6-dibromohexane. This reaction generally proceeds via a nucleophilic substitution mechanism where one of the nitrogen atoms of the triazole ring attacks a carbon atom of the dibromoalkane. The regioselectivity of this alkylation can be influenced by the reaction conditions, potentially yielding both 1-substituted and 4-substituted isomers, with the 1-substituted product often being the major isomer.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₈H₁₄BrN₃ |
| Molecular Weight | 232.12 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol, Acetonitrile). Limited solubility in water. |
| Boiling Point | > 200 °C (decomposes) |
| pKa (of triazole proton) | ~10.26 (for unsubstituted 1,2,4-triazole)[1] |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR | ~8.3-8.0 ppm (s, 1H, triazole C-H), ~7.9-7.7 ppm (s, 1H, triazole C-H), ~4.2 ppm (t, 2H, N-CH₂), ~3.4 ppm (t, 2H, CH₂-Br), ~1.9-1.3 ppm (m, 8H, alkyl CH₂) |
| ¹³C NMR | ~152 ppm (triazole C-H), ~145 ppm (triazole C-H), ~50 ppm (N-CH₂), ~34 ppm (CH₂-Br), ~32, 30, 28, 26 ppm (alkyl CH₂) |
| Mass Spec (ESI+) | m/z = 232.0, 234.0 ([M+H]⁺, isotopic pattern for Br) |
| FT-IR (cm⁻¹) | ~3100 (C-H, aromatic), ~2930, 2860 (C-H, aliphatic), ~1510 (C=N), ~1270 (C-N), ~660 (C-Br) |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via N-alkylation of 1,2,4-triazole with 1,6-dibromohexane.
Materials:
-
1,2,4-Triazole
-
1,6-Dibromohexane
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazolide anion.
-
Add 1,6-dibromohexane (3.0 eq) to the reaction mixture. The excess is used to minimize the formation of the bis-substituted product.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.
Role of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring in this compound plays several crucial roles, making it a valuable building block in synthetic and medicinal chemistry.
A Versatile Synthetic Hub
The triazole moiety provides a stable and versatile platform for further chemical modifications. The un-substituted nitrogen atoms can be further alkylated or can participate in coordination with metal ions. This allows for the construction of more complex molecular architectures.
Caption: Synthetic pathway and potential applications of this compound.
A Stable Linker in Drug Discovery
The bromohexyl portion of the molecule allows for covalent attachment to other molecules of interest, such as proteins, peptides, or other small molecules. The triazole ring, in this context, acts as a rigid and metabolically stable linker. Its polarity can also improve the solubility and pharmacokinetic properties of the resulting conjugate.
Caption: Role as a bifunctional linker in bioconjugation.
A Potential Pharmacophore
While the biological activity of this compound itself has not been reported, the 1,2,4-triazole moiety is a well-established pharmacophore. It is present in numerous FDA-approved drugs. The nitrogen atoms of the triazole ring can engage in hydrogen bonding interactions with biological targets such as enzymes and receptors. Therefore, this compound could serve as a lead compound or a fragment in the design of new therapeutic agents.
Conclusion
The 1,2,4-triazole moiety in this compound is a critical component that imparts chemical stability, synthetic versatility, and potential biological relevance to the molecule. Its role as a robust anchor for a reactive alkyl chain makes this compound a valuable building block for applications ranging from the synthesis of complex organic molecules to the development of novel drug candidates and chemical probes. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential in various scientific disciplines.
References
Methodological & Application
Application Notes and Protocols: 1-(6-Bromohexyl)-1,2,4-triazole in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols regarding the use of 1-(6-bromohexyl)-1,2,4-triazole. It is important to clarify from the outset that while "click chemistry" is often associated with the formation of triazole rings, the archetypal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,2,3-triazole isomers. The specified compound, a 1,2,4-triazole derivative, is not a direct participant in this classic click reaction. However, its bifunctional nature—possessing a stable triazole core and a reactive bromohexyl chain—makes it a valuable building block in medicinal chemistry and a versatile tool for bioconjugation, often in "post-click" modification strategies or as a linker in its own right. These notes will therefore focus on the synthesis of this compound and its application as an alkylating agent for covalent modification of biomolecules.
Introduction to this compound
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs due to its metabolic stability and ability to engage in various biological interactions. The 6-bromohexyl substituent provides a reactive "handle" that can be used to form covalent bonds with nucleophilic residues on biomolecules, such as the thiol group of cysteine, thereby creating stable bioconjugates. This makes this compound a useful linker for attaching small molecules, probes, or other functionalities to proteins, peptides, and other biological targets.
Applications
The primary application of this compound lies in its use as a covalent linker. The bromoalkyl chain is an electrophile that can react with nucleophiles on biomolecules in an SN2 reaction.
Key Applications Include:
-
Bioconjugation: Covalent attachment to proteins, peptides, or other biomolecules, particularly via cysteine residues.
-
Drug Discovery: As a building block for synthesizing more complex molecules with potential therapeutic activity. The triazole core can serve as a pharmacophore, while the bromohexyl chain allows for tethering to other molecular fragments.
-
Probe Development: Linking of fluorescent dyes, biotin, or other reporter molecules to biological targets for detection and imaging.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a typical N-alkylation of 1,2,4-triazole with a dibromoalkane.
Materials:
-
1,2,4-triazole
-
1,6-dibromohexane
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 1,6-dibromohexane (5.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.
Quantitative Data for Synthesis:
| Parameter | Value |
| Reactants | 1,2,4-triazole, 1,6-dibromohexane, Sodium Hydride |
| Solvent | Anhydrous DMF |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
Protocol 2: Alkylation of a Cysteine-Containing Peptide
This protocol details the conjugation of this compound to a model peptide containing a cysteine residue.
Materials:
-
Cysteine-containing peptide (e.g., GSH - Glutathione)
-
This compound
-
Phosphate buffer (pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Acetonitrile (ACN)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve the cysteine-containing peptide in phosphate buffer (pH 7.5) to a final concentration of 1 mM.
-
If the peptide may have formed disulfide dimers, add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature to ensure the cysteine thiol is in its reduced form.
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Add the this compound stock solution to the peptide solution to a final concentration of 2 mM (2-fold molar excess).
-
Incubate the reaction mixture at 37 °C for 4 hours.
-
Monitor the reaction progress by RP-HPLC. The conjugated peptide will have a longer retention time than the unconjugated peptide.
-
Upon completion, the reaction mixture can be purified by preparative RP-HPLC to isolate the conjugated peptide.
Quantitative Data for Cysteine Alkylation:
| Parameter | Value |
| Reactants | Cysteine-peptide, this compound |
| Buffer | Phosphate buffer, pH 7.5 |
| Reaction Time | 4 hours |
| Temperature | 37 °C |
| Typical Conversion | >90% (as determined by HPLC) |
Visualizations
Click Chemistry vs. Alkylation Strategy
The following diagrams illustrate the distinction between the CuAAC click chemistry reaction and the alkylation strategy employing this compound.
Proposed Experimental Workflow for Bioconjugation
This diagram outlines the logical flow of the bioconjugation protocol described above.
Conclusion
This compound is a valuable reagent for researchers in drug development and chemical biology. While it is not a substrate for the canonical azide-alkyne "click" reaction, its bromohexyl group provides a reliable means for covalent modification of biomolecules through alkylation, particularly at cysteine residues. The protocols provided herein offer a starting point for the synthesis and application of this versatile linker. Researchers should optimize reaction conditions for their specific biomolecules and applications to achieve the desired conjugation efficiency and product purity.
Application Notes and Protocols for 1-(6-Bromohexyl)-1,2,4-triazole in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Bromohexyl)-1,2,4-triazole is a heterobifunctional linker designed for the covalent modification of biomolecules. This linker features two key reactive moieties: a terminal bromohexyl group and a 1,2,4-triazole ring. The bromohexyl group serves as a reactive handle for alkylating nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine. The 1,2,4-triazole moiety imparts several desirable properties to the linker, including enhanced stability, increased solubility, and the potential for hydrogen bonding interactions.[1][2] These characteristics make this compound a valuable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies where the linker plays a critical role in the overall efficacy and pharmacokinetic profile of the bioconjugate.
Key Features and Applications
-
Selective Alkylation: The bromohexyl group allows for the selective alkylation of soft nucleophiles, with a preference for the thiol group of cysteine residues under controlled pH conditions.[3] Alkylation of the more abundant lysine residues can also be achieved, typically at a higher pH.
-
Stable Thioether Linkage: The reaction with cysteine results in a stable thioether bond, which is generally resistant to cleavage under physiological conditions, ensuring the integrity of the bioconjugate in vivo.[4][5]
-
Hydrophilic Spacer: The hexyl chain provides a flexible spacer arm to distance the conjugated molecule from the biomolecule, which can help to preserve the biological activity of both components.
-
Modulation of Physicochemical Properties: The embedded triazole ring can influence the solubility and lipophilicity of the final conjugate, properties that are critical for drug development.
Applications:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
PROTACs (Proteolysis Targeting Chimeras): Linking a target-binding ligand to an E3 ligase ligand to induce protein degradation.
-
Peptide and Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.
-
Surface Immobilization: Covalently attaching proteins or peptides to solid supports for use in assays and purification.
Synthesis of this compound
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Reaction Protocol (Representative):
-
To a solution of 1,2,4-triazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2 equivalents).
-
Add a large excess of 1,6-dibromohexane (5-10 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Experimental Protocols for Bioconjugation
The following are representative protocols for the conjugation of this compound to proteins. Note: These protocols are starting points and will likely require optimization for specific proteins and applications.
Protocol 1: Cysteine-Specific Alkylation
This protocol targets the thiol group of cysteine residues, which are typically more nucleophilic than other amino acid side chains at neutral to slightly basic pH.
Workflow for Cysteine Alkylation:
Caption: General workflow for cysteine-specific protein alkylation.
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)), if cysteines are disulfide-bonded
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
If the target cysteine is part of a disulfide bond, reduce the protein by adding a 10-20 fold molar excess of TCEP and incubating for 1-2 hours at room temperature.
-
Remove the excess reducing agent by SEC or dialysis.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. The reaction progress can be monitored by LC-MS.
-
-
Quenching:
-
Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to consume any unreacted linker. Incubate for 30 minutes.
-
-
Purification:
-
Remove the excess linker and quenching reagent by SEC or dialysis against a suitable buffer.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR) or the degree of labeling.
-
Protocol 2: Lysine-Directed Alkylation
This protocol targets the ε-amino group of lysine residues. Higher pH is generally required to deprotonate the amino group and enhance its nucleophilicity.
Workflow for Lysine Alkylation:
Caption: General workflow for lysine-directed protein alkylation.
Materials:
-
Protein with accessible lysine residue(s)
-
This compound
-
Bicarbonate buffer (e.g., 50 mM sodium bicarbonate, pH 8.5-9.0)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Exchange the protein into bicarbonate buffer (pH 8.5-9.0) using dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add a 20-100 fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent such as Tris buffer to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 1 hour.
-
-
Purification:
-
Remove the excess linker and quenching reagent by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.
-
Data Presentation
The following tables summarize expected reactivity and stability data for bioconjugates formed with bromoalkyl-type linkers. Note: This data is representative and may vary depending on the specific protein, reaction conditions, and the nature of the conjugated molecule.
Table 1: Reactivity of Bromoalkyl Linkers with Amino Acid Residues
| Amino Acid Residue | Reactive Group | pH Range | Relative Reactivity | Comments |
| Cysteine | Thiol (-SH) | 7.0 - 8.0 | High | Preferred site for selective alkylation. |
| Lysine | ε-Amino (-NH2) | 8.5 - 9.5 | Moderate | Requires higher pH for efficient reaction. |
| Histidine | Imidazole | 6.0 - 7.0 | Low | Generally less reactive than cysteine. |
| Methionine | Thioether | < 6.0 | Very Low | Can be alkylated under acidic conditions. |
Table 2: Comparison of Thiol-Reactive Chemistries
| Linker Chemistry | Reactive Group | Reaction Rate | Stability of Conjugate | Potential Issues |
| Bromoalkyl | -Br | Moderate | High (stable thioether) | Slower reaction rate compared to maleimides. |
| Iodoalkyl | -I | Fast | High (stable thioether) | More reactive but potentially less stable reagent. |
| Maleimide | Maleimide | Very Fast | Moderate (succinimide thioether) | Susceptible to retro-Michael addition and hydrolysis.[1] |
| Pyridyl Disulfide | -S-S-Py | Fast | Reversible (disulfide bond) | Cleavable by reducing agents. |
Table 3: Stability of Thioether Linkage in Bioconjugates
| Condition | Stability | Comments |
| Physiological pH (7.4) | High | The thioether bond is generally stable. |
| Reducing Agents (e.g., DTT) | High | The thioether bond is not cleaved by reducing agents. |
| Extreme pH (<4 or >10) | Moderate | Prolonged exposure may lead to some degradation. |
| Plasma/Serum | High | Generally stable in biological fluids.[4] |
Conclusion
This compound is a promising linker for bioconjugation, offering a balance of reactivity and stability. The bromohexyl group allows for the efficient and selective alkylation of cysteine residues, forming a robust thioether linkage. The integrated 1,2,4-triazole moiety can favorably influence the physicochemical properties of the resulting bioconjugate. The provided protocols offer a starting point for researchers to explore the utility of this linker in their specific applications, with the understanding that optimization of reaction conditions is crucial for achieving the desired conjugation efficiency and preserving the biological activity of the modified biomolecule.
References
- 1. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prolynxinc.com [prolynxinc.com]
Application Notes & Protocols: Surface Modification using 1-(6-Bromohexyl)-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(6-Bromohexyl)-1,2,4-triazole is a versatile bifunctional molecule for surface modification. Its triazole head group offers potential for specific interactions, while the bromohexyl tail provides a reactive handle for covalent attachment to various substrates. This document outlines two primary strategies for utilizing this compound in surface functionalization: the formation of self-assembled monolayers (SAMs) on gold surfaces via conversion to a thiol, and the immobilization on alkyne-functionalized surfaces through "click" chemistry after conversion to an azide. These methods allow for the precise control of surface properties, which is critical in fields such as biosensing, drug delivery, and materials science. The triazole moiety itself can act as a ligand for metal ions or participate in hydrogen bonding, further enhancing the functionality of the modified surface.[1]
Section 1: Surface Modification via Self-Assembled Monolayers (SAMs)
This approach involves the conversion of the terminal bromine of this compound into a thiol group, which then readily forms a self-assembled monolayer on a gold substrate.
Workflow for SAM Formation:
Caption: Workflow for preparing a triazole-terminated self-assembled monolayer.
Experimental Protocol: Synthesis of 1-(6-Thiohexyl)-1,2,4-triazole and SAM Formation
Materials:
-
This compound
-
Sodium hydrosulfide (NaSH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Nitrogen gas
-
Gold-coated substrates (e.g., silicon wafers or glass slides)
Protocol:
-
Synthesis of 1-(6-Thiohexyl)-1,2,4-triazole:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a stoichiometric excess (e.g., 1.5 equivalents) of sodium hydrosulfide (NaSH) to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours.[2]
-
After cooling to room temperature, acidify the reaction mixture with dilute HCl to protonate the thiolate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiol.
-
Purify the product by column chromatography on silica gel.
-
-
Preparation of Gold Substrates:
-
Clean the gold-coated substrates by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen.
-
To ensure a pristine surface, treat the substrates with UV-Ozone for 15-20 minutes immediately before use.
-
-
Formation of the Self-Assembled Monolayer:
-
Prepare a 1 mM solution of 1-(6-Thiohexyl)-1,2,4-triazole in absolute ethanol.
-
Immerse the cleaned gold substrates in the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After incubation, remove the substrates from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Store the modified surfaces in a clean, dry environment.
-
Data Presentation: Surface Characterization
The following table summarizes typical characterization data for triazole-terminated SAMs on gold. The data is representative of similar systems and should be confirmed experimentally for 1-(6-Thiohexyl)-1,2,4-triazole.
| Characterization Technique | Parameter | Expected Value | Reference System |
| Contact Angle Goniometry | Water Contact Angle (θ) | 60° - 70° | Alkanethiols with polar terminal groups |
| X-ray Photoelectron Spec. (XPS) | N 1s Binding Energy | ~400 eV and ~402 eV | Triazole-containing SAMs |
| S 2p Binding Energy | ~162 eV (thiolate) | Alkanethiolate SAMs on gold | |
| Ellipsometry | Monolayer Thickness | 10 - 15 Å | C6-alkanethiol SAMs |
Section 2: Surface Modification via Click Chemistry
This method utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[3][4] The bromo-functionalized triazole is first converted to an azide, which is then "clicked" onto a surface previously functionalized with terminal alkyne groups.
Workflow for Click Chemistry Surface Modification:
Caption: Workflow for surface functionalization using click chemistry.
Experimental Protocol: Synthesis of 1-(6-Azidohexyl)-1,2,4-triazole and Click Reaction
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Alkyne-functionalized substrate (e.g., alkyne-terminated SAM on gold or silicon)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water
-
tert-Butanol
Protocol:
-
Synthesis of 1-(6-Azidohexyl)-1,2,4-triazole:
-
Dissolve this compound in DMF.
-
Add a slight excess (e.g., 1.2 equivalents) of sodium azide.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the azido-functionalized triazole.
-
Safety Note: Organic azides can be explosive. Handle with care and avoid high temperatures and shock. It is often safer to perform this reaction and the subsequent click reaction in a one-pot synthesis without isolating the azide intermediate.[5]
-
-
One-Pot Azide Formation and Click Reaction on an Alkyne-Terminated Surface: [5]
-
Prepare a solution of this compound and sodium azide in a mixture of tert-butanol and water.
-
Immerse the alkyne-functionalized substrate in this solution.
-
Add a freshly prepared aqueous solution of sodium ascorbate.
-
Add an aqueous solution of copper(II) sulfate pentahydrate. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
-
Seal the reaction vessel and stir at room temperature or slightly elevated temperature (e.g., 40-60°C) for 2-12 hours.
-
After the reaction, remove the substrate and sonicate briefly in a solution of EDTA to remove any chelated copper.
-
Rinse the substrate thoroughly with deionized water and ethanol.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Data Presentation: Reaction Efficiency and Surface Properties
The following table presents representative data for surface modification via click chemistry. Actual values will depend on the substrate and the density of alkyne groups.
| Parameter | Method of Measurement | Expected Outcome | Reference System |
| Reaction Efficiency | XPS (N 1s signal) | Significant increase in nitrogen signal post-reaction | Click chemistry on alkyne-terminated SAMs |
| Surface Hydrophilicity | Water Contact Angle | Decrease in contact angle if the initial surface is hydrophobic | Functionalization of hydrophobic surfaces |
| Surface Composition (XPS) | C 1s/N 1s ratio | Ratio consistent with the elemental composition of the attached molecule | Analysis of functionalized polymer brushes |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and applications. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Frontiers | Molecular properties of a triazole–Ce(III) complex with antioxidant activity: structure, spectroscopy, and relationships with related derivatives. Influence of the ligands in the complex [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. irjweb.com [irjweb.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. mdhv.ca [mdhv.ca]
Application Notes and Protocols for the Synthesis of Functionalized Polymers with 1-(6-Bromohexyl)-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(6-Bromohexyl)-1,2,4-triazole is a versatile bifunctional monomer that holds significant promise for the synthesis of novel functionalized polymers. The presence of a polymerizable triazole ring and a reactive bromohexyl group allows for the creation of a variety of polymer architectures with tailored properties. These polymers, particularly those with a poly(1,2,4-triazolium) backbone, are of great interest for applications in drug delivery, gene therapy, antimicrobial coatings, and as polymer electrolytes in advanced battery technologies. The triazolium cation imparts unique characteristics such as high thermal and chemical stability, and the ability to engage in various supramolecular interactions.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers using this compound.
Application Notes
Synthesis of Poly(this compound) via Quaternization Polymerization
The primary method for polymerizing this compound is through a step-growth quaternization polymerization, also known as a Menshutkin reaction. In this process, the N-4 nitrogen of the 1,2,4-triazole ring of one monomer attacks the bromohexyl group of another monomer, forming a triazolium linkage in the polymer backbone. This results in the formation of a poly(1,2,4-triazolium bromide) ionene.
-
Key Advantages:
-
Metal-Free: The polymerization does not require a metal catalyst, which is advantageous for biomedical applications where metal contamination is a concern.
-
High Atom Economy: This polyaddition reaction is highly efficient with minimal byproducts.
-
Tunable Properties: The properties of the resulting poly(triazolium) salt can be readily tuned by anion exchange, allowing for control over solubility, thermal stability, and ionic conductivity.[1][2]
-
Post-Polymerization Modification
The bromohexyl group on the monomer can also be utilized for post-polymerization modification. A polymer backbone containing 1,2,4-triazole moieties can be synthesized first, followed by the attachment of the 6-bromohexyl group. A more versatile approach involves using the bromohexyl group as a reactive site for further functionalization after the initial polymerization.
-
Grafting-From Polymerization: The bromohexyl group can serve as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of graft copolymers with well-defined side chains.
-
Nucleophilic Substitution: The bromide is a good leaving group, enabling the introduction of various functional groups through nucleophilic substitution reactions. This allows for the attachment of targeting ligands, drugs, or other functional moieties.
Potential Applications in Drug Development and Materials Science
Polymers derived from this compound have a wide range of potential applications:
-
Gene Delivery: The cationic nature of the poly(triazolium) backbone facilitates the complexation with negatively charged nucleic acids (DNA and siRNA) to form polyplexes for gene delivery applications.
-
Antimicrobial Agents: Quaternary ammonium compounds, including poly(triazolium) salts, are known for their antimicrobial properties. These polymers can be used to develop antimicrobial coatings for medical devices or as soluble antimicrobial agents.
-
Polymer Electrolytes: The ionic nature of these polymers makes them excellent candidates for solid or gel polymer electrolytes in lithium-ion batteries and other electrochemical devices, offering high thermal stability and ionic conductivity.[3]
-
Anion-Responsive Materials: The properties of poly(triazolium) salts are highly dependent on the counter-anion. This allows for the design of "smart" materials that respond to changes in the anionic environment.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol describes a general method for the N-alkylation of 1,2,4-triazole.
Materials:
-
1,2,4-Triazole
-
1,6-Dibromohexane
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Deionized Water
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,2,4-triazole (1 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.
-
Add 1,6-dibromohexane (3 equivalents, excess to minimize dialkylation) to the mixture.
-
Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water to remove any unreacted 1,2,4-triazole and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a colorless oil or a white solid.
Protocol 2: Synthesis of Poly(1-(6-bromohexyl)-1,2,4-triazolium bromide) via Quaternization Polymerization
This protocol outlines the synthesis of an ionene polymer from the bifunctional monomer.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
Procedure:
-
In a clean, dry Schlenk flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF to a concentration of 1 M.
-
Heat the reaction mixture at 90-100 °C with stirring for 48-72 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the DMF solution to a large excess of diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and residual solvent.
-
Dry the polymer under vacuum at 60 °C for 24 hours to obtain poly(1-(6-bromohexyl)-1,2,4-triazolium bromide) as a solid.
Protocol 3: Post-Polymerization Anion Exchange
This protocol describes the exchange of the bromide anion for another anion (e.g., bis(trifluoromethanesulfonyl)imide, TFSI⁻) to modify the polymer's properties.
Materials:
-
Poly(1-(6-bromohexyl)-1,2,4-triazolium bromide)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Deionized Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the poly(1-(6-bromohexyl)-1,2,4-triazolium bromide) in deionized water.
-
In a separate flask, dissolve an excess of LiTFSI (e.g., 1.5 equivalents per repeating unit of the polymer) in deionized water.
-
Add the LiTFSI solution dropwise to the polymer solution with vigorous stirring. A precipitate of the TFSI⁻-exchanged polymer should form.
-
Stir the mixture at room temperature for 12-24 hours to ensure complete anion exchange.
-
Collect the precipitate by filtration and wash thoroughly with deionized water to remove lithium bromide and excess LiTFSI.
-
Dissolve the polymer in a suitable organic solvent like dichloromethane, wash again with deionized water in a separatory funnel, and dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the poly(1-(6-bromohexyl)-1,2,4-triazolium TFSI) polymer.
Data Presentation
Table 1: Typical Reaction Conditions and Properties of Analogous Poly(triazolium) and Poly(imidazolium) Ionenes
| Polymer Type | Monomers | Solvent | Temp. (°C) | Time (h) | Mₙ (kDa) | PDI | T₉ (°C) | Ref. |
| Imidazolium Ionene | 1,1′-(1,6-hexane)bisimidazole, 1,6-dibromohexane | NMP | 85 | 96 | 14.5 | - | 120 | [4] |
| Dual-Cationic PIL | Vinyl-imidazolium-triazolium monomer | AIBN/DMF | 65 | 24 | 24 | 2.0 | 80 (Br⁻) | [1][2] |
| 1,2,3-Triazolium Ionene | α-azide-ω-alkyne IL monomer | Neat | 110 | 24 | 13-28 | 1.7-3.3 | - | [5][6] |
| Main-Chain Chiral Quaternary Ammonium Polymer | Cinchonidine dimer, Dihaloalkane | DMSO | 90 | 10 | - | - | - | [7] |
Table 2: Thermal Properties of Analogous Poly(ionic liquid)s
| Polymer Cation | Counter-anion | T₉ (°C) | Td (°C, 5% weight loss) | Ref. |
| 1,2,4-Triazolium/Imidazolium | Br⁻ | ~80 | 274-285 | [1][2] |
| 1,2,4-Triazolium/Imidazolium | TFSI⁻ | ~60 | 336-345 | [1][2] |
| 1,2,4-Triazolium/Imidazolium | PF₆⁻ | Not detected | 252 | [1] |
| 1,2,3-Triazolium Polyester Network | NTf₂⁻ | -2.9 | >300 | [3] |
| Imidazolium Ionene | Br⁻ | 120 | >300 | [4] |
Visualizations
Caption: Synthetic workflow for functionalized polymers from this compound.
Caption: Quaternization polymerization mechanism forming a poly(triazolium) backbone.
References
- 1. Dual-Cationic Poly(ionic liquid)s Carrying 1,2,4-Triazolium and Imidazolium Moieties: Synthesis and Formation of a Single-Component Porous Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalently Crosslinked 1,2,3-Triazolium-Containing Polyester Networks: Thermal, Mechanical, and Conductive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design of Clickable Ionic Liquid Monomers to Enhance Ionic Conductivity for Main-Chain 1,2,3-Triazolium-Based Poly(Ionic Liquid)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of poly(ionic liquid)s with 1,2,3-triazolium-based backbones via clickable ionic liquid monomers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07948K [pubs.rsc.org]
- 7. Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization [mdpi.com]
Application Notes and Protocols: Covalent Labeling of Proteins using 1-(6-Bromohexyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent modification of proteins is a powerful tool in chemical biology and drug development for elucidating protein function, identifying therapeutic targets, and creating novel bioconjugates. This document provides a detailed protocol for the attachment of 1-(6-Bromohexyl)-1,2,4-triazole, an alkyl halide-containing probe, to proteins. The primary mechanism of conjugation is the S-alkylation of cysteine residues, a common and selective method for protein modification.[1][2] The bromohexyl linker provides a flexible spacer, while the triazole moiety can be useful for subsequent downstream applications or for modulating the physicochemical properties of the target protein.
The protocol described herein is a general guideline and may require optimization depending on the specific protein of interest, its reactivity, and the desired degree of labeling.
Principle of the Reaction
The covalent attachment of this compound to a protein is achieved through a nucleophilic substitution reaction. The thiol group (-SH) of a cysteine residue, being the most nucleophilic amino acid side chain under physiological conditions, acts as the nucleophile.[1] At a slightly basic pH, the thiol group is deprotonated to a thiolate anion (-S⁻), which is a stronger nucleophile. This thiolate then attacks the electrophilic carbon atom of the bromohexyl group, displacing the bromide leaving group and forming a stable thioether bond.
Experimental Workflow
Figure 1. General experimental workflow for the covalent attachment of this compound to a protein.
Detailed Experimental Protocol
Materials and Reagents:
-
Protein of interest containing at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris or HEPES, pH 8.0-8.5, containing 1-5 mM EDTA
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol
-
Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification System: Dialysis tubing (with appropriate molecular weight cutoff), size-exclusion chromatography (SEC) column, or spin desalting columns
-
Analytical Instruments: Mass spectrometer (e.g., ESI-MS or MALDI-TOF), SDS-PAGE system
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to free up cysteine residues, treat with a reducing agent (e.g., 10 mM DTT) for 1 hour at room temperature.
-
Remove the reducing agent by dialysis or using a desalting column, exchanging the buffer with fresh, degassed reaction buffer.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an organic solvent such as DMF or DMSO at a concentration of 10-100 mM.
-
-
Alkylation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential side reactions or protein degradation.
-
The reaction should be performed in the dark to prevent light-induced degradation of the reagents.[3]
-
-
Quenching the Reaction:
-
After the incubation period, quench the reaction by adding a quenching reagent (e.g., DTT or 2-mercaptoethanol) to a final concentration of 10-20 mM to react with any unreacted this compound.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Protein Conjugate:
-
Remove the excess unreacted reagent and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Alternatively, size-exclusion chromatography or spin desalting columns can be used for a faster purification.
-
-
Characterization of the Protein Conjugate:
-
Mass Spectrometry: Determine the molecular weight of the protein conjugate using ESI-MS or MALDI-TOF MS. A successful conjugation will result in a mass increase corresponding to the mass of the attached this compound moiety (approximately 246.1 Da).
-
SDS-PAGE: Analyze the purified protein conjugate by SDS-PAGE. While a significant band shift may not be observed, it is a good method to check for protein integrity and purity.
-
Peptide Mapping: To confirm the site of modification, the protein conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.[4]
-
Optimization and Considerations
-
pH: The alkylation of cysteine residues is pH-dependent. A pH range of 8.0-8.5 is generally optimal as it promotes the formation of the more nucleophilic thiolate anion without significantly increasing the reactivity of other nucleophilic side chains like lysine.
-
Reagent Concentration: The molar excess of this compound will influence the labeling efficiency. A higher excess can lead to a higher degree of labeling but may also increase the risk of non-specific modifications.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the extent of labeling but may also lead to protein denaturation or side reactions. These parameters should be optimized for each specific protein.
-
Selectivity: While cysteine is the primary target for alkyl halides, other residues such as methionine, histidine, and lysine can also be modified, especially at higher pH and reagent concentrations.[5] The selectivity for cysteine is generally high under the recommended conditions.
-
Protein Accessibility: The accessibility of the cysteine residue(s) on the protein surface will greatly influence the labeling efficiency. Buried cysteines may not be accessible for modification without partial denaturation of the protein.
Data Presentation
Table 1: Example Mass Spectrometry Data for a Model Protein (e.g., ~25 kDa)
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Unmodified Protein | 25,000 | 25,000.5 | - | - |
| Labeled Protein | 25,246.1 | 25,246.7 | +246.2 | Successful single labeling |
Table 2: Summary of Reaction Parameters and Optimization
| Parameter | Recommended Range | Purpose |
| pH | 7.5 - 8.5 | To deprotonate cysteine thiol for enhanced reactivity |
| Molar Excess of Reagent | 10x - 50x | To drive the reaction towards completion |
| Temperature | 4°C - 25°C | To control the reaction rate and protein stability |
| Reaction Time | 1 - 12 hours | To achieve desired level of conjugation |
Conclusion
The protocol outlined provides a robust starting point for the covalent attachment of this compound to proteins via cysteine alkylation. For any new protein, it is highly recommended to perform initial optimization experiments to determine the ideal reaction conditions to achieve the desired labeling efficiency and selectivity. Proper characterization of the final conjugate is crucial to ensure its suitability for downstream applications.
References
- 1. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Biomolecule Immobilization using 1-(6-Bromohexyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-(6-Bromohexyl)-1,2,4-triazole as a versatile linker for the covalent immobilization of biomolecules onto various surfaces. This bifunctional molecule offers a robust method for creating stable and biologically active surfaces for a range of applications, including biosensors, immunoassays, and solid-phase synthesis.
Introduction
The covalent attachment of biomolecules to solid supports is a cornerstone of modern biotechnology and drug development. The choice of linker is critical for ensuring the stability, orientation, and biological activity of the immobilized molecule. This compound is a hetero-bifunctional linker that allows for the stable attachment of biomolecules to surfaces functionalized with nucleophilic groups, such as amines or thiols. The triazole moiety provides chemical stability and a defined spatial orientation, while the terminal bromohexyl group serves as a reactive handle for covalent bond formation via nucleophilic substitution.
Principle of Immobilization
The immobilization strategy using this compound is a two-step process:
-
Surface Functionalization: The substrate of interest (e.g., silica, gold, polymer) is first modified to introduce nucleophilic functional groups, typically primary amines (-NH2) or thiols (-SH).
-
Covalent Linkage: The functionalized surface is then reacted with this compound. The nucleophilic groups on the surface displace the bromide ion from the linker in an SN2 reaction, forming a stable covalent bond. The triazole-terminated surface is then ready for the immobilization of biomolecules. While the triazole itself can be further functionalized in some chemistries, in this primary application, it serves as a stable, hydrophilic spacer. The subsequent attachment of the biomolecule of interest would typically be to a functional group introduced on the triazole ring in a pre-synthesized linker, or more commonly, the biomolecule is coupled to a surface already modified with the bromohexyl-triazole linker. For the purpose of these notes, we will focus on the reaction of the bromo-linker with a nucleophilic biomolecule.
Synthesis of this compound
A plausible synthetic route for this compound involves the alkylation of 1,2,4-triazole with an excess of 1,6-dibromohexane.
Caption: Proposed synthesis of the linker molecule.
Protocol 3.1: Synthesis of this compound
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add 1,6-dibromohexane (5.0 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir overnight under an inert atmosphere.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.
Experimental Protocols
The following protocols detail the immobilization of a model protein (e.g., an antibody) onto a silica surface.
Surface Preparation and Functionalization
This protocol describes the amination of a silica surface using 3-aminopropyltriethoxysilane (APTES).
Caption: Workflow for silica surface amination.
Protocol 4.1.1: Amination of Silica Surfaces
-
Clean silica substrates by immersion in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour at room temperature. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried silica substrates in the APTES solution and incubate for 2 hours at 60°C.
-
Rinse the substrates with toluene, followed by ethanol, and finally deionized water to remove any unbound silane.
-
Dry the aminated silica substrates under a stream of nitrogen and cure in an oven at 110°C for 1 hour.
Immobilization of this compound Linker
Protocol 4.2.1: Attachment of the Linker to Aminated Surfaces
-
Prepare a solution of this compound (10 mM) in anhydrous DMF containing a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (20 mM).
-
Immerse the aminated silica substrates in the linker solution and incubate overnight at 50°C with gentle agitation.
-
After incubation, rinse the substrates sequentially with DMF, ethanol, and deionized water.
-
Dry the substrates under a stream of nitrogen. The surface is now functionalized with the bromohexyl-triazole linker and ready for biomolecule immobilization.
Immobilization of Biomolecules
This protocol describes the immobilization of a protein with available primary amine groups (e.g., lysine residues) onto the bromo-functionalized surface.
Caption: Workflow for protein immobilization and blocking.
Protocol 4.3.1: Covalent Immobilization of Proteins
-
Prepare a solution of the protein to be immobilized (e.g., 100 µg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Immerse the bromo-functionalized substrates in the protein solution and incubate for 4-6 hours at room temperature or overnight at 4°C with gentle agitation.
-
After incubation, remove the substrates and rinse thoroughly with PBS to remove non-covalently bound protein.
-
To block any remaining reactive bromo groups and reduce non-specific binding, immerse the substrates in a blocking solution (e.g., 1 M ethanolamine or 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Rinse the substrates with PBS and deionized water.
-
Dry the substrates under a stream of nitrogen. The biomolecule-functionalized surface is now ready for use.
Quantitative Data Presentation
The efficiency of each step can be quantified using surface characterization techniques. The following tables provide representative data for the immobilization of a model antibody (IgG).
Table 1: Surface Characterization at Each Stage of Modification
| Surface | Contact Angle (°) | Amine Density (amines/nm²) | Bromo Density (groups/nm²) |
| Bare Silica | < 10 | N/A | N/A |
| Aminated Silica | 55 ± 5 | 2.5 ± 0.3 | N/A |
| Bromo-functionalized | 70 ± 6 | N/A | 1.8 ± 0.2 |
Table 2: Quantitative Analysis of Immobilized IgG
| Method | Immobilized IgG (ng/cm²) | Biological Activity Retention (%) |
| Surface Plasmon Resonance (SPR) | 150 ± 15 | 85 ± 7 |
| Quartz Crystal Microbalance (QCM) | 145 ± 12 | N/A |
| Fluorescence-based Assay | 155 ± 20 | 90 ± 5 |
Note: The data presented are illustrative and may vary depending on the specific biomolecule, substrate, and experimental conditions.
Logical Relationships and Signaling Pathways
The logical flow of the entire process, from substrate to functional biomolecular surface, is depicted below.
Caption: Logical workflow of the immobilization process.
Conclusion
The use of this compound provides a reliable and efficient method for the covalent immobilization of biomolecules. The protocols outlined in these application notes offer a starting point for researchers to develop robust and highly functional bio-surfaces for a wide array of applications in research, diagnostics, and drug development. The stability of the resulting covalent linkage ensures the longevity and reusability of the functionalized surfaces.
Application Notes and Protocols: 1-(6-Bromohexyl)-1,2,4-triazole in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the potential use of 1-(6-Bromohexyl)-1,2,4-triazole as a versatile building block in the development of advanced drug delivery systems. While direct literature on this specific compound in drug delivery is emerging, its bifunctional nature—a reactive bromohexyl group and a polar, pharmacologically relevant triazole moiety—suggests significant potential in creating sophisticated nanocarriers such as liposomes, polymeric micelles, and hydrogels.
The 1,2,4-triazole ring is a key component in numerous pharmaceuticals, known for its metabolic stability and ability to form hydrogen bonds, which can enhance drug solubility and target binding. The bromohexyl linker provides a reactive handle for covalent attachment to lipids, polymers, or drug molecules, making it an ideal candidate for constructing targeted and controlled-release drug delivery platforms.
Section 1: Application in pH-Sensitive Liposomal Drug Delivery
Application Note:
This compound can be incorporated into liposomal formulations to create pH-sensitive drug delivery vehicles. The triazole moiety can be quaternized to introduce a permanent positive charge or used to attach pH-sensitive groups. The bromohexyl chain allows for its conjugation to lipid anchors, such as cholesterol or phospholipids, integrating it into the liposomal bilayer. At the acidic pH of tumor microenvironments or endosomes, protonation of the triazole ring can lead to a change in the liposome's surface charge and morphology, triggering drug release.
Potential Quantitative Data Summary:
| Parameter | Control Liposomes (No Triazole) | Triazole-Modified Liposomes |
| Particle Size (nm) | 120 ± 5 | 135 ± 7 |
| Zeta Potential (mV) at pH 7.4 | -15 ± 2 | +5 ± 1.5 |
| Zeta Potential (mV) at pH 6.0 | -14 ± 2.5 | +25 ± 3 |
| Drug (Doxorubicin) Loading Efficiency (%) | 85 ± 4 | 92 ± 3 |
| Drug Release at pH 7.4 (24h, %) | 15 ± 2 | 10 ± 1.5 |
| Drug Release at pH 6.0 (24h, %) | 18 ± 3 | 65 ± 5 |
Experimental Protocol: Synthesis and Characterization of Triazole-Modified pH-Sensitive Liposomes
1. Synthesis of Cholesterol-Hexyl-Triazole Conjugate: a. Dissolve this compound and a cholesterol derivative with a terminal amine group in a 1:1.2 molar ratio in anhydrous dimethylformamide (DMF). b. Add triethylamine (2 equivalents) as a base and stir the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
2. Preparation of pH-Sensitive Liposomes: a. Prepare a lipid film by dissolving DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and the synthesized cholesterol-hexyl-triazole conjugate in a molar ratio of 55:40:5 in chloroform. b. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask. c. Hydrate the lipid film with a solution of the desired drug (e.g., doxorubicin in a citrate buffer at pH 4.0) by vortexing for 30 minutes at 60°C. d. Extrude the resulting liposomal suspension through polycarbonate membranes with a pore size of 100 nm using a mini-extruder to obtain unilamellar vesicles of a defined size. e. Remove the unencapsulated drug by size exclusion chromatography.
3. Characterization of Liposomes: a. Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument at pH 7.4 and 6.0. b. Drug Loading Efficiency: Disrupt the liposomes with a suitable solvent (e.g., methanol) and quantify the encapsulated drug using UV-Vis spectrophotometry or HPLC. Calculate the loading efficiency as (amount of encapsulated drug / total amount of drug) x 100%. c. In Vitro Drug Release: Dialyze the drug-loaded liposomes against a release buffer at pH 7.4 and 6.0. At predetermined time intervals, withdraw samples from the release medium and quantify the released drug.
Workflow for Liposome Preparation and Evaluation
Caption: Workflow for the synthesis and evaluation of triazole-modified liposomes.
Section 2: Application in Polymeric Micelles for Targeted Drug Delivery
Application Note:
This compound can be used as a linker to conjugate targeting ligands to the hydrophilic shell of polymeric micelles. The bromohexyl end can react with a functional group on the hydrophilic block of an amphiphilic block copolymer (e.g., polyethylene glycol with a terminal amine or thiol). The triazole ring can then be modified, for instance, via "click" chemistry, to attach a targeting moiety like a peptide or a small molecule that recognizes specific receptors on cancer cells. This approach facilitates active targeting, enhancing drug accumulation at the tumor site and reducing off-target toxicity.
Potential Quantitative Data Summary:
| Parameter | Non-Targeted Micelles | Triazole-Targeted Micelles |
| Critical Micelle Concentration (CMC, mg/L) | 15 | 18 |
| Particle Size (nm) | 50 ± 4 | 55 ± 5 |
| Drug (Paclitaxel) Loading Capacity (%) | 18 ± 2 | 20 ± 2.5 |
| Cellular Uptake (MCF-7 cells, % of control) | 100 | 250 |
Experimental Protocol: Synthesis and Evaluation of Triazole-Functionalized Polymeric Micelles
1. Synthesis of Triazole-Functionalized Polymer: a. Synthesize or procure an amphiphilic block copolymer with a reactive terminal group on the hydrophilic block (e.g., MeO-PEG-b-PCL-NH2). b. Dissolve the polymer and this compound in a 1:1.5 molar ratio in anhydrous DMSO. c. Add diisopropylethylamine (DIPEA) and stir the reaction at room temperature for 48 hours. d. Purify the resulting polymer by dialysis against deionized water and subsequent lyophilization.
2. Attachment of Targeting Ligand via Click Chemistry: a. Prepare an azide-modified targeting ligand (e.g., azide-RGD peptide). b. Dissolve the triazole-functionalized polymer and the azide-ligand in a mixture of water and t-butanol. c. Add a copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate) to initiate the click reaction. d. Stir the reaction for 24 hours at room temperature. e. Purify the final targeted polymer by dialysis.
3. Preparation and Characterization of Drug-Loaded Micelles: a. Dissolve the targeted polymer and a hydrophobic drug (e.g., paclitaxel) in a common organic solvent (e.g., acetone). b. Add the organic solution dropwise to deionized water under vigorous stirring to allow for micelle self-assembly and drug encapsulation. c. Stir overnight to evaporate the organic solvent. d. Characterize the micelles for size, drug loading, and CMC as described in the liposome section.
4. In Vitro Cellular Uptake Study: a. Culture target cells (e.g., MCF-7) in a suitable medium. b. Incubate the cells with fluorescently labeled targeted and non-targeted micelles for a defined period. c. Wash the cells to remove non-internalized micelles. d. Quantify the cellular uptake using flow cytometry or fluorescence microscopy.
Logical Relationship for Targeted Micelle Action
Caption: Mechanism of action for targeted polymeric micelles.
Section 3: Application in Stimuli-Responsive Hydrogels
Application Note:
This compound can be incorporated into hydrogel networks to impart stimuli-responsive properties. The bromohexyl group can be used to co-polymerize with other monomers to form the hydrogel backbone. The triazole moiety can be used to form reversible crosslinks through coordination with metal ions or by participating in host-guest interactions with molecules like cyclodextrins. The disruption of these reversible crosslinks by a specific stimulus (e.g., change in pH, presence of a competing molecule) can lead to a change in the hydrogel's swelling behavior and controlled release of an entrapped drug.
Potential Quantitative Data Summary:
| Parameter | Control Hydrogel | Triazole-Modified Hydrogel |
| Swelling Ratio (at pH 7.4) | 15 | 12 |
| Swelling Ratio (at pH 5.0) | 16 | 25 |
| Drug (Ibuprofen) Release at pH 7.4 (48h, %) | 40 ± 4 | 25 ± 3 |
| Drug (Ibuprofen) Release at pH 5.0 (48h, %) | 45 ± 5 | 80 ± 6 |
Experimental Protocol: Preparation and Characterization of Triazole-Containing Hydrogels
1. Synthesis of Triazole-Containing Monomer: a. React this compound with a vinyl-containing molecule (e.g., 4-vinylaniline) to introduce a polymerizable group.
2. Hydrogel Preparation: a. Prepare a pre-gel solution containing the primary monomer (e.g., N-isopropylacrylamide), the synthesized triazole-monomer, a crosslinker (e.g., N,N'-methylenebisacrylamide), and a photoinitiator in water. b. Add the drug to be encapsulated to the pre-gel solution. c. Pour the solution into a mold and expose it to UV light to initiate polymerization and crosslinking. d. Immerse the resulting hydrogel in deionized water to remove unreacted components.
3. Characterization of Hydrogel Properties: a. Swelling Studies: Immerse a dried piece of the hydrogel in buffer solutions of different pH values. At regular intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it. The swelling ratio is calculated as (swollen weight - dry weight) / dry weight. b. Drug Release Studies: Place a drug-loaded hydrogel in a release medium of a specific pH. Periodically, take aliquots of the medium and measure the drug concentration using UV-Vis spectrophotometry.
Experimental Workflow for Hydrogel Formulation
Caption: Workflow for the preparation and characterization of triazole-hydrogels.
Application Notes and Protocols: Functionalization of Nanoparticles with 1-(6-Bromohexyl)-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of the bifunctional linker, 1-(6-Bromohexyl)-1,2,4-triazole, and its subsequent conjugation to the surface of silica and gold nanoparticles. The 1,2,4-triazole moiety serves as a versatile functional group for various applications, including targeted drug delivery, bio-imaging, and catalysis, owing to its ability to form stable complexes and act as a bioactive scaffold.[1][2] The bromohexyl chain provides a reactive handle for covalent attachment to appropriately prepared nanoparticle surfaces. This guide includes step-by-step experimental procedures, characterization methods, and representative data to facilitate the successful functionalization of nanoparticles for research and development purposes.
Synthesis of this compound Ligand
The synthesis of this compound is achieved through the N-alkylation of 1,2,4-triazole with an excess of 1,6-dibromohexane. The use of a suitable base and solvent system favors the formation of the N1-substituted isomer.[3][4][5]
Experimental Protocol:
-
Reagents & Materials:
-
1,2,4-Triazole
-
1,6-Dibromohexane (use in excess, e.g., 5-10 equivalents)
-
Potassium carbonate (K₂CO₃) or 1,8-Diazabicycloundec-7-ene (DBU) as a base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
-
Ethyl acetate and Hexane for chromatography
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. In a round-bottom flask, dissolve 1,2,4-triazole (1 equivalent) in anhydrous DMF. b. Add potassium carbonate (1.5 equivalents). c. Add 1,6-dibromohexane (5 equivalents) to the mixture. d. Heat the reaction mixture to 60-80°C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. After completion, cool the reaction to room temperature and quench with water. f. Extract the aqueous layer three times with ethyl acetate. g. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product using column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the desired this compound product.
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The alkylation of 1,2,4-triazole can result in N1 and N4 isomers, though N1 is typically the major product under these conditions.[3]
-
Reaction Scheme:
Caption: Synthesis of this compound via N-alkylation.
Functionalization of Silica Nanoparticles (SiO₂ NPs)
The functionalization of silica nanoparticles is performed in a two-step process. First, the nanoparticle surface is activated with amine groups using an organosilane. Second, the amine-functionalized surface is reacted with the bromohexyl group of the triazole ligand via a nucleophilic substitution reaction.
Experimental Protocol:
Part A: Surface Amination
-
Disperse pre-synthesized silica nanoparticles (e.g., 100 mg) in anhydrous toluene (20 mL) via sonication.
-
Add (3-Aminopropyl)triethoxysilane (APTES) (e.g., 1 mL) to the suspension.
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours.
-
Cool the reaction and collect the amine-functionalized nanoparticles (SiO₂-NH₂) by centrifugation.
-
Wash the particles repeatedly with toluene and then ethanol to remove unreacted APTES.
-
Dry the SiO₂-NH₂ nanoparticles under vacuum.
Part B: Conjugation with this compound
-
Disperse the dried SiO₂-NH₂ nanoparticles (100 mg) in anhydrous DMF (20 mL).
-
Add this compound (e.g., 50 mg) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (e.g., 0.1 mL) to act as a proton scavenger.
-
Heat the mixture to 70-90°C and stir for 24-48 hours under a nitrogen atmosphere.
-
Collect the functionalized nanoparticles (SiO₂-Triazole) by centrifugation.
-
Wash the particles thoroughly with DMF, followed by ethanol and deionized water to remove unreacted ligand and base.
-
Dry the final product under vacuum.
Experimental Workflow:
Caption: Workflow for functionalizing silica nanoparticles.
Functionalization of Gold Nanoparticles (AuNPs)
Direct attachment of alkyl halides to gold surfaces is not efficient. Therefore, a common strategy involves first modifying the gold nanoparticles with a bifunctional linker containing a thiol group for gold binding and a nucleophilic group to react with the bromohexyl-triazole. Here, we use cysteamine to introduce a primary amine onto the AuNP surface.
Experimental Protocol:
Part A: Surface Amination with Cysteamine
-
Add a solution of cysteamine hydrochloride (e.g., 10 mg in 1 mL water, pH adjusted to ~10 with NaOH) to a stirring aqueous solution of citrate-stabilized gold nanoparticles (e.g., 10 nM, 20 mL).
-
Stir the mixture at room temperature for 12-24 hours to allow for ligand exchange.
-
Purify the amine-functionalized AuNPs (Au-NH₂) by centrifugation to remove excess cysteamine and displaced citrate. Resuspend the pellet in a suitable buffer or water.
Part B: Conjugation with this compound
-
To the purified Au-NH₂ suspension, add a solution of this compound in a water-miscible solvent like DMSO or DMF.
-
Add a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at 40-60°C for 24-48 hours.
-
Purify the final triazole-functionalized AuNPs (Au-Triazole) by repeated centrifugation and resuspension in fresh buffer/water to remove all unreacted components.
Experimental Workflow:
Caption: Workflow for functionalizing gold nanoparticles via a linker.
Characterization Data
Successful functionalization is confirmed by a suite of analytical techniques. The data below represents typical results expected from these characterization methods.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) (by DLS) | Zeta Potential (mV) | Ligand Density (µmol/mg) (by TGA) |
| Bare SiO₂ NPs | 102 ± 5 | -25.4 ± 1.2 | N/A |
| SiO₂-NH₂ NPs | 105 ± 6 | +30.1 ± 1.5 | N/A |
| SiO₂-Triazole NPs | 110 ± 7 | +15.8 ± 2.1 | 0.45 |
| Citrate-AuNPs | 20 ± 2 | -35.2 ± 2.0 | N/A |
| Au-NH₂ NPs | 22 ± 2 | +22.5 ± 1.8 | N/A |
| Au-Triazole NPs | 25 ± 3 | +10.3 ± 2.5 | 1.20 |
Table 2: Spectroscopic Analysis Summary
| Technique | Bare Nanoparticles | Amine-Functionalized NPs | Triazole-Functionalized NPs |
| FTIR (cm⁻¹) | Si-O-Si (~1100) | N-H bend (~1560), C-H stretch (~2930) | Appearance of C=N stretch (~1500-1600) from triazole ring. |
| XPS | Si, O (for SiO₂) or Au (for AuNPs) | Appearance of N 1s peak | Increase in N 1s peak intensity and C 1s/N 1s ratio changes. |
| TGA | Minimal weight loss | Moderate weight loss due to APTES/cysteamine. | Significant weight loss corresponding to the full organic ligand. |
Application Example: Targeted Drug Delivery
Triazole-functionalized nanoparticles can be utilized as platforms for targeted drug delivery.[1][6] The triazole ring can be further modified, or it can interact with biological targets. The nanoparticle itself can be loaded with a therapeutic agent. For instance, a drug-loaded nanoparticle could target cancer cells that overexpress a specific receptor, leading to receptor-mediated endocytosis and intracellular drug release.
Hypothetical Signaling Pathway:
Caption: Targeted drug delivery and induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 6. CuAAC ensembled 1,2,3-triazole linked nanogels for targeted drug delivery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of 1-(6-Azidohexyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-(6-azidohexyl)-1,2,4-triazole via the nucleophilic substitution of 1-(6-bromohexyl)-1,2,4-triazole with sodium azide. The resulting bifunctional molecule, possessing both a 1,2,4-triazole moiety and a terminal azide, is a versatile building block in medicinal chemistry and drug development. Its primary application lies in its utility as a linker for the synthesis of complex bioactive molecules and bioconjugates through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The 1,2,4-triazole scaffold itself is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties.[3][4][5][6][7][8] The incorporation of an azidohexyl linker provides a means to conjugate this privileged heterocycle to other molecules of interest, such as peptides, proteins, or small molecule drugs, to enhance their therapeutic properties.[9][10][11]
Introduction
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery. The 1,2,4-triazole ring is a particularly important scaffold due to its metabolic stability and its ability to participate in hydrogen bonding and dipole interactions with biological targets.[3][4] Molecules containing the 1,2,4-triazole moiety have demonstrated a broad spectrum of pharmacological activities.[3][4][5]
The reaction of this compound with sodium azide provides a straightforward and efficient method to introduce a terminal azide group. This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The resulting product, 1-(6-azidohexyl)-1,2,4-triazole, is a valuable intermediate for further chemical modification, most notably through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][12][13] This allows for the covalent linking of the 1,2,4-triazole unit to a variety of alkyne-containing molecules, enabling the rapid generation of diverse compound libraries for biological screening.[14][15]
Reaction of this compound with Sodium Azide
The conversion of this compound to 1-(6-azidohexyl)-1,2,4-triazole is achieved through a nucleophilic substitution reaction where the azide ion (N₃⁻) displaces the bromide ion (Br⁻). This reaction typically proceeds with high efficiency and is a common method for the introduction of the azide functionality into organic molecules.
Reaction Pathway
Caption: General reaction scheme for the synthesis of 1-(6-azidohexyl)-1,2,4-triazole.
Experimental Protocol
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of alkyl azides from alkyl bromides, which can be considered analogous to the reaction of this compound.
| Parameter | Value/Condition | Reference |
| Substrate | This compound | - |
| Reagent | Sodium Azide | General |
| Solvent | Dimethylformamide (DMF) | General |
| Temperature | 60-80 °C | General |
| Reaction Time | 12-24 hours | General |
| Typical Yield | 85-95% | Analogous Reactions |
Application in Drug Development: "Click Chemistry" for Bioconjugation
The synthesized 1-(6-azidohexyl)-1,2,4-triazole is a prime candidate for use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linkage of the azido-functionalized triazole to a molecule containing a terminal alkyne. This strategy is widely employed in drug discovery for creating bioconjugates, linking molecules to scaffolds, and generating libraries of compounds for screening.
Workflow for Bioconjugate Synthesis
Caption: Experimental workflow for the synthesis and application of 1-(6-azidohexyl)-1,2,4-triazole.
Experimental Protocol for a Representative "Click" Reaction
Materials:
-
1-(6-Azidohexyl)-1,2,4-triazole
-
An alkyne-containing molecule (e.g., a propargylated peptide or drug molecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Appropriate purification supplies (e.g., HPLC)
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-containing molecule (1.0 eq) and 1-(6-azidohexyl)-1,2,4-triazole (1.1 eq) in a mixture of tert-butanol and deionized water (1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by a suitable method, such as preparative HPLC, to yield the pure triazole-linked conjugate.
Quantitative Data for a Representative "Click" Reaction
| Parameter | Value/Condition | Reference |
| Azide Component | 1-(6-Azidohexyl)-1,2,4-triazole | - |
| Alkyne Component | Generic Alkyne-modified Molecule | General |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | [1] |
| Solvent | t-BuOH / H₂O (1:1) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 4-12 hours | [1] |
| Typical Yield | >90% | [1] |
Signaling Pathways and Logical Relationships in Drug Discovery
The 1,2,4-triazole moiety is a key component in many antifungal drugs that target the lanosterol 14α-demethylase (CYP51) enzyme, which is crucial for ergosterol biosynthesis in fungi.[6] The ability to use 1-(6-azidohexyl)-1,2,4-triazole as a linker allows for the development of novel antifungal agents. For instance, it can be used to conjugate the 1,2,4-triazole pharmacophore to other molecules that may enhance its efficacy, improve its pharmacokinetic profile, or target it to specific fungal cells.
Caption: Logical relationship of using the linker in the design of novel antifungal agents.
Conclusion
The reaction of this compound with sodium azide is a robust and efficient method for the synthesis of 1-(6-azidohexyl)-1,2,4-triazole. This versatile bifunctional linker is of significant interest to researchers in drug development due to its straightforward incorporation into more complex molecules via "click chemistry." The ability to readily conjugate the well-established 1,2,4-triazole pharmacophore to other entities opens up numerous avenues for the design and synthesis of novel therapeutic agents with potentially improved properties and novel mechanisms of action. The protocols and data presented herein provide a solid foundation for the utilization of this valuable chemical building block in medicinal chemistry research.
References
- 1. interchim.fr [interchim.fr]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1, 2, 4-triazole derivatives: Significance and symbolism [wisdomlib.org]
- 6. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Detection [iris-biotech.de]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Utilizing 1-(6-Bromohexyl)-1,2,4-triazole for the Introduction of a Triazole Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of 1-(6-Bromohexyl)-1,2,4-triazole as an alkylating agent to introduce a triazole-containing moiety into various molecules. This reagent is particularly useful for synthesizing potential pharmacologically active compounds, functionalized materials, and probes for chemical biology.
Introduction
This compound is a bifunctional molecule featuring a terminal bromine atom, which serves as a reactive site for nucleophilic substitution, and a 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The hexyl chain provides a flexible spacer, which can be advantageous in drug design for optimizing ligand-receptor interactions.
This document outlines the general procedures for the alkylation of common nucleophiles such as phenols, amines, and thiols with this compound.
General Reaction Scheme
The fundamental application of this compound involves the nucleophilic substitution of the bromide ion by a suitable nucleophile (Nu-H), typically in the presence of a base.
Caption: General workflow for nucleophilic substitution using this compound.
Experimental Protocols
The following are generalized protocols for the alkylation of various nucleophiles. Researchers should optimize the reaction conditions for their specific substrates.
O-Alkylation of Phenols
This protocol describes the formation of an ether linkage between a phenolic compound and the triazole-hexyl moiety.
Protocol:
-
To a solution of the desired phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the phenoxide.
-
Add a solution of this compound (1.1-1.2 eq.) in DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the O-alkylation of phenols.
N-Alkylation of Amines
This protocol outlines the synthesis of secondary or tertiary amines by reacting a primary or secondary amine with this compound.
Protocol:
-
Dissolve the amine (1.0 eq.) and this compound (1.1 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base like triethylamine (Et₃N, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Caption: Workflow for the N-alkylation of amines.
S-Alkylation of Thiols
This protocol details the formation of a thioether bond between a thiol and the triazole-hexyl moiety.
Protocol:
-
In a round-bottom flask, dissolve the thiol (1.0 eq.) in a suitable solvent like ethanol or DMF.
-
Add a base such as sodium hydride (NaH, 1.1 eq., use with caution) or potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add this compound (1.05 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50 °C, monitoring by TLC.
-
After completion, quench the reaction carefully with water if NaH was used.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Caption: Workflow for the S-alkylation of thiols.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the alkylation reactions based on analogous transformations reported in the literature. Actual yields will vary depending on the specific substrate.
| Nucleophile Class | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenols | 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| 2-Naphthol | Cs₂CO₃ | Acetonitrile | Reflux | 8 | 80-90 | |
| Amines | Aniline | Et₃N | DMF | 100 | 24 | 60-70 |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 6 | 85-95 | |
| Thiols | Thiophenol | NaH | THF | RT | 4 | 90-98 |
| Cysteine derivative | K₂CO₃ | DMF | 50 | 6 | 70-80 |
Application in Drug Development: Targeting Kinase Signaling
The introduction of a triazole moiety is a common strategy in the development of kinase inhibitors, where the nitrogen atoms of the triazole can form crucial hydrogen bonds with the hinge region of the kinase domain. The this compound linker can be used to attach a pharmacophore to a kinase-targeting warhead.
Caption: Conceptual diagram of a kinase inhibitor utilizing the triazole-hexyl linker.
Safety and Handling
This compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.
Conclusion
This compound is a versatile reagent for the introduction of a flexible triazole-containing linker into a variety of molecules. The protocols provided herein serve as a general guideline for its application in the synthesis of novel compounds for research in medicinal chemistry, materials science, and beyond. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
Applications of 1-(6-Bromohexyl)-1,2,4-triazole in Materials Science: Application Notes and Protocols
Introduction
1-(6-Bromohexyl)-1,2,4-triazole is a bifunctional molecule with significant potential in materials science. The 1,2,4-triazole ring, with its three nitrogen heteroatoms, imparts desirable properties such as corrosion inhibition, coordination with metal ions, and thermal stability.[1][2] The terminal bromohexyl chain provides a reactive site for immobilization onto surfaces, polymerization, or further chemical modification. This unique combination of a functional head group and a reactive tail makes it a versatile building block for a variety of advanced materials.
This document outlines potential applications of this compound as a corrosion inhibitor, a monomer for the synthesis of functional polymers such as poly(ionic liquid)s, and as a surface modifying agent for the formation of self-assembled monolayers.
Application Note 1: Corrosion Inhibitor for Mild Steel in Acidic Media
Application: this compound can be employed as an effective corrosion inhibitor for mild steel in aggressive acidic environments, such as those encountered in industrial cleaning and oil and gas exploration. The triazole moiety is known to adsorb onto the metal surface, forming a protective barrier that mitigates both anodic and cathodic corrosion reactions.[3][4] The hexyl chain can enhance the hydrophobicity and stability of the protective film.
Principle: The nitrogen atoms in the 1,2,4-triazole ring possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This interaction, along with the potential for physisorption of the alkyl chain, leads to the formation of a dense molecular layer that isolates the metal from the corrosive medium.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol describes the evaluation of this compound as a corrosion inhibitor for mild steel in 1 M HCl solution using electrochemical techniques.
1. Materials and Equipment:
-
Mild steel coupons (e.g., C1018)
-
1 M Hydrochloric acid (HCl) solution
-
This compound (synthesized and purified)
-
Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel coupon; reference electrode: saturated calomel electrode (SCE); counter electrode: platinum wire)
-
Electrochemical impedance spectroscopy (EIS) software
-
Water bath for temperature control
2. Procedure: a. Working Electrode Preparation: i. Mechanically polish the mild steel coupons with successively finer grades of emery paper (up to 1200 grit). ii. Degrease the coupons with acetone, rinse with deionized water, and dry in a stream of warm air. iii. Coat the coupon with an insulating material (e.g., epoxy resin), leaving a defined surface area (e.g., 1 cm²) exposed.
3. Data Analysis: a. EIS: i. Model the EIS data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct). ii. Calculate the inhibition efficiency (IE%) from the Rct values using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Illustrative Quantitative Data
| Inhibitor Concentration (mM) | Rct (Ω cm²) | IE% (from EIS) | icorr (µA cm⁻²) | IE% (from Polarization) |
| 0 (Blank) | 50 | - | 500 | - |
| 0.1 | 250 | 80.0 | 100 | 80.0 |
| 0.5 | 800 | 93.8 | 30 | 94.0 |
| 1.0 | 1500 | 96.7 | 15 | 97.0 |
| 5.0 | 2000 | 97.5 | 12 | 97.6 |
Application Note 2: Monomer for Poly(ionic liquid) Synthesis
Application: The bromohexyl functionality of this compound allows it to serve as a precursor for the synthesis of a 1,2,4-triazolium-based ionic liquid monomer. Subsequent polymerization of this monomer can yield a poly(ionic liquid) (PIL), a class of functional polymers with applications in gas separation membranes, solid-state electrolytes, and catalysis.[5]
Principle: The synthesis involves a two-step process. First, the this compound undergoes a quaternization reaction with an N-alkylimidazole or another suitable nucleophile to form an ionic liquid monomer containing a polymerizable group (if introduced via the nucleophile) or a precursor that can be subsequently modified. The resulting monomer can then be polymerized via free-radical polymerization or other suitable methods.
Experimental Protocol: Synthesis of a 1,2,4-Triazolium-Based Poly(ionic liquid)
This protocol describes a representative synthesis of a poly(ionic liquid) from this compound.
1. Materials and Equipment:
-
This compound
-
1-Vinylimidazole
-
Acetonitrile (anhydrous)
-
Azobisisobutyronitrile (AIBN)
-
Diethyl ether
-
Schlenk flask and standard glassware for organic synthesis
-
Magnetic stirrer with heating
-
Vacuum line
2. Procedure: a. Synthesis of the Ionic Liquid Monomer: i. In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous acetonitrile. ii. Add 1-vinylimidazole (1.1 equivalents) to the solution. iii. Stir the reaction mixture at 60 °C for 24 hours. iv. After cooling to room temperature, precipitate the product by adding the reaction mixture dropwise to a vigorously stirred solution of diethyl ether. v. Decant the solvent and wash the resulting viscous liquid or solid with fresh diethyl ether three times. vi. Dry the product under vacuum to obtain the vinylimidazolium-triazolium bromide ionic liquid monomer.
Illustrative Characterization Data for the Resulting Poly(ionic liquid)
| Property | Value |
| Number-average molecular weight (Mn) ( g/mol ) | 15,000 - 30,000 |
| Polydispersity index (PDI) | 1.5 - 2.5 |
| Glass transition temperature (Tg) (°C) | 80 - 120 |
| Decomposition temperature (Td) (°C) | > 250 |
Application Note 3: Surface Modification via Self-Assembled Monolayers
Application: this compound can be utilized to form self-assembled monolayers (SAMs) on various metal surfaces, such as copper, gold, or iron. The triazole headgroup can chemisorb onto the surface, while the bromohexyl tail can either form a passivating layer or serve as a reactive handle for further surface functionalization. Such SAMs can be used to improve corrosion resistance, control wettability, or create platforms for sensing applications.
Principle: The formation of the SAM is driven by the spontaneous adsorption and organization of the molecules on the substrate. The nitrogen atoms of the triazole ring can form coordinate bonds with the metal surface atoms. The alkyl chains then pack together through van der Waals interactions to form an ordered monolayer. The terminal bromine atom can be subsequently used for surface-initiated polymerization or reaction with other molecules.
Experimental Protocol: Formation of a Self-Assembled Monolayer on a Copper Surface
This protocol outlines the formation of a SAM of this compound on a copper surface.
1. Materials and Equipment:
-
Copper substrate (e.g., copper-coated silicon wafer or copper foil)
-
This compound
-
Ethanol (absolute)
-
Acetone
-
Dilute acid solution (e.g., 0.1 M HCl) for surface cleaning
-
Beakers and Petri dishes
-
Nitrogen gas stream for drying
2. Procedure: a. Substrate Preparation: i. Clean the copper substrate by sonicating in acetone for 10 minutes, followed by sonicating in ethanol for 10 minutes. ii. Briefly dip the substrate in a dilute acid solution to remove the native oxide layer. iii. Rinse the substrate thoroughly with deionized water and then with absolute ethanol. iv. Dry the substrate under a stream of nitrogen.
3. Characterization:
- The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry (to assess surface wettability), X-ray photoelectron spectroscopy (XPS) (to confirm the chemical composition of the surface), and atomic force microscopy (AFM) (to visualize the surface morphology).
Visualizations
References
- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboranedithiols: building blocks for self-assembled monolayers on copper surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matsc.ktu.lt [matsc.ktu.lt]
- 5. Smart Hydrogen Atoms in Heterocyclic Cations of 1,2,4-Triazolium-Type Poly(ionic liquid)s - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Self-Assembled Monolayers of 1-(6-Bromohexyl)-1,2,4-triazole Derivatives on Gold Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. They are of significant interest in drug development, biosensing, and materials science due to their ability to precisely control the chemical and physical properties of interfaces. Triazole-containing molecules are particularly valuable due to their unique electronic properties, ability to participate in "click" chemistry for further functionalization, and their relevance in various biologically active compounds.
This document provides a detailed protocol for the preparation and characterization of self-assembled monolayers on gold surfaces using a derivative of 1-(6-bromohexyl)-1,2,4-triazole. Given that the direct assembly of an alkyl bromide onto gold is not the most robust method for forming a stable SAM, this protocol focuses on a more common and reliable two-step approach:
-
Synthesis: Conversion of the terminal bromine of this compound to a thiol group, creating 6-(1,2,4-triazol-1-yl)hexane-1-thiol. The thiol group has a strong affinity for gold and is the anchor for the self-assembly process.
-
Self-Assembly: Formation of a self-assembled monolayer of 6-(1,2,4-triazol-1-yl)hexane-1-thiol on a gold substrate.
Application Notes
The preparation of SAMs with a terminal triazole group opens up a wide range of applications in drug development and research:
-
Immobilization of Biomolecules: The triazole group can be used as a versatile linker for the covalent attachment of proteins, peptides, DNA, and small molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the creation of bioactive surfaces for studying molecular interactions.
-
Biosensor Development: By immobilizing specific capture probes, these SAMs can be integrated into various biosensor platforms, such as surface plasmon resonance (SPR) and quartz crystal microbalance (QCM), for the label-free detection of target analytes.
-
Controlling Cell Adhesion: The surface properties of the SAM, such as its hydrophilicity and chemical functionality, can be tailored to either promote or resist cell adhesion, which is crucial in tissue engineering and the development of biocompatible materials.
-
Drug Discovery: SAMs presenting specific functional groups can be used in high-throughput screening assays to identify novel drug candidates that bind to a particular target.
Experimental Protocols
Part 1: Synthesis of 6-(1,2,4-triazol-1-yl)hexane-1-thiol
This protocol describes the conversion of this compound to the corresponding thiol via a thioacetate intermediate.
Materials:
-
This compound
-
Potassium thioacetate (KSAc)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Thioacetate Formation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add potassium thioacetate (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude S-(6-(1,2,4-triazol-1-yl)hexyl) ethanethioate.
-
-
Hydrolysis to Thiol:
-
Dissolve the crude thioacetate intermediate in a mixture of methanol and hydrochloric acid (e.g., 1 M HCl in methanol).
-
Stir the solution at room temperature for 4-6 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the final product, 6-(1,2,4-triazol-1-yl)hexane-1-thiol.
-
Purify the product by column chromatography on silica gel if necessary.
-
Part 2: Preparation of Self-Assembled Monolayers on Gold
This protocol outlines the steps for forming a SAM of 6-(1,2,4-triazol-1-yl)hexane-1-thiol on a gold substrate.
Materials:
-
6-(1,2,4-triazol-1-yl)hexane-1-thiol
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Absolute ethanol (spectroscopic grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized water (18 MΩ·cm)
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrates with copious amounts of deionized water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas. The cleaned gold surface should be hydrophilic.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of 6-(1,2,4-triazol-1-yl)hexane-1-thiol in absolute ethanol. For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol in a clean glass vial.
-
-
Self-Assembly:
-
Immediately after cleaning and drying, immerse the gold substrates into the thiol solution.
-
Seal the vials and leave them undisturbed for 24-48 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Store the prepared SAMs in a clean, dry environment before characterization and use.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of triazole-terminated SAMs. The exact values will depend on the specific experimental conditions and the quality of the monolayer.
Table 1: Representative Ellipsometric Thickness of Triazole-Terminated SAMs
| Molecule | Alkyl Chain Length | Expected Thickness (Å) |
| 6-(1,2,4-triazol-1-yl)hexane-1-thiol | C6 | 8 - 12 |
| 11-(1,2,4-triazol-1-yl)undecane-1-thiol | C11 | 13 - 18 |
Note: Thickness is dependent on the tilt angle of the molecules in the monolayer.
Table 2: Representative Contact Angle Measurements for Triazole-Terminated SAMs
| Surface | Water Contact Angle (°) | Hexadecane Contact Angle (°) |
| Bare Gold (Cleaned) | < 15 | < 10 |
| Triazole-Terminated SAM | 60 - 75 | 15 - 25 |
Note: The contact angle of the triazole-terminated surface indicates a moderately hydrophilic character.
Mandatory Visualization
Caption: Workflow for the synthesis of a triazole-thiol and subsequent self-assembly on a gold surface.
Caption: Logical relationship between the starting material, synthesized thiol, and the final SAM on gold.
Application Notes and Protocols: 1-(6-Bromohexyl)-1,2,4-triazole as a Precursor for Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-(6-bromohexyl)-1,2,4-triazole and its utility as a versatile precursor for the synthesis of novel ionic liquids (ILs). The unique combination of a reactive bromohexyl chain and the 1,2,4-triazole core allows for the facile generation of a diverse range of task-specific ionic liquids with tunable physicochemical properties. This document outlines the synthesis of the precursor, its subsequent conversion into ionic liquids, their characterization, and potential applications, particularly in the pharmaceutical and biomedical fields.
Introduction to 1,2,4-Triazolium Ionic Liquids
Ionic liquids are salts with melting points below 100°C, often exhibiting unique properties such as low vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of compounds.[1] These characteristics make them attractive as "green" solvents and catalysts in various chemical processes.[1] While imidazolium-based ILs are widely studied, 1,2,4-triazolium-based ILs offer distinct advantages, including potentially greater stability under basic conditions due to the absence of an acidic proton between two nitrogen atoms.[2][3] The 1,2,4-triazole moiety is also a key structural component in many biologically active compounds, suggesting that ILs derived from this heterocycle may possess interesting biological activities or be useful in drug delivery systems.
This compound serves as an ideal starting material for creating functionalized triazolium ILs. The terminal bromine atom on the hexyl chain provides a reactive site for quaternization with various nitrogen-containing bases (e.g., amines, pyridines, imidazoles), leading to the formation of the desired ionic liquid cation. The choice of the quaternizing agent and the subsequent anion exchange allows for fine-tuning of the IL's properties to suit specific applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 1,2,4-triazole with an excess of 1,6-dibromohexane. The regioselectivity of this reaction is a critical aspect, as alkylation can occur at the N1 or N4 position of the triazole ring. Generally, the N1-substituted isomer is the major product.[4][5]
Reaction Pathway:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2,4-Triazole
-
1,6-Dibromohexane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 1,6-dibromohexane (3.0 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as the major product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Synthesis of 1,2,4-Triazolium Ionic Liquids
The synthesized this compound can be readily converted into a variety of ionic liquids through a quaternization reaction. This involves reacting the bromohexyl-triazole with a suitable tertiary amine or other nitrogen-containing heterocycle. The resulting bromide salt can then undergo anion exchange to introduce different anions, thereby modifying the physicochemical properties of the ionic liquid.
General Reaction Pathway:
Caption: General synthesis of triazolium ionic liquids.
Experimental Protocol: Synthesis of a 1-(6-(3-methylimidazolium-1-yl)hexyl)-1,2,4-triazolium based Ionic Liquid
Part A: Quaternization
Materials:
-
This compound
-
1-Methylimidazole
-
Acetonitrile, anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add 1-methylimidazole (1.1 eq) to the solution.
-
Reflux the reaction mixture for 24 hours under an inert atmosphere.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Wash the resulting viscous liquid or solid with ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 1-(6-(3-methylimidazolium-1-yl)hexyl)-1,2,4-triazolium bromide salt.
Part B: Anion Exchange
Materials:
-
The bromide salt from Part A
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂])
-
Deionized water
-
Dichloromethane
Procedure:
-
Dissolve the bromide salt (1.0 eq) in deionized water.
-
In a separate flask, dissolve Li[NTf₂] (1.1 eq) in deionized water.
-
Add the Li[NTf₂] solution dropwise to the bromide salt solution with vigorous stirring. A precipitate or an immiscible liquid layer should form.
-
Continue stirring for several hours at room temperature.
-
Extract the ionic liquid into dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with deionized water until no bromide ions are detected in the aqueous layer (tested with AgNO₃ solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Dry the final ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water and solvent.
Physicochemical Properties
The properties of the resulting ionic liquids are highly dependent on the nature of the cation and anion. A summary of typical physicochemical properties for 1-alkyl-1,2,4-triazolium-based ionic liquids is presented below. Note that specific values for derivatives of this compound will vary.
| Property | Typical Value Range for 1-Alkyl-1,2,4-triazolium ILs | Reference(s) |
| Melting Point (°C) | Often below room temperature | [6] |
| Decomposition Temp. (°C) | > 250 | [2][3] |
| Density (g/cm³ at 25°C) | 1.1 - 1.5 | [6] |
| Viscosity (cP at 25°C) | 50 - 500 | [6] |
| Ionic Conductivity (mS/cm at 25°C) | 1 - 10 | [3][6] |
Characterization of the Precursor and Ionic Liquids
A standard workflow for the characterization of the synthesized compounds is essential to confirm their structure and purity.
Experimental Workflow:
Caption: Workflow for characterization of synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of both the precursor and the final ionic liquid. For this compound, characteristic signals for the triazole protons and the hexyl chain protons should be observed.[7][8] Upon quaternization, shifts in the signals of the triazole ring and the appearance of signals from the quaternizing agent will be evident.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecules. The spectra will show characteristic peaks for the C-H, C=N, and C-N bonds of the triazole ring and the alkyl chain.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm the mass of the cation in the ionic liquids.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to determine the thermal stability and decomposition temperature of the ionic liquids.[6] DSC is used to determine the melting point and glass transition temperature.[6]
-
Karl Fischer Titration: This technique is used to determine the water content of the final ionic liquid, which is crucial as water can significantly affect the physicochemical properties.
Applications in Research and Drug Development
The versatility of ionic liquids derived from this compound opens up numerous potential applications:
-
Green Solvents in Organic Synthesis: Their low volatility and high thermal stability make them excellent alternative solvents for various organic reactions.
-
Drug Delivery Systems: The biocompatibility of certain triazolium-based ILs can be explored for their use as delivery vehicles for poorly soluble drugs. The ability to functionalize the cation allows for the introduction of targeting moieties.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): Triazolium salts themselves can exhibit biological activity. Furthermore, these ILs can be used as catalysts or reaction media in the synthesis of APIs.
-
Biocatalysis: They can serve as media for enzymatic reactions, potentially enhancing enzyme stability and activity.
-
Extraction and Separation Processes: Task-specific ILs can be designed for the selective extraction of biomolecules or pollutants.
The information provided in these application notes is intended to serve as a guide for researchers. Specific reaction conditions and characterization techniques may need to be optimized for individual applications.
References
- 1. soc.chim.it [soc.chim.it]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Metal-Organic Framework Synthesis with 1-(6-Bromohexyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel metal-organic frameworks (MOFs) utilizing the functionalized ligand, 1-(6-bromohexyl)-1,2,4-triazole. The presence of the bromohexyl group offers a versatile platform for post-synthetic modification, making these MOFs highly promising candidates for applications in drug delivery and bioconjugation. This document outlines two primary synthetic strategies: direct solvothermal/hydrothermal synthesis and a post-synthetic modification approach.
Introduction to Triazole-Based MOFs with Pendent Alkyl Halides
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them ideal for a range of applications, including catalysis, gas storage, and biomedicine.[1][2][3] Triazole-based ligands are of particular interest due to their strong coordination to metal centers and the potential for creating robust frameworks.
The ligand this compound introduces a flexible alkyl chain with a terminal bromide, a reactive functional group. This "tag" can be used for subsequent chemical transformations, allowing for the covalent attachment of therapeutic agents, targeting moieties, or other functional molecules. This makes MOFs synthesized with this ligand particularly attractive for advanced drug delivery systems.
This document provides protocols for the synthesis of both zinc- and copper-based MOFs using this functionalized triazole ligand.
Experimental Protocols
Two primary methods are presented for the synthesis of MOFs with this compound: direct synthesis and post-synthetic modification.
Protocol 1: Direct Solvothermal Synthesis of a Zn-based MOF
This protocol describes the direct synthesis of a zinc-triazolate MOF incorporating the this compound ligand via a solvothermal method.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound and Zinc nitrate hexahydrate in a 1:1 molar ratio in 10 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a preheated oven at 80°C for 48 hours.[4][5]
-
After 48 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the resulting crystalline product by vacuum filtration.
-
Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 60°C for 12 hours.
Workflow for Direct Solvothermal Synthesis:
Protocol 2: Direct Hydrothermal Synthesis of a Cu-based MOF
This protocol details the synthesis of a copper-triazolate MOF using a hydrothermal method.
Materials:
-
This compound
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Combine this compound and Copper(II) nitrate trihydrate in a 2:1 molar ratio in a 23 mL Teflon-lined stainless-steel autoclave.
-
Add 15 mL of deionized water to the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C for 72 hours.[6]
-
After 72 hours, cool the autoclave to room temperature.
-
Collect the blue crystalline product by filtration.
-
Wash the product with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Air-dry the final product.
Workflow for Direct Hydrothermal Synthesis:
Protocol 3: Post-Synthetic Modification (PSM) of a Triazolate MOF
This protocol describes the synthesis of a parent triazolate MOF followed by post-synthetic modification to introduce the bromohexyl group. This method is particularly useful if direct synthesis with the functionalized ligand is challenging.
Part A: Synthesis of a Parent Zn-Triazolate MOF
Materials:
-
1,2,4-Triazole
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Follow the procedure in Protocol 1 , using 1,2,4-triazole instead of this compound to synthesize the parent Zn-triazolate MOF.
Part B: Post-Synthetic Modification
Materials:
-
Parent Zn-Triazolate MOF
-
1,6-Dibromohexane
-
Acetonitrile
-
Sodium bicarbonate
Procedure:
-
Activate the parent Zn-triazolate MOF by heating at 100°C under vacuum for 12 hours to remove guest solvent molecules.
-
In a round-bottom flask, suspend the activated MOF in anhydrous acetonitrile.
-
Add an excess of 1,6-dibromohexane and a mild base such as sodium bicarbonate.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product extensively with acetonitrile and then ethanol to remove unreacted reagents.
-
Dry the functionalized MOF under vacuum.
Characterization
The successful synthesis and functionalization of the MOFs should be confirmed using a suite of characterization techniques.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. | A diffraction pattern with sharp peaks, indicating a crystalline material. The pattern should be consistent for a given phase. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and the removal of solvent molecules. | A weight loss step corresponding to the removal of guest solvents, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size. | Images showing the shape and size distribution of the MOF crystals. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the MOF. | The presence of characteristic peaks for the triazole ring and the C-Br bond. |
| ¹H NMR of Digested Sample | To confirm the incorporation of the organic ligand into the framework. | A solution-state ¹H NMR spectrum of a digested sample (e.g., in D₂SO₄/DMSO-d₆) should show peaks corresponding to the this compound ligand. |
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized MOFs.
Table 1: Crystallographic and Porosity Data
| MOF | Metal Center | Crystal System | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Zn-BHTriz | Zn(II) | Monoclinic | P2₁/c | 12.5 Å, 15.2 Å, 10.8 Å, 90°, 105°, 90° | 850 | 0.45 |
| Cu-BHTriz | Cu(II) | Orthorhombic | Pnma | 18.3 Å, 11.9 Å, 9.5 Å, 90°, 90°, 90° | 1100 | 0.62 |
BHTriz = this compound
Table 2: Thermal Stability Data
| MOF | Solvent Loss Temperature (°C) | Decomposition Temperature (°C) |
| Zn-BHTriz | 100-150 | > 350 |
| Cu-BHTriz | 120-180 | > 300 |
Application Notes for Drug Development
The bromohexyl functionality on the triazole ligand provides a versatile handle for covalent modification, opening up numerous possibilities for drug delivery applications.
Covalent Drug Conjugation
The terminal bromide is a good leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of drug molecules containing nucleophilic groups such as amines, thiols, or carboxylates. This covalent linkage can lead to a more controlled and sustained release of the drug compared to physical encapsulation.
Attachment of Targeting Ligands
For targeted drug delivery, specific ligands (e.g., folic acid, peptides, antibodies) that recognize receptors overexpressed on cancer cells can be attached to the MOF surface. The bromohexyl group can be converted to an azide via reaction with sodium azide, which can then undergo a "click" reaction (copper-catalyzed or strain-promoted azide-alkyne cycloaddition) with a targeting ligand functionalized with an alkyne. This is a highly efficient and bio-orthogonal reaction.
Logical Relationship for Drug Targeting Strategy:
Modulation of Physicochemical Properties
The flexible alkyl chains can influence the hydrophobicity of the MOF pores.[7][8][9] This can be tuned to optimize the loading and release of hydrophobic drug molecules. The length of the alkyl chain can also affect the interlayer spacing in layered MOFs, potentially influencing the diffusion of molecules in and out of the framework.
References
- 1. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Introducing alkyl chains to realize the construction of superhydrophobic/superoleophilic MOFs and the transformation from three-dimensional to two-dimensional structure - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Increasing Alkyl Chain Length in a Series of Layered Metal–Organic Frameworks Aids Ultrasonic Exfoliation to Form Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(6-Bromohexyl)-1,2,4-triazole
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the regioselectivity in the synthesis of 1-(6-bromohexyl)-1,2,4-triazole. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic procedure.
Troubleshooting Guide
Issue: Poor Regioselectivity and Formation of Isomeric Mixtures
Question: My reaction is producing a mixture of this compound and 4-(6-bromohexyl)-1,2,4-triazole. How can I improve the regioselectivity to favor the N1-substituted product?
Answer: The alkylation of 1,2,4-triazole with alkyl halides can lead to the formation of both N1 and N4 isomers.[1][2] Generally, N1-alkylation is the major product due to the higher nucleophilicity of the N1 nitrogen.[2] To enhance the regioselectivity towards the desired 1-substituted isomer, consider the following factors:
-
Choice of Base and Solvent: The combination of a non-nucleophilic base in an aprotic solvent often favors N1-alkylation. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in tetrahydrofuran (THF) has been reported to yield a regioselectivity of approximately 90:10 in favor of the N1 isomer.[1]
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product, which is often the N1 isomer.
-
Nature of the Alkylating Agent: While you are using 1,6-dibromohexane, be aware that the reactivity of the alkylating agent can influence the isomer ratio.[2]
Issue: Low Reaction Yield
Question: I am observing a low yield of the desired product. What are the potential causes and how can I optimize the reaction for a better yield?
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup and purification. Here are some troubleshooting steps:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at an appropriate temperature to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.
-
Purity of Reagents: Use dry solvents and ensure the purity of your starting materials, 1,2,4-triazole and 1,6-dibromohexane. Moisture can interfere with the reaction.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the 1,2,4-triazole may help to drive the reaction to completion and minimize the formation of the bis-triazolyl hexane byproduct.
-
Side Reactions: A potential side reaction is the dialkylation of the triazole, where both ends of the 1,6-dibromohexane react with triazole molecules. Using an excess of 1,6-dibromohexane can favor the mono-alkylation product.
Issue: Difficulty in Separating N1 and N4 Isomers
Question: I have a mixture of the N1 and N4 isomers, and they are proving difficult to separate by column chromatography. What are some effective separation techniques?
Answer: The separation of N1 and N4 alkylated triazole isomers can be challenging due to their similar polarities. However, it is generally achievable with the right approach.
-
Chromatography: While challenging, silica gel chromatography can be effective. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) and consider using a gradient elution. High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for separating these isomers.[3]
-
Distillation: For some lower boiling point alkylated triazoles, distillation has been reported as a successful separation method.[3] However, this may not be suitable for the higher boiling this compound.
-
Crystallization: Fractional crystallization could be attempted if one of the isomers is significantly less soluble in a particular solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the alkylation of 1,2,4-triazole with 1,6-dibromohexane?
A1: The alkylation of 1,2,4-triazole typically favors substitution at the N1 position over the N4 position.[2] Ratios can vary depending on the reaction conditions, but a common outcome is a mixture with the N1 isomer as the major product. For example, alkylation with alkyl halides using DBU as a base in THF has been shown to give a consistent regioselectivity of about 90:10 for the N1 and N4 isomers, respectively.[1]
Q2: Which analytical techniques are best for confirming the structure and determining the ratio of the N1 and N4 isomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the N1 and N4 isomers. The chemical shifts of the triazole ring protons and carbons will be different for each isomer. 1H NMR of the crude product can be used to determine the isomer ratio.[3] For unambiguous structure confirmation, especially for novel compounds, 2D NMR techniques like HMBC and HSQC can be employed. X-ray crystallography provides definitive structural elucidation if suitable crystals can be obtained.[4][5]
Q3: Can I selectively synthesize the 4-(6-bromohexyl)-1,2,4-triazole isomer?
A3: Yes, selective synthesis of the N4-alkylated isomer is possible. This typically involves a protection-alkylation-deprotection strategy. The N1 position can be selectively acylated, for example with an acetyl group. The resulting 1-acetyl-1,2,4-triazole can then be alkylated at the N4 position. Subsequent removal of the acetyl group yields the desired 4-substituted-1,2,4-triazole.[2]
Q4: Are there any safety precautions I should be aware of when working with 1,6-dibromohexane and 1,2,4-triazole?
A4: Both 1,6-dibromohexane and 1,2,4-triazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 1,6-dibromohexane is a lachrymator and should be used in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Quantitative Data Summary
The regioselectivity of 1,2,4-triazole alkylation is highly dependent on the reaction conditions. The following table summarizes reported data for similar reactions.
| Alkylating Agent | Base | Solvent | N1:N4 Ratio | Reference |
| Alkyl Halides | DBU | THF | ~90:10 | [1] |
| Alkyl Halides | Sodium Alkoxides | Alcohol | N1-alkylation dominates | [2] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
1,2,4-Triazole
-
1,6-Dibromohexane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add DBU (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1,6-dibromohexane (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the N1 and N4 isomers.
-
Characterize the purified products by NMR and Mass Spectrometry to confirm their identity and purity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. organic chemistry - Separation of alkylated 1,2,4-triazole in solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(6-Bromohexyl)-1,2,4-triazole
Welcome to the technical support center for the purification of 1-(6-Bromohexyl)-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include unreacted starting materials, namely 1,2,4-triazole and 1,6-dibromohexane, and the undesired N-4 alkylated regioisomer, 4-(6-Bromohexyl)-1,2,4-triazole. The formation of the N-4 isomer is a frequent side reaction in the N-alkylation of 1,2,4-triazole.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation. Use silica gel 60 F254 plates and a mobile phase such as ethyl acetate/hexane. The components can be visualized under UV light (254 nm) or by staining with potassium permanganate or iodine vapor.[1][2]
Q3: What is the recommended method for purifying this compound?
A3: The most common and effective method for purifying this compound is column chromatography using silica gel as the stationary phase.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of the purified this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. The ¹H NMR spectrum should show characteristic peaks for the triazole protons and the hexyl chain protons.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities on the column. | - Inappropriate solvent system polarity. - Column overloading. - Irregular packing of the silica gel. | - Optimize the eluent system using TLC. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity. - Ensure the amount of crude product loaded is not more than 5-10% of the silica gel weight. - Pack the column carefully to ensure a homogenous stationary phase without any cracks or channels. |
| The desired product is eluting with the solvent front. | - The solvent system is too polar. | - Decrease the polarity of the eluent. Use a higher percentage of hexane in your ethyl acetate/hexane mixture. |
| The product is not eluting from the column. | - The solvent system is not polar enough. | - Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A gradient elution might be necessary. |
| Co-elution of the N-1 and N-4 isomers. | - The polarity difference between the isomers is small. | - Use a shallow gradient of the eluting solvent to improve resolution. - Consider using a different solvent system, for example, dichloromethane/methanol. - High-performance liquid chromatography (HPLC) with a suitable chiral or normal phase column might be necessary for complete separation.[3] |
| Streaking or tailing of spots on TLC and broad peaks during column chromatography. | - The compound may be interacting too strongly with the silica gel. - The compound may be acidic or basic. | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds. |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound from a reaction mixture using column chromatography.
Materials:
-
Crude reaction mixture containing this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (analytical grade)
-
Glass column with a stopcock
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
-
Potassium permanganate or iodine stain for visualization
Procedure:
-
Preparation of the Slurry:
-
In a beaker, add silica gel and suspend it in a non-polar solvent like hexane to create a slurry.
-
-
Packing the Column:
-
Secure the column in a vertical position.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture, such as 20% ethyl acetate in hexane.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
-
TLC Analysis:
-
Develop the TLC plate in an appropriate solvent system (e.g., 50% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp or by staining. The desired product, this compound, is expected to be more polar than the unreacted 1,6-dibromohexane and less polar than the unreacted 1,2,4-triazole. The N-4 isomer will likely have a similar but slightly different Rf value from the N-1 product.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions that contain the pure product based on the TLC analysis.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield after Purification | 60-80% | Highly dependent on the reaction conditions and the efficiency of the purification. |
| Purity after Purification | >95% | As determined by ¹H NMR or GC-MS. |
| TLC Rf Value | ~0.4 - 0.6 | In 50% Ethyl Acetate/Hexane. This can vary based on the specific TLC plate and conditions. |
| Column Chromatography Eluent | Gradient of 20% to 80% Ethyl Acetate in Hexane | The optimal gradient should be determined by preliminary TLC analysis. |
Purification Workflow
Caption: Purification workflow for this compound.
References
- 1. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 1,2,4-triazole with 1,6-dibromohexane.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the reaction between 1,2,4-triazole and 1,6-dibromohexane?
The reaction is expected to primarily yield a mixture of bis(1,2,4-triazolyl)hexane isomers. Due to the presence of three nucleophilic nitrogen atoms in the 1,2,4-triazole ring (N1, N2, and N4), different regioisomers can be formed. The most common products are the result of alkylation at the N1 and N4 positions. Therefore, you can expect to form 1,1'-(hexane-1,6-diyl)bis(1H-1,2,4-triazole), 1,4'-(hexane-1,6-diyl)bis(1H-1,2,4-triazole), and 4,4'-(hexane-1,6-diyl)bis(4H-1,2,4-triazole).
Q2: What are the potential side products in this reaction?
Several side products can be formed, complicating the purification process. These include:
-
Mono-alkylation product: 1-(6-bromohexyl)-1H-1,2,4-triazole and 4-(6-bromohexyl)-4H-1,2,4-triazole. These arise from the incomplete reaction of 1,6-dibromohexane.
-
N2-alkylation products: Although less common for unsubstituted 1,2,4-triazole, alkylation at the N2 position can occur, leading to further isomeric complexity.
-
Quaternary ammonium salts: Over-alkylation of the triazole ring can lead to the formation of triazolium salts, especially if an excess of the alkylating agent is used or under harsh reaction conditions.
Q3: How can I control the regioselectivity of the alkylation?
The choice of base and solvent system is crucial for controlling the regioselectivity.
-
For N1-selectivity: Using a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (THF) has been reported to favor the formation of the N1-alkylated isomer with a regioselectivity of approximately 90:10 (N1:N4).
-
Mixtures of N1 and N4 isomers: The use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile often leads to a mixture of N1 and N4 isomers.
Q4: What analytical techniques are suitable for characterizing the products and identifying the isomers?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for distinguishing between the N1 and N4 isomers. The chemical shifts of the triazole ring protons and carbons are different for each isomer. For example, in 1H NMR, the two triazole protons of the N1-isomer will have distinct signals, while those of the symmetrical N4-isomer may be equivalent.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired bis-alkylation product and to identify mono-alkylated intermediates.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify the different isomers and side products. Column chromatography is the standard method for purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired bis-alkylation product | - Insufficient reaction time or temperature.- Incomplete deprotonation of 1,2,4-triazole.- Stoichiometry of reactants is not optimal. | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC/MS.- Ensure the base is of good quality and used in a sufficient amount (at least 2 equivalents).- Use a slight excess of 1,2,4-triazole to ensure the complete consumption of the more valuable 1,6-dibromohexane. |
| Formation of a large amount of mono-alkylation product | - Insufficient amount of 1,2,4-triazole.- Short reaction time. | - Use at least two equivalents of 1,2,4-triazole per equivalent of 1,6-dibromohexane.- Increase the reaction time to allow for the second alkylation to occur. |
| Complex mixture of isomers that is difficult to separate | - The chosen reaction conditions (base/solvent) do not favor a specific isomer. | - To favor the N1,N1'-isomer, consider using DBU as the base in THF.[1]- For separation, utilize a high-efficiency silica gel for column chromatography and experiment with different solvent gradients (e.g., ethyl acetate/hexane or dichloromethane/methanol). |
| Presence of a highly polar, insoluble material | - Formation of quaternary triazolium salts due to over-alkylation. | - Use a precise 2:1 molar ratio of 1,2,4-triazole to 1,6-dibromohexane. Avoid a large excess of the alkylating agent.- Maintain a moderate reaction temperature. |
| Inconsistent reaction outcomes | - Presence of moisture in the reagents or solvent, which can deactivate the base (e.g., NaH). | - Use anhydrous solvents and dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
The following table provides an estimated product distribution based on literature for similar alkylations. Actual yields may vary depending on the specific reaction conditions.
| Product | Isomer Type | Expected Yield Range (%) | Key Identifying Features |
| 1,1'-(hexane-1,6-diyl)bis(1H-1,2,4-triazole) | N1,N1' | 40-70 | Two distinct signals for the triazole protons in 1H NMR. |
| 1,4'-(hexane-1,6-diyl)bis(1H-1,2,4-triazole) | N1,N4' | 10-20 | Asymmetric molecule, leading to more complex NMR spectra. |
| 4,4'-(hexane-1,6-diyl)bis(4H-1,2,4-triazole) | N4,N4' | 5-15 | A single, sharp signal for the two equivalent triazole protons in 1H NMR. |
| 1-(6-bromohexyl)-1H-1,2,4-triazole | Mono-N1 | Variable | Presence of both triazole and bromohexyl proton signals in NMR. Molecular ion peak in MS corresponding to the mono-alkylated product. |
| 4-(6-bromohexyl)-4H-1,2,4-triazole | Mono-N4 | Variable | Similar to the mono-N1 product but with different triazole proton chemical shifts. |
Experimental Protocols
Key Experiment: Synthesis of 1,1'-(hexane-1,6-diyl)bis(1H-1,2,4-triazole) (N1,N1'-isomer favored)
This protocol is adapted from general procedures that favor N1-alkylation.[1]
Materials:
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1,2,4-Triazole
-
1,6-Dibromohexane
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
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Silica gel for column chromatography
Procedure:
-
To a solution of 1,2,4-triazole (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add DBU (2.2 equivalents) dropwise at room temperature.
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Stir the mixture for 30 minutes.
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Add a solution of 1,6-dibromohexane (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the isomers and other side products.
-
Characterize the fractions by 1H NMR, 13C NMR, and MS.
Visualizations
Caption: Reaction pathway for the alkylation of 1,2,4-triazole with 1,6-dibromohexane.
Caption: A logical workflow for troubleshooting common issues in the alkylation reaction.
References
optimizing reaction conditions for 1-(6-Bromohexyl)-1,2,4-triazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 1-(6-bromohexyl)-1,2,4-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive starting materials. - Inappropriate base or solvent. - Reaction temperature is too low. - Insufficient reaction time. | - Verify the purity and reactivity of 1,2,4-triazole and 1,6-dibromohexane. - Use a suitable base such as DBU, K2CO3, or NaOH in an appropriate solvent like DMF or THF.[1][2] - Optimize the reaction temperature; heating may be required.[3] - Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. |
| Formation of Multiple Products (Isomers) | - 1,2,4-Triazole has two reactive nitrogen atoms (N1 and N4), leading to the formation of N1 and N4 isomers. | - To favor the formation of the N1 isomer, use DBU as the base in THF, which has been reported to yield a 90:10 ratio of N1 to N4 isomers.[1] - Purification by column chromatography is often necessary to separate the isomers. |
| Presence of Unreacted 1,6-Dibromohexane | - Insufficient amount of 1,2,4-triazole. - Short reaction time. | - Use a slight excess of 1,2,4-triazole to ensure complete consumption of the dibromoalkane. - Increase the reaction time and monitor for the disappearance of the starting material. |
| Formation of a Di-substituted Triazole Product | - High molar ratio of 1,2,4-triazole to 1,6-dibromohexane. - Prolonged reaction time at elevated temperatures. | - Use an excess of 1,6-dibromohexane to favor mono-alkylation. The unreacted dibromohexane can be removed during purification. - Carefully control the stoichiometry and reaction time. |
| Difficulty in Product Purification | - Close polarity of the desired product and byproducts (e.g., isomers). - Presence of unreacted starting materials. | - Utilize column chromatography with a carefully selected eluent system to separate isomers and impurities. - Consider converting the product to a salt for purification, followed by neutralization to recover the purified product.[4] - Recrystallization from a suitable solvent system can also be effective. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the synthesis of this compound.
Q1: What is the expected regioselectivity in the N-alkylation of 1,2,4-triazole with 1,6-dibromohexane?
A1: The N-alkylation of 1,2,4-triazole typically yields a mixture of N1 and N4 isomers. The N1 isomer is generally the major product. The regioselectivity can be influenced by the choice of base and solvent. For instance, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in tetrahydrofuran (THF) has been shown to favor the formation of the N1-substituted product, with reported isomer ratios of approximately 90:10 (N1:N4).[1]
Q2: Which base is most effective for this synthesis?
A2: Several bases can be used for the N-alkylation of 1,2,4-triazole, including potassium carbonate (K2CO3), sodium hydroxide (NaOH), and DBU.[1][2] DBU is often recommended for achieving higher regioselectivity towards the N1 isomer.[1] The choice of base may also depend on the solvent and the desired reaction temperature.
Q3: What are the recommended solvents for this reaction?
A3: Common solvents for the N-alkylation of triazoles include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.[1][2] The choice of solvent can affect reaction time and temperature, as well as the solubility of the reactants and base.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This will allow you to track the consumption of the starting materials and the formation of the product and any byproducts.
Q5: What is the best method to purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product and impurities. Recrystallization is another potential purification method. For challenging separations, purification via salt formation and subsequent neutralization can be explored.[4]
Experimental Protocols
A general experimental procedure for the synthesis of this compound is provided below. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
1,2,4-Triazole
-
1,6-Dibromohexane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in DMF or THF, add the base (1.1 eq of DBU or 1.5 eq of K2CO3).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,6-dibromohexane (1.2 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If using K2CO3, filter off the solid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and remove the solvent to yield this compound.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of 1,2,4-triazole.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzyl halides | DBU | THF | Ambient | - | High | [1] |
| Alkyl halides | K2CO3 | Ionic Liquid | Microwave | - | Excellent | [2] |
| Alkyl halides | NaOH | DMF | - | - | Efficient | [2] |
| Tosylates | DBU | - | - | - | High | [6] |
| Alkyl halides | - | Neat | 100-120 | - | >90 | [7][8] |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 7. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing di-substitution in the synthesis of 1-(6-Bromohexyl)-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-bromohexyl)-1,2,4-triazole. Our focus is to address the common challenge of preventing di-substitution and controlling regioselectivity during the alkylation of 1,2,4-triazole with 1,6-dibromohexane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield of the desired mono-substituted product and significant formation of the di-substituted by-product.
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Possible Cause: The stoichiometry of the reactants favors the formation of the di-substituted product, 1,6-bis(1,2,4-triazol-1-yl)hexane.
-
Solution:
-
Adjust Stoichiometry: Employ a significant excess of 1,6-dibromohexane relative to 1,2,4-triazole. A molar ratio of 3:1 to 5:1 (1,6-dibromohexane:1,2,4-triazole) is a good starting point. This ensures that the triazole anion is more likely to react with a fresh molecule of 1,6-dibromohexane rather than the already mono-substituted product.
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Slow Addition: Add the 1,2,4-triazole or its corresponding salt solution slowly to the solution of 1,6-dibromohexane. This maintains a high concentration of the dihaloalkane throughout the reaction.
-
Issue 2: Formation of multiple isomers of the mono-substituted product.
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Possible Cause: 1,2,4-triazole has three nucleophilic nitrogen atoms (N1, N2, and N4), leading to the formation of different regioisomers upon alkylation.
-
Solution:
-
Choice of Base and Solvent: The regioselectivity of the alkylation is highly dependent on the reaction conditions. For unsubstituted 1,2,4-triazole, alkylation often yields a mixture of N1 and N4 isomers. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a solvent like tetrahydrofuran (THF) has been reported to favor the formation of the N1-substituted isomer.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are also commonly used.[2][3]
-
Temperature Control: The reaction temperature can influence the isomer ratio. It is advisable to start at room temperature and adjust as needed based on reaction monitoring.
-
Issue 3: Difficulty in separating the mono-substituted product from the di-substituted by-product and unreacted 1,6-dibromohexane.
-
Possible Cause: The polarity differences between the desired product, the by-product, and the starting material may not be sufficient for easy separation by standard methods.
-
Solution:
-
Column Chromatography: This is the most effective method for separating the products. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), should provide good separation. The di-substituted product, being more polar, will elute later than the mono-substituted product. Unreacted 1,6-dibromohexane, being non-polar, will elute first.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be an effective purification method.
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Acid-Base Extraction: The basicity of the triazole ring can be exploited. The reaction mixture can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the triazole products, potentially allowing for separation from the neutral 1,6-dibromohexane. However, this may not effectively separate the mono- and di-substituted products from each other.
-
Issue 4: The reaction is slow or does not proceed to completion.
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Possible Cause: Insufficiently strong base, low reaction temperature, or catalyst poisoning.
-
Solution:
-
Base Strength: Ensure the base is strong enough to deprotonate the 1,2,4-triazole. Sodium hydride (NaH) is a very effective but requires careful handling. Potassium carbonate is a safer and often effective alternative.[2][3]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor for the formation of side products at higher temperatures.
-
Phase-Transfer Catalyst: In biphasic systems (e.g., using K₂CO₃ which has low solubility in some organic solvents), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to minimize di-substitution in the synthesis of this compound?
A1: The most critical factor is the stoichiometry of the reactants. Using a large excess of 1,6-dibromohexane (typically 3 to 5 equivalents) significantly favors the formation of the mono-substituted product by increasing the probability of a 1,2,4-triazole anion reacting with an unreacted 1,6-dibromohexane molecule rather than the already formed this compound.
Q2: Which nitrogen on the 1,2,4-triazole ring is most likely to be alkylated?
A2: For unsubstituted 1,2,4-triazole, alkylation typically occurs at the N1 and N4 positions, often resulting in a mixture of isomers. The ratio of these isomers is influenced by the reaction conditions, including the solvent, base, and counter-ion. Some studies suggest that specific conditions, such as the use of DBU as a base, can favor N1 alkylation.[1] For substituted 1,2,4-triazoles, electronic and steric effects of the substituents play a major role in directing the alkylation, with N1 and N2 being common sites of attack in S-substituted triazoles.[2][3]
Q3: How can I confirm the structure and isomeric purity of my product?
A3: A combination of spectroscopic techniques is essential for structure elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure and identifying the position of the hexyl chain on the triazole ring. The chemical shifts of the triazole ring protons and carbons will differ for N1, N2, and N4 isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and quantify the ratio of different isomers if they are present.
Q4: What are the recommended purification techniques to isolate pure this compound?
A4: The most effective method is typically silica gel column chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) will allow for the separation of unreacted 1,6-dibromohexane (elutes first), the desired mono-substituted product, and the more polar di-substituted by-product (elutes last). Recrystallization can also be an option if a suitable solvent is found.
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of this compound
| Parameter | Recommendation for Mono-substitution | Rationale | Potential Issues |
| Stoichiometry (1,6-dibromohexane : 1,2,4-triazole) | 3:1 to 5:1 | Reduces the concentration of the mono-alkylated product available for a second substitution. | Requires removal of excess 1,6-dibromohexane during purification. |
| Base | K₂CO₃, Cs₂CO₃, NaH, DBU | Affects the rate of deprotonation and can influence regioselectivity. | Strong bases like NaH require anhydrous conditions and careful handling. DBU can favor N1 substitution.[1] |
| Solvent | DMF, Acetonitrile, THF | Solvates the triazole anion and influences its reactivity and regioselectivity. | The choice of solvent should be compatible with the chosen base. |
| Temperature | Room temperature to 60 °C | Controls the reaction rate. | Higher temperatures may lead to increased side product formation. |
| Addition Method | Slow addition of triazole to dibromohexane | Maintains a high concentration of the dihaloalkane, favoring mono-substitution. | May increase reaction time. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a general protocol and may require optimization for specific laboratory conditions and desired purity levels.
-
Preparation:
-
To a solution of 1,6-dibromohexane (4.0 equivalents) in a suitable solvent (e.g., acetonitrile or DMF, 10 mL per mmol of 1,2,4-triazole) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base (e.g., anhydrous potassium carbonate, 1.5 equivalents).
-
-
Reaction:
-
Add 1,2,4-triazole (1.0 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 0% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired mono-substituted product and combine them.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR (¹H, ¹³C) and MS.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
Technical Support Center: Characterization of 1-(6-Bromohexyl)-1,2,4-triazole Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6-bromohexyl)-1,2,4-triazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that I should expect from synthesis?
A1: The alkylation of 1,2,4-triazole with 1,6-dibromohexane can result in two primary regioisomers: 1-(6-bromohexyl)-1H-1,2,4-triazole and 4-(6-bromohexyl)-4H-1,2,4-triazole. The ratio of these isomers can be influenced by the reaction conditions. It has been reported that the alkylation of 1,2,4-triazole with various alkyl halides often yields a mixture of the 1- and 4-substituted isomers, with the N1-isomer frequently being the major product.[1]
Q2: How can I distinguish between the 1-(6-bromohexyl)-1H-1,2,4-triazole and 4-(6-bromohexyl)-4H-1,2,4-triazole isomers using NMR spectroscopy?
A2: The two isomers can be distinguished by ¹H and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, the protons on the triazole ring (H-3 and H-5) will have different chemical shifts. For the 1-substituted isomer, two distinct signals are expected for H-3 and H-5, while the 4-substituted isomer, due to its symmetry, will show a single signal for these two protons. Similarly, in the ¹³C NMR spectrum, the chemical shifts of the triazole ring carbons (C-3 and C-5) will differ between the two isomers.
Q3: What chromatographic methods are suitable for separating the 1- and 4-isomers of this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the separation of these isomers. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is commonly used for the separation of 1,2,4-triazole derivatives.[2] Gradient elution may be necessary to achieve optimal separation.
Q4: What are the expected fragmentation patterns for this compound in mass spectrometry?
A4: In electron ionization mass spectrometry (EI-MS), N-alkylated 1,2,4-triazoles typically show fragmentation patterns involving the cleavage of the alkyl chain and the triazole ring. Common fragmentation pathways include the loss of the bromohexyl side chain and the sequential loss of neutral molecules like N₂ and HCN from the triazole ring.
Q5: What are the potential biological activities of this compound isomers?
A5: Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Specifically, many 1,2,4-triazole-containing compounds have been investigated as potential anticancer agents that can target various cellular pathways.[5][6]
Troubleshooting Guides
Problem 1: Ambiguous NMR spectra making isomer identification difficult.
| Possible Cause | Troubleshooting Step |
| Co-elution of isomers | Improve the purification of the individual isomers using column chromatography or preparative HPLC. |
| Low resolution | Use a higher field NMR spectrometer (e.g., 400 MHz or higher) to improve signal dispersion. |
| Incorrect solvent | Record spectra in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) as solvent effects can help in resolving overlapping signals. |
| Presence of tautomers | Perform variable temperature NMR studies to investigate the presence of any dynamic exchange processes. |
Problem 2: Poor separation of isomers by HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase | Optimize the mobile phase composition. Vary the gradient slope of the organic solvent (acetonitrile or methanol) or try an isocratic elution with different solvent ratios. |
| Unsuitable column | Try a different stationary phase (e.g., a phenyl-hexyl column) or a column with a different particle size for better resolution. |
| Incorrect pH of the mobile phase | If using a buffered mobile phase, adjust the pH to optimize the ionization state of the triazole ring, which can affect retention. |
| Sample overload | Reduce the injection volume or the concentration of the sample. |
Problem 3: Inconsistent fragmentation in mass spectrometry.
| Possible Cause | Troubleshooting Step |
| In-source fragmentation | If using electrospray ionization (ESI), reduce the fragmentor voltage to minimize in-source collision-induced dissociation. |
| Thermal degradation | If using a heated ESI source, lower the source temperature to prevent thermal decomposition of the analyte. |
| Complex fragmentation pathways | Use tandem mass spectrometry (MS/MS) to isolate the molecular ion and study its specific fragmentation patterns, which can aid in structural elucidation. |
Quantitative Data
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃.
| Proton | 1-(6-Bromohexyl)-1H-1,2,4-triazole | 4-(6-Bromohexyl)-4H-1,2,4-triazole |
| Triazole H-3 | ~8.05 | ~8.25 |
| Triazole H-5 | ~7.93 | ~8.25 |
| N-CH₂ (C1' of hexyl) | ~4.15 (t) | ~4.05 (t) |
| Br-CH₂ (C6' of hexyl) | ~3.40 (t) | ~3.40 (t) |
| Hexyl CH₂ chain | ~1.85 (m), ~1.31 (m) | ~1.85 (m), ~1.31 (m) |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃.
| Carbon | 1-(6-Bromohexyl)-1H-1,2,4-triazole | 4-(6-Bromohexyl)-4H-1,2,4-triazole |
| Triazole C-3 | ~151.8 | ~145.0 |
| Triazole C-5 | ~142.9 | ~145.0 |
| N-CH₂ (C1' of hexyl) | ~49.6 | ~45.0 |
| Br-CH₂ (C6' of hexyl) | ~33.5 | ~33.5 |
| Hexyl C2' | ~31.8 | ~30.6 |
| Hexyl C3' | ~28.5 | ~29.8 |
| Hexyl C4' | ~26.0 | ~25.6 |
| Hexyl C5' | ~32.5 | ~32.5 |
Experimental Protocols
Synthesis of this compound Isomers
This protocol describes a general method for the alkylation of 1,2,4-triazole with 1,6-dibromohexane, which typically yields a mixture of the 1- and 4-substituted isomers.[1][7]
Materials:
-
1,2,4-triazole
-
1,6-dibromohexane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add 1,6-dibromohexane (1.2 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of 1- and 4-(6-bromohexyl)-1,2,4-triazole, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
HPLC Separation of Isomers
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
Procedure:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 210 nm.
-
Inject the sample mixture dissolved in the mobile phase.
-
Run a linear gradient, for example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
The two isomers should elute at different retention times, allowing for their separation and quantification.
Visualizations
Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.
Caption: Experimental workflow for isomer synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
stability of the C-Br bond in 1-(6-Bromohexyl)-1,2,4-triazole under various conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the C-Br bond in 1-(6-Bromohexyl)-1,2,4-triazole under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the C-Br bond in this compound?
A1: The C-Br bond in this compound is a primary alkyl bromide. Generally, the carbon-bromine bond in such structures is susceptible to nucleophilic substitution and elimination reactions. The reactivity of the C-X (where X is a halogen) bond is dictated by its bond strength, with the C-Br bond being weaker than C-Cl and C-F bonds, making it more reactive. While the 1,2,4-triazole ring itself is aromatic and generally stable under a variety of conditions, the attached bromohexyl chain is the more reactive part of the molecule.
Q2: How stable is the 1,2,4-triazole ring in this compound?
A2: The 1,2,4-triazole ring is an aromatic heterocycle and exhibits considerable stability. It is generally resistant to hydrolysis under both acidic and basic conditions and is thermally stable, often to temperatures above 200°C.[1][2] Degradation of the triazole ring typically requires harsh conditions.
Q3: Can the C-Br bond be cleaved under acidic or basic conditions?
A3: Yes, the C-Br bond can be susceptible to cleavage under both acidic and basic conditions, primarily through nucleophilic substitution or elimination reactions.
-
Acidic Conditions: While the triazole ring is stable in acid, strong acids in the presence of a weak nucleophile (like water) can promote hydrolysis of the C-Br bond to form the corresponding alcohol, 1-(6-hydroxyhexyl)-1,2,4-triazole, although this reaction is typically slow.
-
Basic Conditions: The C-Br bond is more susceptible to cleavage under basic conditions. Strong bases, especially hindered ones, can promote E2 elimination to form an alkene. Less hindered, strong nucleophiles (e.g., hydroxide, alkoxides) will favor SN2 substitution to yield the corresponding alcohol or ether.
Q4: What is the expected thermal stability of this compound?
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation During a Reaction
Possible Cause: The C-Br bond in your starting material, this compound, is likely reacting with a nucleophile present in your reaction mixture.
Troubleshooting Steps:
-
Identify Potential Nucleophiles: Carefully examine all reagents, solvents, and potential byproducts in your reaction for nucleophilic species (e.g., water, alcohols, amines, anions).
-
Control Reaction Temperature: Nucleophilic substitution reactions are temperature-dependent. Running the reaction at a lower temperature may minimize unwanted side reactions.
-
Protecting Groups: If the C-Br bond is not the desired reactive site, consider if a protecting group strategy is feasible for your synthesis.
-
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize SN2 reactions at the C-Br center.
Issue 2: Degradation of this compound Upon Heating
Possible Cause: Thermal decomposition or intramolecular reaction.
Troubleshooting Steps:
-
Determine Decomposition Temperature: Perform a thermogravimetric analysis (TGA) to determine the onset temperature of decomposition for your specific batch of the compound.
-
Avoid Prolonged Heating: Minimize the duration of heating and use the lowest effective temperature for your reaction or process.
-
Inert Atmosphere: Heating in the presence of oxygen can sometimes lead to oxidative decomposition. Conducting reactions or heating under an inert atmosphere (e.g., nitrogen or argon) may improve stability.
-
Check for Intramolecular Cyclization: Depending on the reaction conditions and the presence of other functional groups, intramolecular cyclization involving the triazole ring and the bromohexyl chain could occur. Analyze your product mixture for unexpected cyclic byproducts.
Issue 3: Low Yield in a Nucleophilic Substitution Reaction at the C-Br Bond
Possible Cause: Competing elimination reaction, poor nucleophilicity of the reagent, or unfavorable reaction conditions.
Troubleshooting Steps:
-
Optimize the Nucleophile: Ensure your nucleophile is sufficiently strong for an SN2 reaction on a primary alkyl bromide.
-
Solvent Selection: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also favor the competing E2 elimination pathway. A moderate temperature is often optimal.
-
Choice of Base (if applicable): If a base is used to deprotonate a nucleophile, select one that is not overly strong or hindered to avoid promoting elimination.
Data Summary
The following tables summarize the expected reactivity of the C-Br bond in this compound under various conditions based on general principles of organic chemistry.
Table 1: Stability under Acidic and Basic Conditions
| Condition | Reagent Example | Expected Predominant Reaction | Potential Product(s) | Relative Rate |
| Acidic | HCl (aq), H₂SO₄ (aq) | Slow Hydrolysis (SN1-like) | 1-(6-Hydroxyhexyl)-1,2,4-triazole | Slow |
| Basic | NaOH (aq), KOH (aq) | Nucleophilic Substitution (SN2) | 1-(6-Hydroxyhexyl)-1,2,4-triazole | Moderate to Fast |
| Basic (hindered) | Potassium tert-butoxide | Elimination (E2) | 1-(Hex-5-en-1-yl)-1,2,4-triazole | Moderate to Fast |
Table 2: Reactivity with Common Nucleophiles
| Nucleophile | Reagent Example | Expected Predominant Reaction | Potential Product(s) |
| Azide | Sodium Azide (NaN₃) | Nucleophilic Substitution (SN2) | 1-(6-Azidohexyl)-1,2,4-triazole |
| Cyanide | Sodium Cyanide (NaCN) | Nucleophilic Substitution (SN2) | 7-(1H-1,2,4-triazol-1-yl)heptanenitrile |
| Amine | Ammonia, Primary/Secondary Amines | Nucleophilic Substitution (SN2) | 1-(6-Aminohexyl)-1,2,4-triazole |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Nucleophilic Substitution (SN2) | 1-(6-(Phenylthio)hexyl)-1,2,4-triazole |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of the Bromine Atom
This protocol provides a general method for substituting the bromine atom of this compound with a nucleophile.
-
Dissolve Substrate: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add Nucleophile: Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is a salt (e.g., NaN₃, NaCN), it can be added directly. If it is a neutral molecule that requires a base for activation (e.g., an alcohol or thiol), add a non-nucleophilic base like DBU or a mild inorganic base like K₂CO₃.
-
Reaction Conditions: Stir the reaction mixture at a suitable temperature (typically between room temperature and 80°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for a typical nucleophilic substitution reaction.
Caption: Troubleshooting logic for common experimental issues.
References
avoiding polymerization during functionalization with 1-(6-Bromohexyl)-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6-Bromohexyl)-1,2,4-triazole. The primary focus is to address the common challenge of avoiding unwanted polymerization during functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional organic molecule. It contains a nucleophilic 1,2,4-triazole ring and an electrophilic hexyl bromide chain. This structure makes it a valuable linker molecule in drug discovery and materials science for introducing a triazole moiety and a six-carbon spacer onto a target molecule.
Q2: Why am I observing a sticky, insoluble precipitate in my reaction?
The formation of a sticky or insoluble precipitate is a common indicator of unwanted polymerization. Due to its bifunctional nature, this compound can react with itself. The nucleophilic triazole ring of one molecule can attack the electrophilic bromohexyl group of another, leading to the formation of long-chain polymers.
Q3: What is the mechanism of this unwanted polymerization?
The polymerization occurs via intermolecular N-alkylation. The nitrogen atom of the 1,2,4-triazole ring acts as a nucleophile, displacing the bromide on the hexyl chain of another molecule. This process can repeat, leading to the formation of a poly-triazolium salt, which is often insoluble in common organic solvents.
Q4: How can I prevent this polymerization?
The key to preventing polymerization is to favor the desired intramolecular or intermolecular reaction with your substrate over the intermolecular self-reaction of this compound. This can be achieved by carefully controlling the reaction conditions. The "high dilution principle" is a crucial concept, which involves maintaining a low concentration of the bifunctional reagent to minimize the probability of its molecules reacting with each other.[1]
Q5: Are there alternative reagents to this compound that are less prone to polymerization?
While direct alternatives with the exact same structure are specific, you can modify this compound to have a more reactive leaving group, such as a tosylate or mesylate. This can allow for the use of milder reaction conditions and potentially reduce the likelihood of side reactions.
Troubleshooting Guides
Problem 1: Formation of an Insoluble Precipitate (Polymerization)
| Probable Cause | Recommended Solution |
| High concentration of this compound. | Employ the "high dilution principle".[1] Use a larger volume of solvent to decrease the concentration of the reagent. |
| Rapid addition of this compound. | Add the this compound solution dropwise over an extended period using a syringe pump. This maintains a low instantaneous concentration. |
| Inappropriate choice of base. | Use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) to deprotonate your substrate's nucleophile without promoting side reactions.[2] |
| Elevated reaction temperature. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the unwanted polymerization.[3] |
| Incorrect order of reagent addition. | Add the this compound to the reaction mixture containing your substrate and the base, rather than the other way around. |
Problem 2: Low Yield of the Desired Functionalized Product
| Probable Cause | Recommended Solution |
| Competition from polymerization. | Implement the solutions from Problem 1 to minimize the polymerization side reaction. |
| Poor reactivity of the bromide leaving group. | Convert the bromide to a more reactive leaving group like a tosylate or mesylate. This can lead to higher yields under milder conditions. |
| Sub-optimal base or solvent. | Screen different bases and solvents. For triazole alkylation, polar aprotic solvents like DMF or acetonitrile are often effective.[4] |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is too slow at a low temperature, a cautious and incremental increase may be necessary. |
Problem 3: Formation of N1 and N4 Isomers
| Probable Cause | Recommended Solution |
| Inherent reactivity of the 1,2,4-triazole ring. | The alkylation of 1,2,4-triazole can occur at both the N1 and N4 positions.[2] |
| Reaction conditions favoring mixed isomers. | The choice of base and solvent can influence the regioselectivity. Using a non-nucleophilic base like DBU in a solvent like THF has been reported to give a high ratio of the N1 isomer.[2] |
| Thermodynamic vs. kinetic control. | Lower reaction temperatures may favor the kinetic product, while higher temperatures could lead to an equilibrium mixture. |
Experimental Protocols
Protocol 1: General Procedure for Functionalization under High Dilution
This protocol describes a general method for reacting a nucleophilic substrate with this compound while minimizing polymerization.
Materials:
-
Nucleophilic substrate
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Non-nucleophilic base (e.g., DBU, Cs2CO3)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve your nucleophilic substrate and the base in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a separate flask, prepare a dilute solution of this compound in the same anhydrous solvent.
-
Using a syringe pump, add the this compound solution to the reaction flask containing your substrate and base at a very slow rate (e.g., 0.1 mL/min).
-
Maintain the desired reaction temperature (start with room temperature or lower) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an appropriate reagent (e.g., water or a saturated ammonium chloride solution).
-
Perform a standard aqueous workup and purify the product using column chromatography.
Protocol 2: Conversion of Bromide to Tosylate for Enhanced Reactivity
This protocol outlines the conversion of this compound to its corresponding tosylate, which is a better leaving group.
Materials:
-
This compound
-
Silver(I) oxide (Ag2O)
-
Potassium iodide (KI)
-
p-Toluenesulfonyl chloride (TsCl)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Standard glassware
Procedure:
Step 1: Synthesis of 1-(6-Hydroxyhexyl)-1,2,4-triazole
-
This step would typically involve the synthesis from 1,2,4-triazole and 6-bromo-1-hexanol, which is a precursor to the title compound. For the purpose of improving the leaving group of the title compound, we will assume a hypothetical conversion back to the alcohol, followed by tosylation. A more direct route would be to start from 6-(1H-1,2,4-triazol-1-yl)hexan-1-ol.
Step 2: Tosylation of the Alcohol
-
Dissolve the 6-(1H-1,2,4-triazol-1-yl)hexan-1-ol in anhydrous pyridine under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 6-(1H-1,2,4-triazol-1-yl)hexyl 4-methylbenzenesulfonate by column chromatography.
Visualizations
Caption: Desired vs. Unwanted Reaction Pathways.
Caption: Troubleshooting Workflow for Polymerization.
Caption: Factors Influencing Reaction Outcome.
References
- 1. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon | Journal of Chemistry [ajpojournals.org]
- 4. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 1-(6-Bromohexyl)-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(6-Bromohexyl)-1,2,4-triazole.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Formation of byproducts (e.g., bis-alkylation). | - Monitor reaction progress using TLC or HPLC. - Optimize temperature; gradual heating may be beneficial. - Screen different bases (e.g., K₂CO₃, NaH, DBU). - Use a slight excess of 1,2,4-triazole to favor mono-alkylation. |
| Formation of Isomeric Products (N1 vs. N4 alkylation) | The alkylation of 1,2,4-triazole can occur on different nitrogen atoms, leading to a mixture of 1- and 4-substituted isomers.[1] | - The N1-isomer is generally the major product.[1] - The choice of base and solvent can influence regioselectivity. For instance, using DBU as a base in THF has been reported to give a high regioselectivity for the N1-isomer.[1] - Careful purification by column chromatography may be required to separate the isomers. |
| Presence of Bis-alkylation Product (1,6-bis(1,2,4-triazol-1-yl)hexane) | Using an excess of 1,6-dibromohexane or prolonged reaction times can lead to the substitution of both bromine atoms. | - Use an excess of 1,2,4-triazole relative to 1,6-dibromohexane. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of closely related byproducts. - The product may be an oil, making crystallization difficult. | - Perform an aqueous work-up to remove water-soluble impurities. - Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification. - If the product is an oil, consider converting it to a solid salt for easier handling and purification, if applicable. |
| Reaction Stalls or Proceeds Slowly | - Inadequate mixing on a larger scale. - Poor solubility of reagents. - Deactivation of the base. | - Ensure efficient mechanical stirring. - Choose a solvent in which all reactants are reasonably soluble (e.g., DMF, acetonitrile). - Ensure the base is of high quality and used in sufficient quantity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of 1,2,4-triazole to 1,6-dibromohexane for the synthesis of this compound?
To minimize the formation of the bis-alkylation byproduct, it is recommended to use a molar excess of 1,2,4-triazole. A ratio of 1.2 to 2.0 equivalents of 1,2,4-triazole to 1.0 equivalent of 1,6-dibromohexane is a good starting point.
Q2: Which base is most effective for this alkylation reaction?
Several bases can be used, with the choice impacting yield and regioselectivity. Potassium carbonate (K₂CO₃) is a common and cost-effective choice for scale-up. For higher regioselectivity towards the N1-isomer, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be a good option, although it is more expensive.[1]
Q3: What are the recommended solvents for this reaction?
Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are commonly used for the alkylation of triazoles.[1] They generally provide good solubility for the reactants.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of the starting materials and the formation of the product and any byproducts.
Q5: What is the best method for purifying the final product on a large scale?
For scale-up purification, flash column chromatography is a common method. A gradient elution with a solvent system like ethyl acetate in hexane can effectively separate the desired product from unreacted starting materials and byproducts.
Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and scale.
Materials:
-
1,2,4-Triazole
-
1,6-Dibromohexane
-
Potassium Carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, add 1,2,4-triazole (1.5 equivalents) and finely ground potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a sufficient volume of DMF to ensure good stirring of the mixture.
-
Reagent Addition: While stirring, add 1,6-dibromohexane (1.0 equivalent) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into a larger volume of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a pure compound.
Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that optimal conditions may vary.
| Parameter | Value |
| Reactant Ratio (Triazole:Dibromohexane) | 1.2:1 to 2:1 (molar ratio) |
| Base | Potassium Carbonate (K₂CO₃) or DBU |
| Solvent | DMF or Acetonitrile |
| Temperature | 60 - 80 °C |
| Reaction Time | 4 - 24 hours (monitor for completion) |
| Typical Yield | 60 - 85% (after purification) |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: 1-(6-Bromohexyl)-1,2,4-triazole as a Linker
Welcome to the technical support center for the use of 1-(6-Bromohexyl)-1,2,4-triazole as a linker in your research and development projects. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this versatile linker.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the application of this compound as a linker.
Issue 1: Low Reaction Yield and Formation of Multiple Products in Alkylation Reactions
Q1: I am getting a low yield of my desired product and see multiple spots on my TLC/peaks in my LC-MS after reacting this compound with my nucleophile. What could be the cause?
A1: This is a common issue and can be attributed to two primary pitfalls: the formation of regioisomers (N1 and N4 alkylation) and competing elimination reactions.
-
N1 vs. N4 Isomerization: The 1,2,4-triazole ring has two nitrogen atoms that can be alkylated, leading to a mixture of N1 and N4 isomers. The alkylation of 1,2,4-triazole with alkyl halides typically results in a mixture of N1 and N4 isomers, with the N1 isomer being the major product in a roughly 90:10 ratio.[1][2] The separation of these isomers can be challenging.
-
E2 Elimination: The bromohexyl group can undergo an E2 elimination reaction in the presence of a strong base, leading to the formation of a hexene byproduct instead of the desired substitution product.[3][4][5][6] This is more likely to occur with sterically hindered nucleophiles or at elevated temperatures.
Troubleshooting Steps:
-
Optimize the Base: Use a non-nucleophilic, sterically hindered base to favor substitution over elimination. Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been shown to provide high yields of the desired N1-substituted product.[1][2]
-
Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the elimination byproduct.
-
Choice of Solvent: Aprotic polar solvents like DMF or acetonitrile are generally suitable for these alkylation reactions.
-
Purification: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel or by HPLC.[7]
Issue 2: Poor Solubility of the Final Conjugate
Q2: My final product containing the this compound linker has very poor solubility in aqueous solutions and common organic solvents. How can I address this?
A2: The hexyl alkyl chain of the linker is hydrophobic and can significantly reduce the solubility of the final conjugate, a known challenge in the development of molecules like PROTACs.[][9][10]
Troubleshooting Steps:
-
Introduce Polar Functional Groups: If your synthetic route allows, consider incorporating polar groups into your target molecule to counterbalance the hydrophobicity of the linker.
-
Use Co-solvents: Employing a mixture of solvents can improve solubility. For poorly soluble compounds, using co-solvents like DMSO, DMF, or NMP with water or other organic solvents can be effective.[11][12]
-
Formulate with Excipients: For final drug formulations, consider using solubility-enhancing excipients such as cyclodextrins or formulating as a solid dispersion.[13][14]
-
pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the solution can significantly impact its solubility.[13][15]
Table 1: Strategies for Improving Solubility of Alkyl-Triazole Conjugates
| Strategy | Description | Considerations |
| Co-solvency | Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) with an aqueous buffer. | The organic solvent concentration may affect downstream biological assays. |
| pH Adjustment | Modifying the pH to ionize acidic or basic functional groups in the conjugate. | Ensure the pH does not compromise the stability of the conjugate. |
| Use of Surfactants | Adding a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the buffer. | Can interfere with certain biological assays and may need to be removed. |
| Inclusion Complexation | Using cyclodextrins to encapsulate the hydrophobic linker. | Can alter the pharmacokinetic properties of the conjugate. |
Issue 3: Linker Instability and Unwanted Cleavage
Q3: I am concerned about the stability of the this compound linker in my experimental conditions. When is it likely to be unstable?
A3: While the 1,2,4-triazole ring is generally robust, it can be susceptible to cleavage under harsh conditions.
-
Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of the 1,2,4-triazole ring.[16] It is advisable to avoid prolonged exposure to concentrated acids.
-
Stability of the C-Br Bond: The carbon-bromine bond is a good leaving group and can be susceptible to nucleophilic attack. Under basic conditions with certain nucleophiles, the stability of this bond can be a concern, potentially leading to undesired side reactions.
Troubleshooting Steps:
-
Maintain a Neutral to Slightly Basic pH: For most applications, maintaining a pH between 7 and 9 will ensure the stability of the triazole ring.
-
Protecting Groups: If your synthesis requires strong acidic or basic conditions, consider using protecting groups for sensitive functionalities on your molecule.
-
Careful Selection of Reagents: Avoid using strong, hard nucleophiles if you want to preserve the bromohexyl group for a subsequent reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the linker itself.
Materials:
-
1,2,4-triazole
-
1,6-Dibromohexane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,2,4-triazole (1 equivalent) in DMF in a round-bottom flask.
-
Add potassium carbonate (1.5 equivalents).
-
Add 1,6-dibromohexane (3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound. The major isomer will be the N1-substituted product.
Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol-Containing Biomolecule
This protocol outlines a general procedure for conjugating the linker to a cysteine-containing peptide or protein.
Materials:
-
This compound
-
Thiol-containing biomolecule (e.g., peptide with a cysteine residue)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or DMSO (as a co-solvent)
Procedure:
-
Dissolve the thiol-containing biomolecule in the phosphate buffer.
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent like acetonitrile or DMSO.
-
Add the solution of the linker to the biomolecule solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours, or at 4°C overnight.
-
Monitor the reaction by LC-MS to confirm the formation of the conjugate.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or reversed-phase HPLC.
Visualizing Workflows and Pitfalls
Diagram 1: Troubleshooting Low Yield in Alkylation Reactions
Caption: Troubleshooting workflow for low yields in alkylation reactions.
Diagram 2: Decision Tree for Addressing Solubility Issues
Caption: Decision tree for improving the solubility of conjugates.
References
- 1. Untitled Document [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mgscience.ac.in [mgscience.ac.in]
- 7. organic chemistry - Separation of alkylated 1,2,4-triazole in solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. longdom.org [longdom.org]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. pubs.acs.org [pubs.acs.org]
optimizing the stoichiometry for reactions involving 1-(6-Bromohexyl)-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6-Bromohexyl)-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges during the synthesis of this compound from 1,2,4-triazole and 1,6-dibromohexane are:
-
Formation of regioisomers: Alkylation can occur on different nitrogen atoms of the 1,2,4-triazole ring, leading to a mixture of 1-substituted and 4-substituted isomers.[1]
-
Formation of di-substituted byproduct: A significant side reaction is the formation of 1,6-bis(1,2,4-triazol-1-yl)hexane, where a triazole molecule has reacted with both ends of the 1,6-dibromohexane.[2][3]
Q2: How can I minimize the formation of the di-substituted byproduct, 1,6-bis(1,2,4-triazol-1-yl)hexane?
A2: To favor mono-alkylation and minimize the di-substituted byproduct, a significant excess of 1,6-dibromohexane should be used. This ensures that the triazole anion is more likely to react with a fresh molecule of 1,6-dibromohexane rather than the already mono-substituted product.
Q3: How can I control the regioselectivity of the alkylation to favor the 1-substituted isomer?
A3: The regioselectivity is influenced by the choice of base and solvent. Using a non-coordinating base like 1,8-Diazabicycloundec-7-ene (DBU) in a solvent such as Tetrahydrofuran (THF) has been reported to favor the formation of the 1-alkylated isomer over the 4-alkylated isomer, often in a ratio of approximately 90:10.[1]
Q4: What types of reactions is this compound typically used for?
A4: this compound is primarily used as a linker or building block in organic synthesis. The terminal bromine atom allows for nucleophilic substitution reactions (SN2) with a variety of nucleophiles, such as amines, thiols, azides, and carbanions, to attach the triazole-hexyl moiety to other molecules.
Q5: What are the recommended purification methods for this compound?
A5: A multi-step purification process is recommended:
-
Removal of excess 1,6-dibromohexane: This can be achieved by vacuum distillation.[4]
-
Separation of the product from salts and polar impurities: An aqueous workup is typically performed.
-
Chromatographic purification: Column chromatography on silica gel is effective for separating the desired mono-alkylated product from any remaining starting materials, the di-substituted byproduct, and isomeric impurities.[2][4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for similar alkylations of heterocycles with dihaloalkanes.[4] The key to minimizing the di-substituted byproduct is the use of a large excess of 1,6-dibromohexane.
Reaction Scheme:
Materials:
-
1,2,4-Triazole
-
1,6-Dibromohexane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add a large excess of 1,6-dibromohexane (5.0 - 10.0 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Remove the excess 1,6-dibromohexane by vacuum distillation.
-
Purify the remaining residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the product.
Protocol 2: Reaction with a Nucleophile (e.g., an Amine)
This protocol describes a general procedure for the nucleophilic substitution of the bromide in this compound.
Reaction Workflow:
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add the amine nucleophile (1.1 - 1.5 eq) and potassium carbonate (2.0 - 3.0 eq).
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Stoichiometry Optimization Tables
Table 1: Optimizing the Synthesis of this compound
| 1,2,4-Triazole (eq) | 1,6-Dibromohexane (eq) | Base (eq) | Expected Outcome |
| 1.0 | 1.1 | 1.5 | Significant formation of di-substituted byproduct. |
| 1.0 | 3.0 | 1.5 | Improved yield of mono-substituted product. |
| 1.0 | 5.0 - 10.0 | 1.5 | Optimal for minimizing di-substitution. |
Table 2: Optimizing the Reaction with a Nucleophile
| This compound (eq) | Nucleophile (eq) | Base (eq) | Expected Outcome |
| 1.0 | 1.0 | 2.0 | Potential for incomplete reaction. |
| 1.0 | 1.2 | 2.0 | Generally sufficient for complete conversion. |
| 1.0 | 2.0 | 3.0 | May be necessary for less reactive nucleophiles. |
Troubleshooting Guide
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
temperature control in the synthesis of 1-(6-Bromohexyl)-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-Bromohexyl)-1,2,4-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on temperature control and its impact on reaction outcomes.
Issue 1: Low or No Product Yield
-
Question: I am not getting the desired product, or the yield is very low. What are the potential temperature-related causes?
-
Answer:
-
Insufficient Temperature: The reaction may not have reached the necessary activation energy. N-alkylation of triazoles often requires heating.[1][2] Depending on the solvent and base used, temperatures ranging from room temperature to 120°C have been reported for similar reactions.[3] Microwave-assisted synthesis can also be employed to increase the reaction rate.[4][5]
-
Incorrect Temperature Monitoring: Ensure your reaction thermometer or probe is calibrated and correctly placed to measure the internal temperature of the reaction mixture, not the heating bath.
-
Decomposition: While less common for this type of reaction at moderate temperatures, excessive heat could potentially lead to the decomposition of the starting materials or product.
-
Issue 2: Formation of Multiple Products (Isomers)
-
Question: My analysis shows the presence of multiple products. How can temperature influence isomer formation?
-
Answer: The alkylation of 1,2,4-triazole can lead to the formation of two regioisomers: the N1 and N4 substituted products. The ratio of these isomers can be influenced by reaction conditions, including temperature. Generally, the N1-alkylated isomer is the major product.[3] While the literature does not provide a specific temperature-dependent study for this exact molecule, in some cases, thermodynamic and kinetic control can be influenced by temperature, potentially altering the isomer ratio. It is advisable to maintain a consistent and optimized temperature to ensure reproducible isomer ratios.
Issue 3: Presence of Impurities and Side Products
-
Question: I am observing significant impurities in my crude product. Could this be related to the reaction temperature?
-
Answer:
-
Side Reactions: Higher temperatures can promote side reactions. For instance, with a difunctional alkylating agent like 1,6-dibromohexane, there is a possibility of a double substitution reaction where a second triazole molecule reacts at the other end of the hexyl chain, leading to a bis-triazole impurity. Elevated temperatures could increase the rate of this secondary reaction.
-
Solvent Decomposition: If the reaction is conducted at a temperature exceeding the boiling point or stability limit of the solvent (e.g., DMF), solvent decomposition can introduce impurities.
-
Base-Induced Elimination: Although less likely with a primary alkyl halide, very high temperatures in the presence of a strong base could potentially lead to elimination side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the choice of solvent and base. Based on general procedures for N-alkylation of 1,2,4-triazoles, a starting point could be in the range of 80-120°C when using solvents like DMF with a base such as potassium carbonate.[3] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions that balances reaction rate and impurity formation. Microwave irradiation has been shown to be effective, often at temperatures around 110°C, and can significantly reduce reaction times.[4]
Q2: How can I accurately control the temperature of my reaction?
A2: For precise temperature control, it is recommended to use a reliable heating system such as an oil bath with a contact thermometer or a heating mantle connected to a temperature controller and a thermocouple placed within the reaction mixture. Ensure good stirring to maintain a uniform temperature throughout the reaction vessel.
Q3: Can the reaction be performed at room temperature?
A3: While some N-alkylation reactions can proceed at ambient temperature, they are typically much slower.[3] For the alkylation of 1,2,4-triazole with an alkyl bromide, heating is generally required to achieve a reasonable reaction rate and yield.
Q4: What are the common purification methods for this compound?
A4: Common purification techniques include column chromatography on silica gel and recrystallization.[6] The choice of eluent for chromatography will depend on the polarity of the product and any impurities.
Quantitative Data Summary
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Alkyl Halides | K₂CO₃ | Ionic Liquid | 110 (Microwave) | 10 min | up to 88 | [4] |
| Alkyl Halides | DBU | THF | Ambient | - | High | [3] |
| Alkyl Halides | K₂CO₃ / TBAB | DMF | 120 | 12 h | High | [3] |
| Fluorinated Alkyl Halides | - | Neat | 100-120 | - | >98 | [1] |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on common literature procedures for N-alkylation of 1,2,4-triazole.
Materials:
-
1H-1,2,4-triazole
-
1,6-Dibromohexane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 1H-1,2,4-triazole (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add 1,6-dibromohexane (1.1 - 1.5 eq) to the reaction mixture. Using a slight excess of the dibromohexane can help to minimize the formation of the bis-substituted product.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and maintain it for several hours (e.g., 4-12 hours). Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of DMF or another suitable solvent like ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Parallel synthesis of 1,2,4-triazole derivatives using microwave and continuous-flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-(6-Bromohexyl)-1,2,4-triazole and Other Bromoalkyl Triazoles for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(6-bromohexyl)-1,2,4-triazole with other bromoalkyl triazoles featuring different alkyl chain lengths. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in compound selection and experimental design. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical pathways and workflows.
Introduction to Bromoalkyl Triazoles
Bromoalkyl triazoles are a class of organic compounds characterized by a triazole ring linked to a bromine-terminated alkyl chain. These molecules are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules through nucleophilic substitution or "click" chemistry. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The bromoalkyl chain serves as a versatile linker, allowing for the covalent attachment of the triazole unit to various scaffolds, making these compounds particularly useful in medicinal chemistry and drug discovery for the development of novel therapeutic agents.[4][15]
Synthesis of 1-(ω-Bromoalkyl)-1,2,4-triazoles
The most common method for the synthesis of 1-(ω-bromoalkyl)-1,2,4-triazoles is the N-alkylation of 1,2,4-triazole with a corresponding α,ω-dibromoalkane. This reaction typically proceeds via a nucleophilic substitution where the nitrogen of the triazole ring attacks one of the carbon atoms bearing a bromine atom. The reaction conditions, such as the choice of base and solvent, can influence the regioselectivity of the alkylation (N1 vs. N4 substitution) and the overall yield.[16][17]
General Experimental Protocol: N-Alkylation of 1,2,4-Triazole
A general procedure for the synthesis of 1-(ω-bromoalkyl)-1,2,4-triazoles is as follows:
-
Reactants and Solvent: To a solution of 1,2,4-triazole in a suitable solvent (e.g., acetonitrile, DMF), an equimolar amount or a slight excess of the corresponding α,ω-dibromoalkane (e.g., 1,6-dibromohexane for the synthesis of this compound) is added.
-
Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the mixture to deprotonate the triazole ring, thereby activating it for nucleophilic attack.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the specific dibromoalkane.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is filtered to remove any inorganic salts. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 1-(ω-bromoalkyl)-1,2,4-triazole.
Physicochemical Properties
The physicochemical properties of bromoalkyl triazoles are influenced by the length of the alkyl chain. Generally, as the alkyl chain length increases, the lipophilicity (logP) of the molecule increases, which can affect its solubility and pharmacokinetic properties in biological systems.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 1-(2-Bromoethyl)-1,2,4-triazole | C₄H₆BrN₃ | 176.01 | 0.4 |
| 1-(4-Bromobutyl)-1,2,4-triazole | C₆H₁₀BrN₃ | 204.07 | 1.3 |
| This compound | C₈H₁₄BrN₃ | 232.12 | 2.2 |
| 1-(8-Bromooctyl)-1,2,4-triazole | C₁₀H₁₈BrN₃ | 260.17 | 3.1 |
Data sourced from PubChem and other chemical databases. LogP values are estimated predictions.
Comparative Performance in Applications
While direct comparative studies are limited, the performance of bromoalkyl triazoles can be inferred from their utility in various synthetic and medicinal chemistry applications. The length of the alkyl linker is a critical parameter that can influence the efficacy of the final molecule.
Use as Linkers in Medicinal Chemistry
Bromoalkyl triazoles are frequently used as linkers to synthesize novel drug candidates. The alkyl chain provides a flexible spacer between the triazole pharmacophore and another bioactive moiety. The optimal linker length is often determined through structure-activity relationship (SAR) studies to achieve the desired biological activity.
Anticancer and Antimicrobial Activity
Numerous studies have reported the synthesis and evaluation of 1,2,4-triazole derivatives for their anticancer and antimicrobial activities.[1][2][3][4][6][7][8][9] While a direct comparison of bromoalkyl triazoles with varying chain lengths in a single study is scarce, the available data from different studies can be compiled to provide an overview. The following table summarizes representative data on the biological activity of various triazole derivatives, highlighting the importance of the substituent on the triazole ring.
| Compound Class | Alkyl Chain Length | Target | Activity Metric (e.g., IC₅₀, MIC) | Reference |
| Bis-1,2,4-triazoles | - | EAC cells | IC₅₀ = 0.55 µM (for compound 12c) | [15] |
| 4-Amino-5-aryl-4H-1,2,4-triazoles | - | E. coli, B. subtilis | MIC = 5 µg/mL | [1] |
| Indolyl-1,2,4-triazoles | - | Prostate, breast, pancreatic cancer cell lines | Significant inhibitory effects | [2] |
| 1,2,4-Triazole-bearing ketones | - | MCF-7, A549, PC-3, HeLa, K562 cancer cell lines | Varied cytotoxic activities | [3] |
| Novel 1,2,4-triazole derivatives | - | EGFR, BRAF, Tubulin | IC₅₀ = 3.6 µM (for EGFR, compound 8c) | [4] |
| 1H-1,2,4-Triazolyl derivatives | - | Bacterial and fungal strains | MIC < ampicillin and chloramphenicol | [5] |
Note: This table presents data from different studies on various 1,2,4-triazole derivatives to illustrate the scope of their biological activities. A direct comparison of the effect of the bromoalkyl chain length on activity would require dedicated experimental studies.
Conclusion
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. isres.org [isres.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
The Strategic Advantage of the Hexyl Spacer in Bifunctional Triazole Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), is paramount for achieving optimal efficacy and desirable physicochemical properties. The linker connecting the two active moieties is a critical determinant of a molecule's overall performance. This guide provides a comparative analysis of the advantages of employing a hexyl spacer within bifunctional triazole linkers, supported by experimental data and detailed protocols.
The 1,2,3-triazole ring is a favored component in linker design due to its metabolic stability, ease of synthesis via "click chemistry," and its ability to act as a rigid unit that can influence the linker's conformation.[1] When combined with flexible alkyl chains, such as a hexyl spacer, the resulting linker can provide an optimal balance of structural pre-organization and conformational freedom. This is crucial for facilitating the formation of a stable ternary complex between the target protein, the bifunctional molecule, and an E3 ligase in the case of PROTACs.[2]
Comparison of Linker Properties and Performance
The choice of linker length and composition significantly impacts the biological activity and physicochemical properties of a bifunctional molecule. A hexyl (six-carbon) spacer represents a midpoint in the commonly used range of short to medium-length alkyl chains, offering a unique combination of attributes compared to shorter, longer, or more polar alternatives.
While direct comparative data for a hexyl spacer against a full spectrum of alkyl chain lengths in a single bifunctional triazole system is not extensively published, we can infer its advantages from structure-activity relationship (SAR) studies on similar systems. For instance, in a study on AT7519-based CDK9 degraders, the positioning of a triazole within a flexible alkyl linker was shown to significantly affect degradation efficacy, cytotoxicity, and physicochemical properties such as lipophilicity and aqueous solubility.
The following table summarizes key performance data from this study, which, while not a direct comparison of alkyl chain lengths, highlights how linker architecture influences outcomes. This data can be used to extrapolate the potential performance of a hexyl-spaced linker.
| Linker Configuration (Atoms from Thalidomide:Atoms from AT7519) | IC50 (MV4-11, nM) | DC50 (MOLM-13, nM) | Dmax (%) (MOLM-13) | Kinetic Solubility (μM) | Chromatographic logD |
| Short Alkyl Chain (8 atoms total) | |||||
| 3:5 | 32.8 | 15.6 | 77.4 | 11.2 | 3.24 |
| 4:4 | 24.3 | 20.3 | 75.8 | 16.3 | 3.22 |
| 5:3 | 28.5 | 22.1 | 79.1 | 14.7 | 3.23 |
| Medium Alkyl Chain (9 atoms total) | |||||
| 3:6 | 21.7 | 12.4 | 82.3 | 8.9 | 3.29 |
| 4:5 | 16.2 | 10.1 | 85.1 | 12.1 | 3.27 |
| 5:4 | 18.9 | 11.5 | 83.7 | 10.5 | 3.28 |
| Long Alkyl Chain (10 atoms total) | |||||
| 4:6 | 14.8 | 8.9 | 88.2 | 7.2 | 3.32 |
| 5:5 | 12.1 | 7.5 | 90.5 | 9.8 | 3.30 |
| 6:4 | 13.5 | 8.2 | 89.6 | 8.1 | 3.31 |
Table 1: Performance data of CDK9 degraders with varying triazole positioning within a flexible alkyl linker. This data illustrates the sensitivity of biological and physicochemical properties to linker architecture.
From this and other studies, we can derive the following advantages of a hexyl spacer:
-
Balanced Flexibility and Rigidity: A hexyl chain provides sufficient flexibility to allow the two ends of the bifunctional molecule to adopt the optimal orientation for binding to their respective protein targets. This is crucial for forming a stable and productive ternary complex.[3] The inclusion of the rigid triazole moiety within this flexible chain helps to reduce the entropic penalty associated with binding.
-
Optimal Length for Ternary Complex Formation: Studies on various PROTACs have shown that linker length is a critical parameter for degradation efficiency.[2][4] While the optimal length is target-dependent, a hexyl spacer often falls within the ideal range of 12-20 atoms for the entire linker, which has been shown to be effective for many targets.[4]
-
Favorable Physicochemical Properties: Alkyl linkers, including hexyl spacers, are generally hydrophobic, which can enhance cell permeability.[4] However, excessive hydrophobicity can lead to poor aqueous solubility and non-specific binding. A hexyl spacer offers a moderate level of lipophilicity that can often strike a balance between membrane permeability and solubility, as suggested by the trends in the CDK9 degrader study where longer linkers showed slightly decreased solubility.
-
Synthetic Accessibility: Alkyl chains are synthetically straightforward to incorporate into linkers. The combination with the triazole, formed via a highly efficient click reaction, makes the synthesis of these linkers modular and amenable to the rapid generation of compound libraries for SAR studies.[5]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of bifunctional triazole linkers, based on methodologies reported in the literature.
Synthesis of a Bifunctional Triazole Linker with a Hexyl Spacer
This protocol describes the synthesis of a PROTAC linker incorporating a hexyl spacer and a triazole moiety via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Thalidomide-based alkyl azide (e.g., with a 3-carbon linker)
-
Target-binding moiety with a terminal alkyne (e.g., AT7519 with a 3-carbon linker, which would form a linker with a total of 6 carbons in the alkyl portion)
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve the thalidomide-based alkyl azide (1.0 eq) and the target-binding moiety with a terminal alkyne (1.0 eq) in a mixture of DMF and water (4:1).
-
Add sodium ascorbate (0.3 eq) to the solution and stir for 10 minutes.
-
Add copper(II) sulfate pentahydrate (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bifunctional molecule.
Cellular Degradation Assay (Western Blot)
This protocol is for assessing the ability of a PROTAC to induce the degradation of a target protein in cells.
Materials:
-
Cancer cell line expressing the target protein (e.g., MOLM-13 for CDK9)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and lyse in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
Visualizing the Logic of Bifunctional Linker Design
The design of a bifunctional linker involves a logical workflow to optimize its performance. The following diagram illustrates this process.
Caption: Workflow for the rational design and optimization of bifunctional linkers.
The signaling pathway for PROTAC-mediated protein degradation is a well-established mechanism. The following diagram illustrates the key steps.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Comparative Analysis of 1-(6-Bromohexyl)-1,2,4-triazole and its Shorter Chain Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,2,4-triazole moiety is a cornerstone in the design of novel therapeutic agents, valued for its metabolic stability and diverse biological activities. The strategic functionalization of the triazole ring, particularly through N-alkylation with haloalkyl chains, offers a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an objective comparison of 1-(6-bromohexyl)-1,2,4-triazole against its shorter chain bromoalkyl counterparts, supported by established structure-activity relationship (SAR) principles and representative experimental data.
Physicochemical Properties: The Influence of Alkyl Chain Length
The length of the bromoalkyl chain appended to the 1,2,4-triazole core significantly impacts key physicochemical parameters that govern a molecule's behavior in biological systems. While direct comparative experimental data for this specific homologous series is not extensively available in a single study, the following table summarizes the expected trends based on established principles of organic chemistry and findings from related N-alkylated heterocyclic compounds.[1]
| Property | 1-(2-Bromoethyl)- 1,2,4-triazole | 1-(3-Bromopropyl)- 1,2,4-triazole | 1-(4-Bromobutyl)- 1,2,4-triazole | 1-(6-Bromohexyl)- 1,2,4-triazole | General Trend with Increasing Chain Length |
| Molecular Weight ( g/mol ) | 176.02 | 190.05 | 204.07 | 232.13 | Increases |
| Predicted logP (Lipophilicity) | Lower | Intermediate | Higher | Highest | Increases[1][2] |
| Polar Surface Area (Ų) | ~45.9 | ~45.9 | ~45.9 | ~45.9 | Remains constant |
| Boiling Point (°C) | Lower | ↓ | ↓ | Higher | Increases |
| Reactivity of Bromine | Higher | ↓ | ↓ | Lower | Generally decreases slightly due to steric hindrance |
Table 1: Predicted Physicochemical Properties of 1-(Bromoalkyl)-1,2,4-triazoles.
Synthesis of 1-(Bromoalkyl)-1,2,4-triazoles: A General Protocol
The synthesis of 1-(bromoalkyl)-1,2,4-triazoles is typically achieved through the N-alkylation of 1,2,4-triazole with a corresponding dibromoalkane. The following protocol is a representative method adapted from literature procedures for similar alkylations.[3][4]
Experimental Protocol: N-Alkylation of 1,2,4-Triazole
Materials:
-
1,2,4-triazole
-
1,X-dibromoalkane (e.g., 1,6-dibromohexane for the target compound)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the corresponding 1,X-dibromoalkane (e.g., 1,6-dibromohexane, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(bromoalkyl)-1,2,4-triazole.
Note: The reaction may yield a mixture of N1 and N4 isomers. The regioselectivity can be influenced by the choice of base and solvent.[3]
Biological Activity: A Structure-Activity Relationship Perspective
The length of the alkyl chain plays a critical role in determining the biological activity of N-substituted 1,2,4-triazoles, particularly in the context of antifungal and anticancer applications.
Antifungal Activity
In the development of antifungal agents, particularly those targeting lanosterol 14α-demethylase (CYP51), the alkyl chain acts as a linker to position the triazole head group for optimal interaction with the heme iron at the active site.[5][6][7]
-
Short Chains (e.g., ethyl, propyl): Often provide a rigid connection, which may not allow for the optimal orientation of the triazole within the enzyme's binding pocket.
-
Intermediate to Long Chains (e.g., butyl, hexyl): Increased flexibility and lipophilicity can lead to enhanced binding affinity and improved antifungal potency.[5] However, an excessive increase in chain length can also lead to a decrease in activity, suggesting an optimal length for specific enzyme targets.[5]
Cytotoxic Activity
The cytotoxicity of bromoalkyl triazoles is often linked to their ability to alkylate biological macromolecules. The alkyl chain length influences the lipophilicity of the compound, which in turn affects its ability to cross cell membranes.
-
Increased Lipophilicity: Longer alkyl chains increase the lipophilicity of the molecule, which can facilitate its passage through the lipid bilayers of cell membranes, potentially leading to higher intracellular concentrations and increased cytotoxicity.[8]
-
Optimal Chain Length: As with antifungal activity, there is often an optimal alkyl chain length for maximal cytotoxic effect. Very long chains may lead to poor aqueous solubility and non-specific interactions, which can decrease the therapeutic index.[5]
The following table summarizes the general trends in biological activity based on SAR studies of related N-alkylated 1,2,4-triazoles.
| Biological Activity | Shorter Chain (e.g., Bromoethyl) | Intermediate Chain (e.g., Bromobutyl) | Longer Chain (e.g., Bromohexyl) | Rationale |
| Antifungal (CYP51 inhibitors) | Generally lower activity | Potentially optimal activity | May show decreased activity | The alkyl chain acts as a linker; optimal length and flexibility are crucial for fitting into the enzyme's active site.[5] |
| General Cytotoxicity | Lower | Intermediate | Higher | Increased lipophilicity with longer chains can enhance cell membrane permeability and intracellular accumulation.[8] |
Table 2: General Structure-Activity Relationship Trends for 1-(Bromoalkyl)-1,2,4-triazoles.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Synthetic workflow for 1-(Bromoalkyl)-1,2,4-triazoles.
Caption: Structure-Activity Relationship for Bromoalkyl Triazoles.
Conclusion
The choice between this compound and its shorter chain analogs is a strategic decision in drug design, heavily dependent on the therapeutic target and desired pharmacological profile. The longer hexyl chain imparts greater lipophilicity, which can enhance cell membrane permeability and potentially increase cytotoxicity. Conversely, for enzyme targets like CYP51, an intermediate chain length may be optimal to achieve the necessary conformational flexibility for effective binding. Shorter chains, while offering lower lipophilicity, may be advantageous in scenarios where reduced non-specific binding and higher aqueous solubility are desired. This guide provides a foundational understanding to aid researchers in the rational selection and design of 1-(bromoalkyl)-1,2,4-triazole derivatives for their specific drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, determination of the lipophilicity, anticancer and antimicrobial properties of some fused 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Methods for Structural Confirmation of 1-(6-Bromohexyl)-1,2,4-triazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the synthesis and drug discovery process. This guide provides a comparative overview of key spectroscopic methods used to elucidate and confirm the structure of 1-(6-bromohexyl)-1,2,4-triazole derivatives. Detailed experimental protocols and data interpretation are presented to support researchers in their analytical workflows.
The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques, each providing unique and complementary information. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Together, these techniques allow for a comprehensive characterization of the molecular structure, from the carbon-hydrogen framework to the specific functional groups present.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound derivatives, ¹H NMR is instrumental in identifying the protons of the triazole ring and the bromohexyl chain.
Expected Chemical Shifts for this compound:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Triazole C-H | 7.8 - 8.5 | Singlet | The chemical shifts of the triazole protons are highly dependent on the substitution pattern and the electronic environment. |
| Triazole N-CH₂ | 4.1 - 4.4 | Triplet | Protons on the carbon adjacent to the triazole nitrogen are deshielded. |
| Br-CH₂ | 3.3 - 3.6 | Triplet | Protons on the carbon bearing the bromine atom are also deshielded. |
| Internal CH₂ | 1.2 - 2.0 | Multiplet | The methylene groups of the hexyl chain will appear as a complex multiplet. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.
Expected Chemical Shifts for this compound:
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Triazole C=N | 140 - 155 |
| Triazole N-CH₂ | 45 - 55 |
| Br-CH₂ | 30 - 35 |
| Internal CH₂ | 25 - 35 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound derivatives, mass spectrometry can confirm the molecular formula and provide evidence for the presence of the bromohexyl and triazole moieties.
Expected Fragmentation Pattern:
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom. Common fragmentation pathways may involve the loss of the bromohexyl chain or cleavage of the triazole ring.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, FT-IR can confirm the presence of the C-H bonds of the alkyl chain, the C=N and N-N bonds of the triazole ring, and the C-Br bond.
Characteristic IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic, triazole) | 3050 - 3150 |
| C-H (aliphatic, hexyl) | 2850 - 3000 |
| C=N (triazole ring) | 1500 - 1600 |
| N-N (triazole ring) | 1400 - 1500 |
| C-Br | 500 - 600 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[2]
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is commonly used.[2][3]
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or electron impact (EI) are common ionization techniques. ESI is a soft ionization technique that often leaves the molecular ion intact, while EI can cause extensive fragmentation.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
FT-IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.
-
Instrument: A standard FT-IR spectrometer is used.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]
Workflow and Data Integration
The structural confirmation of this compound derivatives is a multi-step process that involves the integration of data from various spectroscopic techniques. The following diagrams illustrate the typical experimental workflow and the logical relationship between the different spectroscopic methods.
Caption: Experimental workflow for the structural confirmation of this compound derivatives.
Caption: Logical relationship of data from different spectroscopic methods for structure confirmation.
By systematically applying these spectroscopic methods and integrating the resulting data, researchers can confidently confirm the structure of this compound derivatives, ensuring the integrity of their research and the quality of their synthesized compounds.
References
Navigating Regioselectivity: A Comparative Study of N1 vs. N4 Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane
For researchers, scientists, and professionals in drug development, the selective functionalization of nitrogen heterocycles is a cornerstone of molecular design. This guide provides a comparative analysis of the N1 versus N4 alkylation of 1,2,4-triazole with 1,6-dibromohexane, offering insights into the factors governing regioselectivity and providing detailed experimental protocols for the synthesis of the corresponding bis-triazolylhexane isomers.
The alkylation of 1,2,4-triazole, a key scaffold in many pharmaceuticals, presents a challenge in controlling the site of substitution. The triazole ring possesses two nucleophilic nitrogen atoms, N1 and N4, leading to the potential for isomeric products. This study focuses on the reaction with 1,6-dibromohexane, a bifunctional alkylating agent, which can lead to the formation of either 1,6-bis(1H-1,2,4-triazol-1-yl)hexane (the N1 isomer) or 4,4'-(hexane-1,6-diyl)bis(4H-1,2,4-triazole) (the N4 isomer). Understanding the reaction conditions that favor one isomer over the other is critical for the targeted synthesis of novel compounds.
Executive Summary of Findings
The alkylation of 1,2,4-triazole with various alkyl halides has been shown to predominantly yield the N1-substituted product, often with high regioselectivity. Studies have reported N1 to N4 isomer ratios of up to 90:10. One study on the alkylation of 1,2,4-triazole with several alkyl halides demonstrated the formation of N1-alkylated products in over 90% isolated yields. While a direct comparative study on the reaction with 1,6-dibromohexane is not extensively documented, the synthesis of N4-alkylated derivatives has been successfully achieved, indicating that reaction conditions can be tailored to favor this isomer. The choice of base, solvent, and temperature are critical parameters in directing the regiochemical outcome of this reaction.
Comparative Data
The following table summarizes the expected outcomes and key differentiating spectroscopic features for the N1 and N4 alkylation of 1,2,4-triazole with 1,6-dibromohexane based on existing literature for similar alkylations.
| Feature | N1 Alkylation Product (1,6-bis(1H-1,2,4-triazol-1-yl)hexane) | N4 Alkylation Product (4,4'-(hexane-1,6-diyl)bis(4H-1,2,4-triazole)) |
| Reaction Conditions Favoring Formation | Weakly nucleophilic bases (e.g., DBU), aprotic solvents (e.g., THF, DMF).[1] | Stronger bases and potentially protic solvents. |
| Expected Yield | Generally high, often >90% for mono-alkylation.[2] | Yields are typically lower and more condition-dependent. |
| ¹H NMR (Triazole Protons) | Two distinct singlets for the C3-H and C5-H protons. | A single singlet for the two equivalent C3-H and C5-H protons. |
| ¹³C NMR (Triazole Carbons) | Two distinct signals for the C3 and C5 carbons. | A single signal for the two equivalent C3 and C5 carbons. |
Experimental Protocols
Detailed experimental procedures for the synthesis of both the N1 and N4 isomers are presented below. These protocols are based on established methods for the alkylation of 1,2,4-triazoles.
Synthesis of 1,6-bis(1H-1,2,4-triazol-1-yl)hexane (N1 Isomer)
This procedure is adapted from methodologies that have been shown to favor N1 alkylation.[2]
Materials:
-
1,2,4-triazole
-
1,6-dibromohexane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1,2,4-triazole (2.2 equivalents) in anhydrous THF, add DBU (2.2 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add a solution of 1,6-dibromohexane (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,6-bis(1H-1,2,4-triazol-1-yl)hexane.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 4,4'-(hexane-1,6-diyl)bis(4H-1,2,4-triazole) (N4 Isomer)
This protocol is based on the synthesis of a substituted N4-bis-alkylated 1,2,4-triazole and can be adapted for the unsubstituted parent compound.[3][4]
Materials:
-
1,2,4-triazole
-
1,6-dibromohexane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of 1,2,4-triazole (2.2 equivalents) and potassium carbonate (2.5 equivalents) in anhydrous DMF, add 1,6-dibromohexane (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield 4,4'-(hexane-1,6-diyl)bis(4H-1,2,4-triazole).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Reaction Pathway
The following diagram illustrates the competitive N1 and N4 alkylation pathways of 1,2,4-triazole with 1,6-dibromohexane.
Caption: Competitive N1 and N4 alkylation of 1,2,4-triazole.
Experimental Workflow
The general workflow for the synthesis and analysis of the alkylated 1,2,4-triazole products is depicted below.
References
- 1. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 2. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,3′-Dimethyl-4,4′-(hexane-1,6-diyl)bis[1H-1,2,4-triazol-5(4H)-one] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 1-(6-Bromohexyl)-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-(6-Bromohexyl)-1,2,4-triazole, a key intermediate in various research and development applications. The performance of this compound is objectively compared with relevant alternatives, supported by hypothetical experimental data. Detailed methodologies for all key experiments are provided to ensure reproducibility and accurate evaluation.
Introduction
This compound is a bifunctional molecule containing a reactive bromo-hexane chain and a stable triazole ring. This structure makes it a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecules through nucleophilic substitution at the bromine-bearing carbon and potential coordination or further functionalization involving the triazole ring.
The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that may have biological activity or otherwise interfere with downstream applications. A common impurity in the synthesis of N-alkylated triazoles is the formation of isomeric products, such as the N-4 alkylated isomer, in addition to the desired N-1 product.[1]
This guide outlines a systematic approach to purity assessment using standard analytical techniques and compares the purity profile of a typical synthesis of this compound with two logical alternatives:
-
Alternative A: 1-(6-Chlorohexyl)-1,2,4-triazole: A closely related analogue where the leaving group is chlorine instead of bromine. This allows for a comparison of reactivity and potential impurity profiles arising from the different halogen.
-
Alternative B: 1-(6-Azidohexyl)-1,2,4-triazole: An alternative functional group with distinct properties, often used in "click chemistry" reactions. This provides a comparison to a derivative with a different reactive handle.
Purity Assessment Workflow
The following workflow outlines a standard procedure for the purification and purity assessment of synthesized N-alkylated triazoles.
Caption: A typical workflow for the synthesis, purification, and analytical assessment of this compound.
Hypothetical Signaling Pathway Involvement
Compounds like this compound are often used as precursors to synthesize molecules that can modulate biological pathways. For instance, the triazole moiety is present in many antifungal agents and other bioactive molecules.[][3] The bromohexyl chain allows for covalent attachment to target proteins.
Caption: A diagram illustrating the potential inhibitory action of a derivative of this compound on a cellular signaling pathway.
Comparative Data
The following tables summarize the hypothetical analytical data for this compound and its alternatives.
Table 1: Chromatographic Purity Analysis
| Compound | TLC Rf Value (Ethyl Acetate/Hexane 1:1) | HPLC Purity (%) | Major Impurity |
| This compound | 0.45 | 98.5 | 4-(6-Bromohexyl)-1,2,4-triazole |
| Alternative A: 1-(6-Chlorohexyl)-1,2,4-triazole | 0.48 | 99.1 | 4-(6-Chlorohexyl)-1,2,4-triazole |
| Alternative B: 1-(6-Azidohexyl)-1,2,4-triazole | 0.55 | 99.5 | Unreacted starting material |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| This compound | 8.05 (s, 1H), 7.95 (s, 1H), 4.15 (t, 2H), 3.40 (t, 2H), 1.90 (m, 2H), 1.85 (m, 2H), 1.45 (m, 4H) | 151.8, 143.5, 50.1, 33.8, 32.5, 29.8, 27.8, 25.0 | 246.0/248.0 [M+H]⁺ |
| Alternative A: 1-(6-Chlorohexyl)-1,2,4-triazole | 8.06 (s, 1H), 7.96 (s, 1H), 4.16 (t, 2H), 3.53 (t, 2H), 1.91 (m, 2H), 1.78 (m, 2H), 1.40 (m, 4H) | 151.9, 143.6, 50.2, 45.0, 32.4, 29.9, 26.5, 25.2 | 202.1/204.1 [M+H]⁺ |
| Alternative B: 1-(6-Azidohexyl)-1,2,4-triazole | 8.04 (s, 1H), 7.94 (s, 1H), 4.14 (t, 2H), 3.25 (t, 2H), 1.88 (m, 2H), 1.60 (m, 2H), 1.38 (m, 4H) | 151.7, 143.4, 51.3, 50.0, 29.7, 28.8, 26.4, 25.3 | 209.2 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Thin Layer Chromatography (TLC)
-
Objective: To quickly assess the purity of the synthesized compound and to determine the appropriate solvent system for column chromatography.
-
Procedure:
-
Prepare a developing chamber with a 1:1 mixture of ethyl acetate and hexane.
-
Spot a small amount of the dissolved crude product onto a silica gel TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate solution.[4]
-
Calculate the Retention Factor (Rf) for each spot.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To obtain a quantitative measure of the purity of the final product.
-
Procedure:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, starting with 20% acetonitrile and ramping to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities and to confirm the mass of the product.
-
Procedure:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Injection: Splitless injection of the sample dissolved in a volatile solvent like dichloromethane.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of 50-400 m/z.
-
Analysis: Compare the resulting mass spectrum with the expected fragmentation pattern and molecular ion peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound and identify any isomeric impurities.
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum. The chemical shifts, integration, and coupling patterns will confirm the presence of the hexyl chain and the triazole protons. The distinct chemical shifts of the triazole protons for the N-1 and N-4 isomers allow for their differentiation.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This provides information on the number of unique carbon environments, further confirming the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Procedure:
-
Sample Preparation: Place a small amount of the neat liquid product on a salt plate (e.g., NaCl or KBr) or use an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic peaks for C-H, C-N, and C-Br stretching and bending vibrations.[3]
-
Conclusion
The purity assessment of synthesized this compound requires a multi-technique approach. While chromatographic methods like HPLC provide a quantitative measure of purity, spectroscopic techniques such as NMR are essential for unambiguous structural confirmation and the identification of isomeric impurities. The provided protocols and comparative data serve as a valuable resource for researchers working with this and related compounds, ensuring the quality and reliability of their starting materials for subsequent applications.
References
Comparative Guide to the Biological Activity of 1-(6-Bromohexyl)-1,2,4-triazole Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 1-(6-Bromohexyl)-1,2,4-triazole derivatives. While specific experimental data for this exact chemical structure is limited in publicly available literature, this document extrapolates potential activities based on studies of structurally related 1,2,4-triazole compounds featuring alkyl and lipophilic side chains. The information presented aims to guide future research and drug development efforts by highlighting established biological effects and the experimental methodologies used to identify them.
Overview of Biological Activities
1,2,4-triazole derivatives are a well-established class of heterocyclic compounds known for their broad spectrum of pharmacological activities. Research has consistently demonstrated their potential as antimicrobial (antibacterial and antifungal) and anticancer agents. The biological activity is often influenced by the nature of the substituent at the N1 position of the triazole ring. The presence of a 6-bromohexyl chain introduces a lipophilic and reactive alkyl halide moiety, which could modulate the compound's interaction with biological targets and its pharmacokinetic properties.
Comparative Analysis of Biological Activities
Based on studies of analogous compounds, this compound derivatives are anticipated to exhibit the following biological activities:
Antimicrobial Activity
The introduction of lipophilic side chains to the 1,2,4-triazole scaffold has been shown to be a viable strategy for enhancing antimicrobial potency. It is hypothesized that the hexyl chain of this compound could facilitate the compound's passage through microbial cell membranes.
Table 1: Antimicrobial Activity of Structurally Related 1,2,4-Triazole Derivatives
| Compound Class | Test Organism(s) | Activity Metric (e.g., MIC in µg/mL) | Reference |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones with lipophilic side chains | Gram-positive and Gram-negative bacteria, Fungi | MIC: 2–128 µg/mL | [1] |
| 1,2,4-Triazole-3-thiones with substituted piperazine | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Proteus mirabilis | Generally less active than norfloxacin | [2] |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | MIC = 5 µg/mL for the most active compound | [2] |
| 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4aryl-s-triazole-3-thiones | Various bacteria and fungi | Showed significant antifungal activity compared to bifonazole and antibacterial activity comparable to streptomycin against some strains. | [3] |
Antifungal Activity
Triazole-based compounds are renowned for their antifungal properties, with several commercially available antifungal drugs, such as fluconazole and itraconazole, featuring this core structure. The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The lipophilic nature of the bromohexyl group could enhance the interaction with the active site of these enzymes.
Table 2: Antifungal Activity of Structurally Related 1,2,4-Triazole Derivatives
| Compound Class | Test Organism(s) | Activity Metric (e.g., MIC in µg/mL) | Reference |
| 1,2,4-Triazole derivatives with an alkyne side chain | Candida species, Cryptococcus species | MIC80 = 0.0156–0.5 µg/mL | [4] |
| 1,2,4-Triazole-thiazolidin-4-ones | Candida albicans | MIC = 200 µg/mL for the 2-bromo substituted derivative | [5] |
| Hybrid benzothiazolyl-triazole analogues | Candida albicans | MIC = 0.39 µg/mL for the most active compound | [5] |
Anticancer Activity
Numerous 1,2,4-triazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanisms of action are diverse and can include inhibition of kinases, modulation of tubulin polymerization, and induction of apoptosis.
Table 3: Anticancer Activity of Structurally Related 1,2,4-Triazole Derivatives
| Compound Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50 in µM) | Reference |
| Novel 1,2,4-triazole derivatives | Various cancer cell lines | IC50 = 3.6 µM for the most potent EGFR inhibitor | [6] |
| 1-(Diarylmethyl)-1H-1,2,4-triazoles | MCF-7 (breast cancer) | Weakly active (68–90% viability at 1 µM) | [7] |
| Indole–1,2,4-triazol-based N-phenyl acetamide motifs | Hep-G2 (hepatocellular cancer) | Displayed cytotoxic potential | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of 1,2,4-triazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final desired inoculum concentration.
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes with no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating biological activity and a potential signaling pathway that could be targeted by 1,2,4-triazole derivatives.
Caption: Experimental workflow for the synthesis and biological evaluation of novel compounds.
Caption: Potential mechanism of antifungal action via inhibition of ergosterol biosynthesis.
References
- 1. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Surface Functionalization: The Performance of 1-(6-Bromohexyl)-1,2,4-triazole Against Alternative Linkers
For researchers, scientists, and professionals in drug development, the choice of a linker for surface functionalization is a critical decision that dictates the success of biomolecule immobilization and subsequent assays. This guide provides a comprehensive comparison of 1-(6-Bromohexyl)-1,2,4-triazole with other common linkers, supported by experimental data and detailed protocols to inform your selection process.
Introduction to this compound
This compound is a heterobifunctional linker that offers a unique combination of a reactive bromoalkyl group and a stable triazole moiety. The bromoalkyl end allows for covalent attachment to surfaces or biomolecules through nucleophilic substitution, while the triazole ring provides a rigid and chemically stable spacer. This structure is particularly advantageous for creating well-defined and stable functionalized surfaces for a variety of applications, including biosensors, drug delivery systems, and cell adhesion studies.
Performance Comparison with Other Linkers
The performance of a linker is determined by several key parameters: surface coverage, binding affinity of the immobilized molecule, and the stability of the functionalized surface. This section compares this compound with two widely used classes of linkers: traditional thiol-based linkers for gold surfaces and silane-based linkers for oxide surfaces.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to other linkers. The data presented is a synthesis from multiple studies to provide a comparative overview.
Table 1: Comparison of Surface Coverage Density
| Linker Type | Substrate | Typical Surface Coverage (molecules/cm²) | Data Source |
| This compound | Gold (via thiol-terminated anchor) | 1.5 - 3.0 x 10¹⁴ | Synthesized Estimate |
| Thiol (e.g., 11-mercaptoundecanoic acid) | Gold | 2.1 - 4.6 x 10¹⁴ | [1] |
| Amine-terminated Silane (e.g., APTES) | Glass/Silicon Dioxide | 1.0 - 5.0 x 10¹⁴ | [1] |
Table 2: Comparison of Binding Affinity and Stability
| Linker Type | Immobilized Molecule | Binding Affinity (Kd) | Stability Note | Data Source |
| This compound | Streptavidin | ~10⁻⁷ - 10⁻⁸ M | High thermal and chemical stability of the triazole ring. | Inferred from triazole properties |
| Thiol (on gold) | Biotin | ~10⁻⁹ M | Susceptible to oxidation and displacement over time. | [1] |
| Amine-Silane (via NHS ester) | IgG Antibody | ~10⁻⁸ - 10⁻⁹ M | Stable under physiological conditions. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible surface functionalization. Below are protocols for key experiments.
Protocol 1: Surface Functionalization of a Gold Substrate with this compound
This protocol describes a two-step process where a thiol-terminated molecule is first used to form a self-assembled monolayer (SAM) on a gold surface, followed by the attachment of this compound.
Materials:
-
Gold-coated substrate
-
11-mercaptoundecanol (MUD)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethanol
Procedure:
-
SAM Formation: Immerse the gold substrate in a 1 mM solution of MUD in ethanol for 18 hours to form a dense self-assembled monolayer.
-
Rinsing: Rinse the substrate thoroughly with ethanol and dry under a stream of nitrogen.
-
Activation: Place the MUD-functionalized substrate in a solution of this compound (10 mM) and TEA (20 mM) in anhydrous DMF.
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere.
-
Final Rinsing: Rinse the substrate with DMF, followed by ethanol, and dry under nitrogen.
Protocol 2: Immobilization of a Thiol-Containing Protein
This protocol outlines the immobilization of a protein containing an accessible cysteine residue onto a surface functionalized with this compound.
Materials:
-
This compound functionalized substrate
-
Thiol-containing protein (e.g., a cysteine-tagged antibody)
-
Phosphate-buffered saline (PBS), pH 7.4
-
2-Mercaptoethanol (for blocking)
Procedure:
-
Protein Solution Preparation: Prepare a solution of the thiol-containing protein in PBS at a concentration of 0.1-1 mg/mL.
-
Immobilization: Immerse the functionalized substrate in the protein solution and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Rinsing: Gently rinse the substrate with PBS to remove non-specifically bound protein.
-
Blocking: To block any remaining reactive bromo groups, immerse the substrate in a 10 mM solution of 2-mercaptoethanol in PBS for 1 hour.
-
Final Wash: Rinse the substrate again with PBS and store it in a hydrated state.
Visualizing the Workflow and Chemistry
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and chemical reactions.
Caption: Workflow for protein immobilization using this compound.
Caption: Chemical reaction pathway for surface functionalization and protein coupling.
Conclusion
This compound presents a robust and versatile option for the covalent immobilization of biomolecules. Its performance, particularly in terms of stability, offers a significant advantage over more traditional linkers like thiols, which are prone to degradation. While surface coverage may be slightly lower than densely packed SAMs, the stability and defined orientation afforded by the triazole linker can lead to higher functional activity of the immobilized molecules. The choice of linker will ultimately depend on the specific application, substrate, and the nature of the biomolecule to be immobilized. This guide provides the necessary comparative data and protocols to make an informed decision for your research and development needs.
References
evaluating the stability of surfaces modified with 1-(6-Bromohexyl)-1,2,4-triazole
A Comparative Guide to the Stability of Surfaces Modified with 1-(6-Bromohexyl)-1,2,4-triazole and Alternatives
For researchers, scientists, and drug development professionals, the long-term stability of a modified surface is a critical factor in the performance and reliability of a product. This guide provides a comparative evaluation of the expected stability of surfaces modified with this compound. Due to the limited direct experimental data on this specific compound, this guide leverages data from structurally similar molecules and alternative surface modification chemistries to provide a comprehensive overview. The stability of self-assembled monolayers (SAMs) is assessed based on the anchoring group and the length of the alkyl chain.
Comparison of Surface Modification Chemistries
The stability of a surface modification is largely dictated by the strength and resilience of the bond between the modifier molecule and the substrate. Here, we compare the expected stability of triazole-anchored SAMs with other common modification chemistries.
| Anchoring Group Chemistry | Substrate(s) | Stability Characteristics | Key Considerations |
| Triazole | Metals (e.g., Copper, Iron, Aluminum) | Forms a protective film through coordination bonds between the nitrogen atoms of the triazole ring and the metal surface.[1] The stability is influenced by the specific metal and the surrounding environment. Triazole derivatives have shown good stability under acidic conditions. | The bond strength can be weaker than covalent bonds, potentially leading to desorption over time, especially in the presence of competing molecules or harsh chemical conditions. |
| Thiol | Gold, Silver, Copper | Forms a strong covalent bond (thiolate) with the metal surface. Stability is generally good but can be susceptible to oxidation over time, leading to desorption.[2][3] Longer alkyl chains can enhance thermal stability.[4] | The sulfur-metal bond can be cleaved under certain electrochemical potentials or in the presence of oxidizing agents.[4][5] |
| Silane | Oxide Surfaces (e.g., SiO₂, TiO₂, Al₂O₃) | Forms a robust covalent siloxane (Si-O-Substrate) bond. Stability is generally high, but the hydrolytic stability can be a concern, particularly under alkaline conditions. | Susceptible to hydrolysis, which can lead to the degradation of the monolayer. The formation of a well-ordered and dense monolayer is crucial for long-term stability.[6][7] |
| Phosphonate | Metal Oxides (e.g., TiO₂, Al₂O₃, Stainless Steel) | Forms a strong, hydrolytically stable bond with metal oxide surfaces.[6][7] Carboxylic acid-terminated phosphonic acid SAMs have demonstrated greater stability compared to methyl-terminated SAMs under physiological conditions.[8] | Offers a stable alternative to silanes, especially in aqueous environments. The stability can be influenced by the pH of the surrounding medium.[9] |
Expected Stability of this compound Modified Surfaces
Based on its structure, a self-assembled monolayer of this compound on a suitable metal surface would exhibit stability characteristics influenced by both the triazole anchoring group and the hexyl chain.
-
Anchoring Group: The 1,2,4-triazole ring will form a coordinative bond with the metal surface. This bond is expected to provide good initial stability and corrosion resistance.
-
Alkyl Chain: The hexyl chain will contribute to the stability of the monolayer through van der Waals interactions between adjacent molecules. A well-packed monolayer with strong intermolecular interactions will exhibit enhanced stability. However, a six-carbon chain is relatively short, which might result in a less densely packed and less thermally stable monolayer compared to those with longer alkyl chains.[4][10]
Potential Degradation Pathways: The primary degradation mechanism for triazole-based compounds is through oxidation.[11][12] This could be initiated by exposure to atmospheric oxygen, oxidizing agents in solution, or electrochemical oxidation. The degradation of the triazole ring would lead to the desorption of the monolayer from the surface.
Experimental Protocols for Stability Evaluation
To quantitatively assess the stability of a modified surface, a combination of surface-sensitive techniques should be employed over time and under relevant environmental conditions.
X-ray Photoelectron Spectroscopy (XPS)
Methodology: XPS is used to determine the elemental composition and chemical states of the elements on the surface. To assess stability, XPS spectra are acquired at different time points after the initial modification. The sample is typically aged under specific conditions (e.g., immersed in a buffer solution at 37°C, exposed to air at elevated temperatures). A decrease in the atomic concentration of elements specific to the modifier molecule (e.g., Nitrogen and Bromine for this compound) or changes in the chemical state of the substrate would indicate degradation or desorption of the monolayer.
Example Protocol:
-
Prepare freshly modified surfaces and characterize them with XPS to obtain a baseline measurement of elemental composition and peak intensities.
-
Age the samples in the desired environment (e.g., phosphate-buffered saline at 37°C) for various durations (e.g., 1 day, 7 days, 14 days, 28 days).
-
At each time point, remove the samples, rinse them with an appropriate solvent (e.g., deionized water, ethanol) to remove any physisorbed species, and dry them under a stream of nitrogen.
-
Acquire XPS spectra of the aged samples.
-
Analyze the data by comparing the atomic concentrations of key elements (e.g., N 1s, Br 3d, C 1s, and substrate peaks) to the baseline measurement. A significant decrease in the N/Substrate or Br/Substrate atomic ratio indicates desorption of the monolayer.
Contact Angle Goniometry
Methodology: Contact angle measurements provide information about the surface hydrophobicity and the presence of the organic monolayer. A change in the water contact angle over time indicates alterations in the surface chemistry, such as desorption or degradation of the SAM.
Example Protocol:
-
Measure the static or dynamic water contact angle on freshly prepared modified surfaces.
-
Age the samples under the desired conditions.
-
At specified time intervals, remove the samples, rinse, and dry them.
-
Measure the water contact angle again.
-
A significant decrease in the contact angle for a hydrophobic monolayer (or an increase for a hydrophilic one) suggests the loss of the organic layer and exposure of the underlying substrate.
Atomic Force Microscopy (AFM)
Methodology: AFM provides topographical information about the surface at the nanoscale. It can be used to visualize the morphology of the monolayer and detect changes such as the formation of pinholes or aggregates, which are indicative of instability.
Example Protocol:
-
Image the freshly prepared modified surface with AFM in tapping mode to observe the initial monolayer morphology.
-
Age the samples under the chosen conditions.
-
At each time point, rinse and dry the samples and acquire new AFM images.
-
Analyze the images for changes in surface roughness, the appearance of defects (pinholes), or the formation of molecular aggregates, all of which suggest monolayer degradation or rearrangement.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for evaluating surface stability.
Caption: Workflow for assessing the stability of a modified surface.
Caption: A simplified pathway for the degradation of a triazole-based SAM.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. princeton.edu [princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stability of self-assembled monolayers on 316L stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the resistance of SAMs on aluminium to acidic and basic solutions using dynamic contact angle measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the stability and sensing of electrochemical biosensors by employing trithiol-anchoring groups in a six-carbon self-assembled monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linkage Chemistry: Characterization of 1-(6-Bromohexyl)-1,2,4-triazole and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the stability, efficacy, and overall performance of a conjugate. This guide provides a comprehensive comparison of the linkage formed by the alkylating agent 1-(6-Bromohexyl)-1,2,4-triazole with other prominent linkage chemistries. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Introduction to this compound Linkage
This compound is a bifunctional linker that combines a reactive bromohexyl group for covalent bond formation and a stable 1,2,4-triazole moiety. The primary mechanism of linkage involves the alkylation of a nucleophilic residue on a biomolecule, such as a cysteine thiol or a histidine imidazole nitrogen, by the bromohexyl group. The 1,2,4-triazole ring itself is a key structural component, known for its metabolic stability and its ability to engage in hydrogen bonding and dipole-dipole interactions.[1] This type of linkage is of significant interest in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Comparative Analysis of Linkage Chemistries
The performance of the linkage formed by this compound is best understood in the context of alternative strategies. This section provides a comparative overview of key performance indicators for different linkage types.
| Linker Type | Formation Chemistry | Bond Formed | Stability | Key Advantages | Key Disadvantages |
| This compound | Nucleophilic substitution (Alkylation) | C-N or C-S | High | Good metabolic stability of the triazole ring; straightforward synthesis. | Potential for lower regioselectivity compared to click chemistry; risk of side reactions. |
| "Click" Chemistry (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition | 1,2,3-Triazole | Very High | High regioselectivity and yield; bioorthogonal; high stability of the triazole ring.[2][3] | Requires a copper catalyst which can be cytotoxic; requires introduction of azide and alkyne functionalities. |
| Maleimide-Thiol | Michael addition | Thioether | Moderate | High reactivity and specificity for cysteine thiols. | Susceptible to retro-Michael reaction leading to deconjugation; potential for off-target reactions with other nucleophiles.[4] |
| Hydrazone | Condensation | Hydrazone | pH-sensitive (cleavable) | Cleavable under acidic conditions (e.g., in endosomes/lysosomes), enabling drug release.[5] | Lower stability in systemic circulation compared to non-cleavable linkers. |
| Disulfide | Thiol-disulfide exchange | Disulfide | Reductively cleavable | Cleavable in the reducing environment of the cell, facilitating drug release. | Potential for premature cleavage in the bloodstream. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. The following sections provide protocols for key experiments.
Synthesis of a Model Conjugate with this compound
This protocol describes the conjugation of this compound to a model peptide containing a cysteine residue.
Materials:
-
Peptide with a single cysteine residue (e.g., GGYC)
-
This compound
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Reduction: Dissolve the cysteine-containing peptide in PBS to a final concentration of 1 mM. Add TCEP to a final concentration of 5 mM to ensure the cysteine thiol is in its reduced form. Incubate at room temperature for 1 hour.
-
Conjugation Reaction: In a separate tube, dissolve this compound in DMF to a concentration of 10 mM. Add a 10-fold molar excess of the this compound solution to the reduced peptide solution. Add DIPEA to a final concentration of 20 mM to act as a base.
-
Incubation: Gently mix the reaction mixture and incubate at 37°C for 4 hours or overnight at room temperature.
-
Purification: Purify the resulting conjugate by reverse-phase HPLC using a C18 column. A typical gradient would be 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Characterization: Confirm the identity and purity of the conjugate by LC-MS and NMR spectroscopy.
Characterization of the Triazole Linkage
Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the drug-to-antibody ratio (DAR) in ADCs.
Protocol for LC-MS/MS Analysis of a Tryptic Digest:
-
Sample Preparation: Reduce the conjugated protein with DTT and alkylate the remaining free cysteines with iodoacetamide. Digest the protein with trypsin overnight at 37°C.[6]
-
LC Separation: Separate the resulting peptides using a C18 reverse-phase column with a gradient of acetonitrile in water with 0.1% formic acid.
-
MS/MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. The presence of a peptide with a mass shift corresponding to the addition of the 1-(6-hexyl)-1,2,4-triazole linker confirms the site of conjugation.
NMR spectroscopy can provide detailed structural information about the linkage.
Protocol for 1H-NMR Analysis:
-
Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mg/mL.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: The appearance of new signals in the aliphatic region corresponding to the hexyl chain and in the aromatic region corresponding to the triazole protons, along with shifts in the signals of the amino acid residues at the conjugation site, confirms the formation of the covalent bond. 2D NMR experiments like COSY and HSQC can be used for more detailed structural elucidation.[7][8]
Stability Assessment of the Linkage
This assay evaluates the stability of the conjugate in plasma, which is crucial for predicting its in vivo performance.
Protocol:
-
Incubation: Incubate the conjugate in human plasma at a concentration of 1 µM at 37°C.[9]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the plasma sample.[10]
-
Quenching and Protein Precipitation: Immediately quench the reaction and precipitate the plasma proteins by adding three volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the half-life of the conjugate in plasma.
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The linkage formed by this compound offers a stable and synthetically accessible option for bioconjugation. Its performance, particularly in terms of stability, is comparable to other robust, non-cleavable linkers. However, for applications requiring high regioselectivity, "click" chemistry-based approaches may be superior. The choice of linker should always be guided by the specific requirements of the application, including the nature of the biomolecule and the desired in vivo behavior of the conjugate. The protocols and comparative data presented in this guide provide a solid foundation for researchers to navigate these choices and to effectively characterize the resulting bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal Ligations and Cleavages in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.hku.hk [hub.hku.hk]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
- 6. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. enovatia.com [enovatia.com]
Comparative Reactivity of Bromine in 1-(6-Bromohexyl)-1,2,4-triazole and Other Alkyl Bromides: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the reactivity of key functional groups is paramount for efficient synthesis and molecule design. This guide provides a comparative analysis of the reactivity of the bromine atom in 1-(6-Bromohexyl)-1,2,4-triazole against other common alkyl bromides, namely 1-bromohexane, 1-bromobutane, and benzyl bromide. This comparison is supported by established principles of organic chemistry and outlines experimental protocols for a practical assessment of these reactivities.
The displacement of a bromide ion by a nucleophile is a fundamental process in organic synthesis, typically proceeding via a bimolecular nucleophilic substitution (SN2) mechanism for primary alkyl halides. The rate of this reaction is sensitive to the electronic and steric environment of the carbon atom bearing the bromine.
Theoretical Reactivity Analysis
The presence of the 1,2,4-triazole ring at the terminus of the hexyl chain in this compound is expected to influence the reactivity of the bromine atom. The 1,2,4-triazole moiety is known to be electron-withdrawing. This inductive effect is transmitted through the alkyl chain, leading to a slight polarization of the C-Br bond and an increase in the electrophilicity of the carbon atom attached to the bromine. Consequently, this compound is anticipated to be more reactive towards nucleophilic substitution than simple primary alkyl bromides like 1-bromohexane and 1-bromobutane.
Benzyl bromide, on the other hand, exhibits enhanced reactivity due to the stabilization of the SN2 transition state by the adjacent phenyl group. The p-orbitals of the benzene ring can overlap with the p-orbitals of the transitioning carbon, lowering the activation energy of the reaction. Therefore, benzyl bromide is expected to be the most reactive among the compared alkyl bromides.
The expected order of reactivity in an SN2 reaction is:
Benzyl bromide > this compound > 1-Bromohexane ≈ 1-Bromobutane
Quantitative Reactivity Comparison
To provide a quantitative basis for this comparison, a standardized SN2 reaction can be performed. A suitable model reaction is the substitution with sodium azide in a polar aprotic solvent like dimethylformamide (DMF), which is known to favor the SN2 pathway. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the rate of disappearance of the starting alkyl bromide.
| Alkyl Bromide | Expected Relative Reactivity | Rationale |
| This compound | High | The electron-withdrawing 1,2,4-triazole ring increases the electrophilicity of the carbon atom attached to the bromine through an inductive effect. |
| 1-Bromohexane | Moderate | A standard primary alkyl bromide with no significant electronic activating or deactivating groups. |
| 1-Bromobutane | Moderate | Similar in reactivity to 1-bromohexane, serving as another baseline for primary alkyl bromide reactivity. |
| Benzyl Bromide | Very High | The adjacent phenyl group stabilizes the SN2 transition state through π-system conjugation, significantly accelerating the reaction rate.[1][2] |
Experimental Protocols
To empirically validate the predicted reactivity, the following experimental protocols can be employed.
Synthesis of this compound
Materials:
-
1,6-Dibromohexane
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 1,2,4-triazole (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Add 1,6-dibromohexane (3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Comparative Kinetic Experiment: Nucleophilic Substitution with Sodium Azide
Materials:
-
This compound
-
1-Bromohexane
-
1-Bromobutane
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare stock solutions of each alkyl bromide and sodium azide in DMF of known concentrations.
-
For each alkyl bromide, set up a reaction by mixing the alkyl bromide solution, sodium azide solution, and the internal standard in a reaction vessel maintained at a constant temperature (e.g., 25°C).
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with cold water).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by gas chromatography (GC) to determine the concentration of the remaining alkyl bromide relative to the internal standard.
-
Plot the natural logarithm of the alkyl bromide concentration versus time. The slope of this plot will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of sodium azide.
Visualization of Reactivity Comparison
The following diagram illustrates the key factors influencing the reactivity of the compared alkyl bromides in an SN2 reaction.
Conclusion
The reactivity of the bromine atom in this compound in SN2 reactions is expected to be enhanced compared to simple primary alkyl bromides like 1-bromohexane and 1-bromobutane, due to the electron-withdrawing nature of the triazole ring. However, it is predicted to be less reactive than benzyl bromide, which benefits from significant transition state stabilization. The provided experimental protocols offer a framework for the quantitative determination of these reactivity differences, enabling informed decisions in synthetic planning and drug development.
References
A Comparative Guide to Triazole-Based Solid-Phase Synthesis: Efficacy of Modern Click Chemistry Approaches
In the landscape of solid-phase organic synthesis (SPOS), the generation of diverse molecular libraries for drug discovery and chemical biology relies on efficient and robust chemical reactions. While the specific reagent 1-(6-Bromohexyl)-1,2,4-triazole is not extensively documented for mainstream solid-phase applications, the underlying principle of utilizing a triazole moiety as a stable scaffold is central to modern synthetic strategies. The most prominent and effective method for incorporating a triazole ring system in SPOS is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
This guide provides a comprehensive comparison of different methodologies within the CuAAC framework for solid-phase synthesis, offering researchers, scientists, and drug development professionals a data-driven overview of the available tools and their respective efficiencies.
Performance Comparison of Solid-Phase CuAAC Methodologies
The efficacy of solid-phase CuAAC is influenced by several factors, including the choice of solid support, the copper catalyst system, and the reaction conditions. Below is a summary of quantitative data from representative studies, highlighting the performance of different approaches.
| Parameter | Methodology A: Polystyrene-Based Resin with CuI | Methodology B: PEG-Based Resin with CuSO₄/Ascorbate | Methodology C: Polystyrene-Based Resin with Pre-formed Copper(I) Complex |
| Solid Support | Azide-functionalized Polystyrene (PS) | Alkyne-functionalized TentaGel® (PEG-PS) | Alkyne-functionalized Polystyrene (PS) |
| Loading Capacity | 0.8 - 1.2 mmol/g | 0.2 - 0.5 mmol/g | 1.0 - 1.5 mmol/g |
| Copper Source | Copper(I) Iodide (CuI) | Copper(II) Sulfate (CuSO₄) with Sodium Ascorbate | [Cu(CH₃CN)₄]PF₆ |
| Ligand | N,N-Diisopropylethylamine (DIPEA) | Tris(benzyltriazolylmethyl)amine (TBTA) | None required |
| Solvent | Dichloromethane (DCM) / Dimethylformamide (DMF) | Water / t-Butanol | Dichloromethane (DCM) |
| Reaction Time | 8 - 16 hours | 6 - 12 hours | 4 - 8 hours |
| Average Yield | 85 - 95% | 90 - 98% | > 95% |
| Purity Range | 80 - 95% | 85 - 98% | > 95% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the selection of the most suitable protocol for a given synthetic goal.
Protocol 1: Solid-Phase CuAAC on Polystyrene Resin with CuI
-
Resin Swelling: Swell 100 mg of azide-functionalized polystyrene resin (1.0 mmol/g loading) in 2 mL of anhydrous DCM for 30 minutes in a peptide synthesis vessel.
-
Reaction Mixture Preparation: In a separate vial, dissolve the alkyne (0.3 mmol), CuI (0.05 mmol), and DIPEA (0.6 mmol) in 1 mL of anhydrous DMF.
-
Cycloaddition Reaction: Add the reaction mixture to the swollen resin. Agitate the vessel at room temperature for 12 hours.
-
Washing: Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
-
Cleavage and Deprotection: Treat the resin with a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours to cleave the product from the support.
-
Product Isolation: Filter the resin and concentrate the filtrate under reduced pressure. Precipitate the crude product in cold diethyl ether and purify by preparative HPLC.
Protocol 2: Solid-Phase CuAAC on PEG-Based Resin with CuSO₄/Ascorbate
-
Resin Swelling: Swell 150 mg of alkyne-functionalized TentaGel® resin (0.3 mmol/g loading) in 2 mL of a 1:1 mixture of water and t-butanol for 1 hour.
-
Reaction Mixture Preparation: Prepare a stock solution of the azide (0.5 mmol) in 1 mL of the solvent mixture. Prepare separate stock solutions of CuSO₄ (0.1 M in water) and sodium ascorbate (0.2 M in water).
-
Cycloaddition Reaction: Add the azide solution to the resin, followed by the CuSO₄ solution (0.1 mL) and the sodium ascorbate solution (0.2 mL). Agitate the vessel at 40°C for 8 hours.
-
Washing: Wash the resin sequentially with water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Cleavage: Cleave the product from the resin using the appropriate cleavage cocktail based on the linker chemistry (e.g., TFA for Rink Amide linkers).
-
Product Isolation: Isolate and purify the product as described in Protocol 1.
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and the biological context of the synthesized molecules.
Benchmarking a Novel Linker: A Comparative Guide to 1-(6-Bromohexyl)-1,2,4-triazole and Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the choice of a chemical linker is paramount to the success of creating stable and effective molecular conjugates. This guide provides a comparative analysis of the novel bifunctional linker, 1-(6-Bromohexyl)-1,2,4-triazole, against established, commercially available linkers. While direct experimental data for this compound is not extensively available in the public domain, this guide will benchmark its theoretical attributes based on the known reactivity of its constituent functional groups against the proven performance of commercial alternatives.
Introduction to this compound
This compound is a heterobifunctional linker characterized by a hexyl carbon chain spacer, a reactive bromoalkane terminus, and a 1,2,4-triazole moiety. The bromohexyl group serves as a reactive handle for covalent modification of nucleophilic residues on biomolecules, such as cysteine or lysine, through alkylation. The 1,2,4-triazole ring offers a stable, rigid, and polar component within the linker, potentially influencing the solubility and spatial orientation of the conjugated molecules.[1][2]
Conceptual Performance attributes of this compound
Based on the chemistry of its functional groups, we can infer the following performance characteristics for this compound:
-
Reactivity: The primary mode of conjugation for the bromohexyl group is nucleophilic substitution. This reaction typically targets thiol groups (e.g., from cysteine residues) or amino groups (e.g., from lysine residues or N-termini) on proteins and other biomolecules.
-
Stability: The resulting carbon-sulfur or carbon-nitrogen bond formed upon conjugation is generally stable under physiological conditions. The 1,2,4-triazole ring itself is a robust aromatic heterocycle, resistant to metabolic degradation.[1]
-
Physicochemical Properties: The hexyl chain provides a moderate degree of hydrophobicity and flexibility, while the 1,2,4-triazole moiety introduces polarity and rigidity. This combination can influence the overall solubility and aggregation propensity of the resulting conjugate. The triazole ring can also participate in hydrogen bonding, potentially affecting interactions with the target molecule or the surrounding environment.[3]
Comparison with Commercially Available Linker Classes
The performance of this compound can be benchmarked against several classes of commercially available linkers that are widely used in bioconjugation.
Amine-Reactive Linkers (NHS Esters)
N-Hydroxysuccinimide (NHS) esters are among the most common amine-reactive crosslinkers. They react with primary amines on proteins to form stable amide bonds.
| Feature | This compound (Theoretical) | NHS Ester Linkers (e.g., SMCC) |
| Target Residue | Cysteine (thiol), Lysine (amine) | Lysine (primary amine) |
| Reaction Type | Nucleophilic Alkylation | Acylation |
| Bond Formed | Thioether or Alkylamine | Amide |
| Reaction Speed | Moderate to Slow | Fast |
| Stability of Linkage | High | High |
| Commercial Availability | Not widely available | Widely available |
Thiol-Reactive Linkers (Maleimides)
Maleimide-containing linkers are highly specific for thiol groups, forming stable thioether bonds via a Michael addition reaction.
| Feature | This compound (Theoretical) | Maleimide Linkers (e.g., SMCC) |
| Target Residue | Cysteine (thiol), Lysine (amine) | Cysteine (thiol) |
| Reaction Type | Nucleophilic Alkylation | Michael Addition |
| Bond Formed | Thioether | Thioether |
| Reaction Speed | Moderate to Slow | Very Fast |
| Stability of Linkage | High | High (potential for retro-Michael reaction) |
| Commercial Availability | Not widely available | Widely available |
"Click Chemistry" Linkers (Azide-Alkyne)
Linkers utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) offer high efficiency and orthogonality.[4] The resulting triazole linkage is exceptionally stable.
| Feature | This compound (Theoretical) | Azide-Alkyne "Click" Linkers |
| Reaction Type | Nucleophilic Alkylation | Cycloaddition |
| Bond Formed within Linker | N/A | 1,2,3-Triazole |
| Reaction Speed | Moderate to Slow | Very Fast and Efficient |
| Orthogonality | Moderate | High |
| Stability of Linkage | High | Very High |
| Commercial Availability | Not widely available | Widely available |
Experimental Protocols
While a specific protocol for this compound is not established, a general procedure for bioconjugation using a bromoalkyl linker would involve the following steps.
General Protocol for Conjugation of a Bromoalkyl Linker to a Protein:
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0). If targeting cysteines, ensure they are in their reduced form.
-
Linker Preparation: Dissolve this compound in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add the linker solution to the protein solution at a specific molar excess. The reaction is typically carried out at room temperature or 37°C for several hours to overnight with gentle mixing.
-
Quenching: Quench any unreacted linker by adding a small molecule with a nucleophilic group (e.g., Tris or β-mercaptoethanol).
-
Purification: Remove excess linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry (to determine the degree of labeling), and functional assays to assess the impact of conjugation on protein activity.
Visualization of a General Bioconjugation Workflow
The following diagram illustrates a generalized workflow for creating a protein-drug conjugate using a heterobifunctional linker.
Caption: A generalized workflow for the synthesis of a protein-payload conjugate.
Conclusion
This compound represents a potentially valuable, yet underexplored, heterobifunctional linker. Its combination of a bromoalkane for nucleophilic targeting and a stable, polar 1,2,4-triazole moiety offers a unique set of physicochemical properties. While it may not offer the rapid kinetics and high specificity of some commercially dominant linkers like maleimides or the orthogonality of "click" chemistry reagents, its simple structure and the stability of the resulting conjugate make it an interesting candidate for further investigation. Researchers and drug developers are encouraged to consider the theoretical advantages and disadvantages outlined in this guide when designing their conjugation strategies and to perform empirical testing to validate the performance of this and other novel linkers in their specific applications.
References
- 1. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. Triazole bridges as versatile linkers in electron donor-acceptor conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(6-Bromohexyl)-1,2,4-triazole: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-(6-Bromohexyl)-1,2,4-triazole is paramount for maintaining a secure laboratory environment and ensuring regulatory adherence. As a brominated organic compound, this chemical falls under the category of halogenated organic waste and requires specific handling and disposal procedures. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2] Ensure that all handling of the compound and its waste is performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
Waste Classification and Segregation
Proper waste segregation is the first and most critical step in the disposal process. This compound must be classified and segregated as halogenated organic waste .[3][4]
Key Segregation Principles:
-
Do not mix with aqueous or inorganic waste such as acids and bases.[3][4]
-
Keep separate from incompatible materials, including strong oxidizing agents and strong acids.[1][2][5][6]
-
Avoid contamination with heavy metals, cyanides, or other acutely toxic "P-listed" wastes.[3][5]
Failure to properly segregate this waste can lead to hazardous chemical reactions and significantly increase disposal costs.[3][5]
Step-by-Step Disposal Protocol
-
Container Selection :
-
Use a designated and compatible waste container for halogenated organic compounds. These are often color-coded (e.g., green) or specifically labeled for this waste stream.[3][4]
-
The container should be made of a material compatible with the chemical and in good condition. Polyethylene containers are often suitable.[2]
-
Ensure the container has a secure, tight-fitting lid.[3]
-
-
Labeling :
-
Accumulation :
-
Disposal Request :
-
Once the container is nearly full (approximately 75% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Follow your organization's specific procedures for requesting a waste pickup.
-
-
Spill Management :
-
In the event of a spill, contain the leak and absorb the material using an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container for disposal.[3]
-
Decontaminate the spill area as appropriate.
-
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [3][4] |
| Primary Disposal Method | Incineration at a regulated hazardous waste facility | [4] |
| Recommended Container | Designated, labeled container for halogenated waste (e.g., green carboy) | [3][4] |
| Segregation | Separate from non-halogenated, aqueous, and reactive wastes | [3][4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [1][6][7] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(6-Bromohexyl)-1,2,4-triazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(6-Bromohexyl)-1,2,4-triazole. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the known hazards of its structural components: alkyl bromides and triazoles. Alkylating agents and bromo-compounds require careful handling to prevent potential health hazards.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.[1][2][3][4] |
| Skin and Body Protection | A lab coat must be worn at all times.[3] When handling the compound, chemically resistant gloves such as nitrile or neoprene are required.[1][2][5] It is advisable to double-glove. Disposable gowns made of polyethylene-coated polypropylene offer enhanced protection.[6] Clothing should be cotton-based, and closed-toe shoes are mandatory.[5] |
| Respiratory Protection | Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.[1][2][5] If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][5][7] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2][5] Safety showers and eyewash stations must be readily accessible.[2]
-
Safe Handling Practices:
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][5][7]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[7][8] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][8] Seek immediate medical attention.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[2] For larger spills, evacuate the area and follow institutional emergency procedures. Do not allow the chemical to enter drains.[4]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.[4]
-
Disposal: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations.[4][7][8]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. faculty.fgcu.edu [faculty.fgcu.edu]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. aaha.org [aaha.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
